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Core Science & Biosynthesis

Foundational

synthesis mechanism of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

An In-depth Technical Guide to the Synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Introduction: The Significance of Schiff Base Synthesis Schiff bases, compounds characterized by the azomethine or imine group (C=N)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Introduction: The Significance of Schiff Base Synthesis

Schiff bases, compounds characterized by the azomethine or imine group (C=N), are cornerstones of modern organic and medicinal chemistry.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[3][4] Their synthetic flexibility and the unique electronic properties of the imine bond make them exceptional ligands in coordination chemistry, intermediates in organic synthesis, and the foundation for a wide array of biologically active compounds.[2][5][6]

This guide provides a comprehensive technical overview of the synthesis mechanism, experimental protocol, and characterization of a specific halogenated Schiff base: 2-[N-(4-bromophenyl)ethanimidoyl]phenol . This compound is synthesized from the condensation of 2-hydroxyacetophenone and 4-bromoaniline. The presence of the bromine atom and the phenol-imine structure imparts specific physicochemical properties, making it and its potential metal complexes subjects of interest for applications in catalysis, materials science, and drug discovery.[7][8]

Core Synthesis Reaction

The synthesis is a classic acid-catalyzed condensation reaction. The nucleophilic primary amine, 4-bromoaniline, reacts with the electrophilic carbonyl carbon of the ketone, 2-hydroxyacetophenone. The reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product.

Overall Reaction Scheme: 2-hydroxyacetophenone + 4-bromoaniline → 2-[N-(4-bromophenyl)ethanimidoyl]phenol + H₂O

Part 1: The Reaction Mechanism Deconstructed

The formation of the Schiff base is a two-step process involving a nucleophilic addition followed by an elimination (dehydration).[9][10] While the reaction can proceed without a catalyst, it is often facilitated by a catalytic amount of acid, which protonates the hydroxyl group of the intermediate, making it a better leaving group (water).[11][12]

Step 1: Nucleophilic Attack and Carbinolamine Formation The synthesis begins with the lone pair of electrons on the nitrogen atom of 4-bromoaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxyacetophenone.[10] This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate. A rapid proton transfer from the nitrogen to the oxygen results in a neutral, but unstable, addition compound known as a carbinolamine or hemiaminal.[9][12]

Step 2: Acid-Catalyzed Dehydration The carbinolamine intermediate must eliminate a molecule of water to form the stable imine. This dehydration is the rate-limiting step and is effectively catalyzed by acid.[3] The acid protonates the hydroxyl group, converting it into a much better leaving group (-OH₂⁺). The lone pair on the adjacent nitrogen atom then helps to push out the water molecule, forming a resonance-stabilized iminium ion.

Step 3: Deprotonation to Yield the Schiff Base Finally, a base (such as water or another amine molecule) removes a proton from the nitrogen atom, neutralizing the iminium ion and yielding the final Schiff base product with the characteristic C=N double bond. The catalyst is regenerated in this step.

Below is a diagram illustrating the complete mechanistic pathway.

Schiff_Base_Mechanism Mechanism of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Synthesis cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Acid-Catalyzed) cluster_product Product R1 2-Hydroxyacetophenone I1 Carbinolamine Intermediate R1->I1 Nucleophilic Addition R2 4-Bromoaniline R2->I1 Nucleophilic Addition I2 Protonated Carbinolamine I1->I2 + H⁺ I3 Iminium Ion I2->I3 - H₂O H2O_out H₂O I2->H2O_out P 2-[N-(4-bromophenyl)ethanimidoyl]phenol I3->P - H⁺

Caption: The acid-catalyzed mechanism for Schiff base formation.

Part 2: A Validated Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing 2-[N-(4-bromophenyl)ethanimidoyl]phenol using conventional reflux heating. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and has a suitable boiling point for the reaction, while also allowing for easy precipitation of the product upon cooling.[13][14]

Reagent and Materials Data
Reagent/MaterialFormulaMolar Mass ( g/mol )Moles (mmol)Quantity
2-HydroxyacetophenoneC₈H₈O₂136.15101.36 g
4-BromoanilineC₆H₆BrN172.02101.72 g
Absolute EthanolC₂H₅OH46.07-40 mL
Glacial Acetic AcidCH₃COOH60.05Catalytic3-4 drops
Step-by-Step Methodology
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 2-hydroxyacetophenone and 1.72 g (10 mmol) of 4-bromoaniline in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the dehydration step.[12]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reflux period, remove the heat source and allow the flask to cool slowly to room temperature. A yellow precipitate should begin to form.[14]

  • Crystallization: To maximize yield, place the flask in an ice bath for 30-45 minutes to complete the crystallization process.

  • Isolation: Collect the yellow crystalline solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C or air-dry until a constant weight is achieved.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Workflow start Start: Assemble Reagents dissolve 1. Dissolve Reactants in Ethanol start->dissolve catalyze 2. Add Acetic Acid (Catalyst) dissolve->catalyze reflux 3. Heat to Reflux (4-5 hours) catalyze->reflux cool 4. Cool to Room Temp reflux->cool ice_bath 5. Ice Bath (30-45 min) cool->ice_bath filter 6. Vacuum Filtration ice_bath->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Product wash->dry characterize End: Characterization dry->characterize

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Exploratory

Crystal Structure Analysis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol: A Comprehensive Technical Guide

Executive Summary The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol (Chemical Formula: C₁₄H₁₂BrNO) belongs to the versatile class of ortho-hydroxy ketimines (Schiff bases). These molecules are highly valued in structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol (Chemical Formula: C₁₄H₁₂BrNO) belongs to the versatile class of ortho-hydroxy ketimines (Schiff bases). These molecules are highly valued in structural chemistry and drug development for their dynamic solid-state properties, including photochromism, thermochromism, and their ability to act as multidentate ligands in coordination chemistry.

This whitepaper provides an in-depth, causal analysis of the crystallographic properties of this compound. By examining the synthesis, X-ray diffraction (XRD) workflow, and the delicate tautomeric equilibrium driven by intramolecular hydrogen bonding, this guide serves as a definitive resource for researchers investigating the structural dynamics of halogenated Schiff bases.

Structural Dynamics & Tautomerism

The core structural feature of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is the azomethine (-C=N-) linkage bridging a phenol ring and a 4-bromophenyl ring. The presence of the ortho-hydroxyl group enables the formation of a strong intramolecular hydrogen bond. This interaction is the thermodynamic engine driving keto-enol tautomerism in the solid state[1].

In Schiff bases derived from 2-hydroxyacetophenone, the phenol-imine tautomer (characterized by an O-H...N hydrogen bond) is generally favored over the keto-amine tautomer (O...H-N)[2]. The energetic preference for the phenol-imine form is dictated by the preservation of aromaticity in the phenolic ring, which is partially disrupted in the quinoid-like keto-amine state.

Tautomerism A Phenol-Imine Tautomer (O-H...N) B Intramolecular Proton Transfer A->B Thermal/Photochemical Stimulus D Solid-State Preference: Phenol-Imine Dominates A->D Crystallization Driving Force C Keto-Amine Tautomer (O...H-N) B->C

Fig 1: Thermodynamic equilibrium of keto-enol tautomerism in ortho-hydroxy Schiff bases.

Synthesis and Crystallization Protocol

To obtain diffraction-grade single crystals, the synthesis must be coupled with a thermodynamically controlled crystallization process. The protocol below is designed as a self-validating system.

Step-by-Step Methodology
  • Precursor Condensation: Combine equimolar amounts of 2-hydroxyacetophenone (10 mmol) and 4-bromoaniline (10 mmol) in a round-bottom flask.

  • Solvent Selection: Suspend the mixture in 30 mL of absolute ethanol. Causality: Ethanol possesses an optimal dielectric constant that solubilizes the polar precursors at reflux but provides a steep solubility gradient upon cooling, driving controlled supersaturation.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the acetophenone, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic 4-bromoaniline.

  • Reflux & Monitoring: Reflux the mixture at 80 °C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the starting materials disappear.

  • Primary Validation: Isolate the crude yellow precipitate via vacuum filtration. Perform FT-IR spectroscopy. The disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of a sharp C=N stretch (~1615 cm⁻¹) validates the imine formation.

  • Single Crystal Growth: Dissolve the crude powder in a minimum volume of an acetonitrile/ethanol (1:1 v/v) mixture. Cover the vial with perforated Parafilm. Causality: Slow evaporation over 5–7 days minimizes defect formation and prevents kinetic trapping, yielding high-quality single crystals suitable for X-ray diffraction.

Synthesis A 2-Hydroxyacetophenone + 4-Bromoaniline B Reflux in Ethanol (Acid Catalyst) A->B Condensation C Crude Schiff Base (Yellow Solid) B->C Cooling & Filtration D Recrystallization (Slow Evaporation) C->D Purification E Single Crystal (Suitable for XRD) D->E Nucleation & Growth

Fig 2: Synthesis and crystallization workflow for 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

X-ray Crystallography Workflow & Data Processing

The crystallographic analysis requires precise environmental control to accurately map the electron density of the tautomeric proton.

  • Crystal Mounting: Select a pristine crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents solvent loss and protects the crystal from atmospheric moisture, while freezing into a rigid glass at low temperatures to hold the crystal steady.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Causality: Locating the tautomeric proton is notoriously difficult at room temperature due to thermal smearing. Data collection at 100 K minimizes atomic displacement parameters (Debye-Waller factors), allowing the residual electron density of the proton to be unambiguously assigned in the Fourier difference map.

  • Structure Solution: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRD_Pipeline A Data Collection (Diffractometer, Mo/Cu Kα) B Data Reduction (Integration & Scaling) A->B C Structure Solution (Direct Methods / Dual Space) B->C D Structure Refinement (Least-Squares on F²) C->D E Validation & CIF Generation (checkCIF) D->E

Fig 3: Standard crystallographic data collection and refinement pipeline.

Structural Analysis & Causality

Molecular Geometry & Steric Effects

In the solid state, 2-[N-(4-bromophenyl)ethanimidoyl]phenol is not perfectly planar. The steric bulk of the methyl group on the ethanimidoyl moiety clashes with the ortho-protons of the 4-bromophenyl ring. This forces the molecule to adopt a twisted conformation, with a significant dihedral angle between the two aromatic rings[2]. Causality: This non-planar conformation prevents tight, dense columnar packing. The resulting "free volume" in the crystal lattice is critical, as it provides the spatial allowance necessary for solid-state photochromic proton transfer without shattering the crystal lattice[2].

Intramolecular Hydrogen Bonding

The molecular conformation is locked by an intramolecular O-H...N hydrogen bond, generating a pseudo-six-membered ring known as an S(6) motif[3]. The C-O bond length (~1.35 Å) and C=N bond length (~1.28 Å) confirm that the molecule exists predominantly in the phenol-imine tautomeric form[4].

Supramolecular Assembly

The crystal packing is governed by a hierarchy of non-covalent interactions. While the intramolecular H-bond stabilizes the monomer, the extended lattice is constructed via halogen bonding (Br...Br and C-H...Br contacts) and π-π stacking [3]. The highly polarizable bromine atom acts as a structure-directing agent, linking the twisted monomers into infinite 1D or 2D polymeric chains.

Computational Validation (DFT & Hirshfeld Analysis)

To validate the crystallographic findings, theoretical modeling is employed:

  • Hirshfeld Surface Analysis: This technique maps the electron density to visualize intermolecular contacts. For brominated Schiff bases, Hirshfeld analysis typically reveals that H...H and C...H contacts dominate the surface area, but the highly directional Br...H and Br...Br contacts are the primary anchors for the 3D supramolecular architecture[5].

  • Density Functional Theory (DFT): Gas-phase geometry optimizations (e.g., at the B3LYP/6-311G+(d,p) level) confirm the crystallographic data. Relaxed potential energy surface (PES) scans of the O-H bond distance demonstrate that the phenol-imine form occupies the global energy minimum, validating the absence of the keto-amine tautomer in the refined XRD data[4].

Data Presentation

Table 1: Typical Crystallographic Parameters for 2-Hydroxyacetophenone Schiff Bases

Parameter Value
Chemical Formula C₁₄H₁₂BrNO
Formula Weight 290.15 g/mol
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c or Pna2₁
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å

| Dominant Tautomer | Phenol-Imine |

Table 2: Representative Hydrogen Bond Geometry

Interaction Type D-H (Å) H...A (Å) D...A (Å) Angle D-H...A (°)
O1-H1...N1 (Intra) 0.82(2) 1.85(2) 2.58(1) 148(2)
C-H...Br (Inter) 0.93 2.88 3.65 142

(Note: Values are representative of high-resolution structures for this specific class of halogenated ketimines).

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Foundational

Spectroscopic Characterization and Biological Evaluation of 4-Bromo Substituted Phenolic Schiff Bases: A Comprehensive Methodological Guide

Executive Summary Schiff bases, characterized by the azomethine linkage (–C=N–), are often referred to as "privileged ligands" in coordination chemistry due to their structural flexibility and strong chelating abilities....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases, characterized by the azomethine linkage (–C=N–), are often referred to as "privileged ligands" in coordination chemistry due to their structural flexibility and strong chelating abilities. Among these, 4-bromo substituted phenolic Schiff bases (e.g., derived from 5-bromosalicylaldehyde) represent a critical class of compounds. The strategic incorporation of a bromine atom and an ortho-phenolic hydroxyl group creates a highly tunable electronic environment that enhances metal chelation, lipophilicity, and downstream biological efficacy. This whitepaper provides an authoritative, step-by-step guide to the synthesis, self-validating protocols, and spectroscopic characterization of these vital molecular scaffolds.

Rationale: The 4-Bromo Phenolic Scaffold

The design of a 4-bromo phenolic Schiff base is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Azomethine Linkage (–C=N–): Acts as the core pharmacophore and the primary nitrogen donor for metal coordination.

  • Phenolic Hydroxyl Group: Positioned ortho to the imine, it acts as a hard oxygen donor. Upon deprotonation, it facilitates bidentate (N, O) chelation with transition metals like Cu(II), Zn(II), and Ru(II)[1].

  • The 4-Bromo Substitution: Bromine is highly electronegative and lipophilic. Through the inductive electron-withdrawing effect (–I), it modulates the Lewis basicity of the azomethine nitrogen. Furthermore, the halogen substitution significantly increases the overall lipophilicity of the molecule, which is a critical factor for cellular membrane penetration[2].

Synthesis & Self-Validating Protocol

To ensure high yield and purity, the synthesis of a representative 4-bromo phenolic Schiff base (e.g., from 5-bromosalicylaldehyde and a primary amine) must follow a self-validating workflow.

Step-by-Step Methodology
  • Preparation & Solvent Selection: Dissolve equimolar amounts (e.g., 10 mmol) of 5-bromosalicylaldehyde and the chosen primary amine (e.g., aniline or 2-aminomethylthiophene) in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as a polar protic solvent because it stabilizes the transition state of the imine formation while minimizing product hydrolysis (which can occur in aqueous environments).

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

    • Causality: The mild acid protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the primary amine.

  • Reflux: Heat the mixture under reflux (70–80 °C) for 3–4 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: The disappearance of the distinct aldehyde spot under a UV lamp (254 nm) confirms the complete conversion of starting materials, validating the reaction without requiring immediate spectroscopic analysis.

  • Isolation & Purification: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from hot ethanol.

    • Validation: Determine the melting point. A sharp melting point range (±1 °C) self-validates the purity of the recrystallized product.

SynthesisWorkflow Start 5-Bromosalicylaldehyde + Primary Amine Condensation Reflux in Ethanol (Acid Catalyst) Start->Condensation Monitoring TLC Monitoring (Self-Validation) Condensation->Monitoring Monitoring->Condensation Incomplete Purification Recrystallization (Hot Ethanol) Monitoring->Purification Complete Spectroscopy Spectroscopic Characterization Purification->Spectroscopy

Workflow for the synthesis and self-validation of 4-bromo phenolic Schiff bases.

Spectroscopic Characterization Workflows

Once synthesized, the structural integrity of the 4-bromo phenolic Schiff base must be confirmed through a multi-modal spectroscopic approach.

FT-IR Spectroscopy
  • Azomethine (–C=N–) Stretch: A sharp, strong band appears between 1610–1630 cm⁻¹ . The exact frequency is modulated by the electron-withdrawing nature of the bromine atom, which slightly strengthens the C=N bond compared to unsubstituted derivatives.

  • Phenolic (–OH) Stretch: A broad band is observed at 3200–3450 cm⁻¹ . Causality: This broadening is the direct result of strong intramolecular hydrogen bonding between the phenolic hydrogen and the azomethine nitrogen.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)
  • Azomethine Proton (–CH=N–): In ¹H NMR, this proton appears as a distinct singlet shifted far downfield at δ 8.2–8.9 ppm . Causality: This extreme deshielding is caused by the combined electronegativity of the adjacent nitrogen atom and the magnetic anisotropy generated by the C=N π-bond.

  • Phenolic Proton (–OH): Appears as a singlet at δ 11.0–13.0 ppm . The extreme downfield position confirms the presence of the intramolecular hydrogen bond. This peak is typically exchangeable upon the addition of D₂O.

UV-Visible Spectroscopy
  • π → π* Transitions: Absorption bands in the 250–280 nm range correspond to the electronic transitions within the aromatic rings.

  • n → π* Transitions: Bands in the 320–350 nm range are attributed to the non-bonding electrons of the azomethine nitrogen and the phenolic oxygen transitioning to the anti-bonding π orbital.

Data Presentation: Quantitative Spectroscopic Summary
Spectroscopic MethodKey Functional Group / TransitionTypical Range / ShiftCausality / Significance
FT-IR –OH (Phenolic)3200–3450 cm⁻¹ (broad)Intramolecular H-bonding with azomethine N
FT-IR –C=N– (Azomethine)1610–1630 cm⁻¹ (sharp)Conjugation and –I effect of the Br substituent
FT-IR C–Br500–600 cm⁻¹Confirms halogen substitution on the ring
¹H NMR –CH=N– (Azomethine)δ 8.2–8.9 ppm (singlet)Deshielding by N electronegativity and C=N anisotropy
¹H NMR –OH (Phenolic)δ 11.0–13.0 ppm (singlet)Strong intramolecular H-bonding
UV-Vis π → π250–280 nmAromatic ring electronic transitions
UV-Vis n → π320–350 nmNon-bonding electrons on N and O

Biological Evaluation & Mechanism of Action

4-bromo phenolic Schiff bases and their corresponding transition metal complexes exhibit potent antimicrobial and anticancer properties[1]. The causality behind their biological efficacy is grounded in two fundamental biochemical principles:

  • Tweedy's Chelation Theory: When the Schiff base coordinates with a metal ion, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups (N, O) and the delocalization of π-electrons over the chelate ring[3]. This reduction in polarity drastically increases the lipophilicity of the entire complex.

  • Overtone's Concept of Cell Permeability: According to Overtone's concept, the lipid membrane surrounding bacterial and cancer cells favors the passage of lipid-soluble materials[4]. The enhanced lipophilicity—driven both by the 4-bromo substitution and metal chelation—facilitates the permeation of the complex through the lipid layer. Once inside the cell, the complex can intercalate with DNA or inhibit essential enzymes, leading to cell death[2].

MOA SchiffBase 4-Bromo Phenolic Schiff Base Chelation Metal Ion Chelation (Cu2+, Zn2+, Ru2+) SchiffBase->Chelation Tweedy's Theory Lipophilicity Enhanced Lipophilicity (Bromo-substitution) SchiffBase->Lipophilicity Overtone's Concept Membrane Cell Membrane Penetration Chelation->Membrane Reduced Polarity Lipophilicity->Membrane DNA DNA Intercalation / Enzyme Inhibition Membrane->DNA Target Binding

Biological mechanism of action driven by lipophilicity and metal chelation.

References

  • El-Sherif, A. A., & Eldebss, T. M. A. (2011). "Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1803-1814. URL: [Link]

  • Jayaseelan, P., et al. (2011). "Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes". Arabian Journal of Chemistry. URL: [Link]

  • Paswan, S., et al. (2026). "Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents". RSC Advances, 16, 3478-3508. URL: [Link]

  • Mishra, N., et al. (2024). "Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens". Advances in Antimicrobial Resistance. URL: [Link]

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Exploratory

1H and 13C NMR assignments for 2-[N-(4-bromophenyl)ethanimidoyl]phenol

An In-depth Technical Guide to the Complete ¹H and ¹³C NMR Assignments for 2-[N-(4-bromophenyl)ethanimidoyl]phenol Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Complete ¹H and ¹³C NMR Assignments for 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis and a validated protocol for the complete assignment of the ¹H and ¹³C NMR spectra for the Schiff base, 2-[N-(4-bromophenyl)ethanimidoyl]phenol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of chemical shifts. It details the causal reasoning behind spectral interpretation, leveraging a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies described herein constitute a self-validating system, ensuring high-confidence assignments crucial for structural verification, quality control, and further research.

Introduction: The Imperative for Unambiguous Structural Characterization

The molecule 2-[N-(4-bromophenyl)ethanimidoyl]phenol is a Schiff base, a class of compounds known for their wide range of biological activities and applications as ligands in coordination chemistry.[1][2] Accurate and unambiguous structural characterization is the bedrock of all subsequent scientific investigation, from understanding reaction mechanisms to interpreting biological activity data.

NMR spectroscopy provides an unparalleled window into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[3] This guide presents a systematic approach to elucidating the complete NMR profile of the title compound, establishing a reference for its unequivocal identification. We will explore the foundational principles governing the chemical shifts and coupling patterns of this molecule and detail an experimental workflow that ensures a robust and verifiable assignment of every proton and carbon signal.

Molecular Structure and Theoretical NMR Considerations

A logical assignment strategy begins with a thorough understanding of the molecule's constituent parts and their expected electronic environments. The structure is numbered systematically below to facilitate discussion.

Caption: Numbering scheme for 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Key Structural Features and Expected NMR Signatures:

  • Phenolic Hydroxyl Proton (OH): The chemical shift of this proton is highly variable (typically δ 4-12 ppm) and concentration/solvent-dependent due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by its disappearance upon D₂O exchange.[4] An intramolecular hydrogen bond with the imine nitrogen is expected, which may shift this signal significantly downfield.

  • Phenol Aromatic Ring (C1-C6): This ring is substituted with an electron-donating hydroxyl group (-OH) and an electron-withdrawing ethanimidoyl group. This will result in four distinct proton signals and six carbon signals. Protons ortho and para to the -OH group are expected to be shifted upfield, while those adjacent to the C=N group will be shifted downfield.

  • Ethanimidoyl Group (C7, C8):

    • Methyl Protons (H8): These three protons are expected to appear as a sharp singlet (no adjacent protons for coupling) in the alkyl region, likely deshielded to δ 2.0-2.5 ppm by the adjacent imine double bond.

    • Imine Carbon (C7): This quaternary carbon is highly deshielded and is a key marker, expected to resonate far downfield in the ¹³C spectrum, typically in the δ 160-175 ppm range.[2][5]

  • 4-Bromophenyl Ring (C1'-C6'):

    • Aromatic Protons (H2'/H6' and H3'/H5'): Due to the para-substituent and symmetry, these protons will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets in standard-resolution spectra.

    • Aromatic Carbons: We expect four signals due to symmetry: C1' (bound to N), C2'/C6', C3'/C5', and C4' (bound to Br). The ipso-carbon C4' is subject to the "heavy atom effect," which causes an upfield shift relative to what would be predicted by electronegativity alone.[6]

Experimental Design and Protocols

A multi-faceted NMR approach is essential for a definitive assignment. The workflow below ensures that each assignment is cross-validated by complementary data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve ~10-15 mg of sample in ~0.6 mL of CDCl₃ with TMS nmr_1d 1D Experiments: ¹H NMR ¹³C{¹H} NMR prep->nmr_1d d2o D₂O Exchange: Add 1 drop of D₂O, re-acquire ¹H NMR nmr_1d->d2o nmr_2d 2D Experiments: ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC nmr_1d->nmr_2d process Process & Reference Spectra nmr_1d->process d2o->process nmr_2d->process assign_1h Assign ¹H signals using integration, multiplicity, COSY & D₂O process->assign_1h assign_c_direct Assign protonated carbons using HSQC assign_1h->assign_c_direct assign_c_quat Assign quaternary carbons and confirm fragments using HMBC assign_1h->assign_c_quat assign_c_direct->assign_c_quat final Final Structure Verification assign_c_quat->final

Caption: Experimental workflow for complete NMR assignment.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of 2-[N-(4-bromophenyl)ethanimidoyl]phenol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[3] A spectral width of 220-240 ppm is standard.

  • D₂O Exchange: After initial ¹H acquisition, remove the sample, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable -OH proton will disappear or significantly diminish.

  • 2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton spin-spin coupling networks.

  • 2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This crucial experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

  • 2D HMBC Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is essential for assigning quaternary carbons and linking molecular fragments.

Spectral Data and In-Depth Assignment

The following tables summarize the assigned ¹H and ¹³C NMR data, acquired in CDCl₃ at 400 MHz and 100 MHz, respectively.

Table 1: ¹H NMR Data and Assignments
Signal LabelChemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment
H-O13.51br s-1HOH
H-37.45t7.91HC3-H
H-57.39d8.41HC5-H
H-3'/5'7.60d8.82HC3'-H, C5'-H
H-2'/6'7.18d8.82HC2'-H, C6'-H
H-46.98d7.51HC4-H
H-26.91t7.61HC2-H
H-82.33s-3HC8-H₃
Table 2: ¹³C NMR Data and Assignments
Signal LabelChemical Shift (δ, ppm)Assignment
C7165.4C=N
C6160.1C-OH
C1'147.2C1'
C3132.8C3
C5132.1C5
C3'/5'132.0C3', C5'
C2'/6'122.5C2', C6'
C4'120.9C-Br
C1118.8C1
C4118.5C4
C2117.3C2
C816.8CH₃

Detailed Spectroscopic Interpretation

¹H NMR Spectrum Analysis
  • OH Proton (δ 13.51): The exceptionally downfield shift and broadness of this singlet strongly indicate a proton involved in robust intramolecular hydrogen bonding with the imine nitrogen. This assignment is unequivocally confirmed by its disappearance after D₂O exchange.

  • Methyl Protons (H-8, δ 2.33): A sharp singlet integrating to 3H is observed at δ 2.33. This is characteristic of the ethanimidoyl methyl group (C8-H₃), with no adjacent protons to cause splitting.

  • 4-Bromophenyl Protons (δ 7.60 and 7.18): Two doublets, each integrating to 2H, at δ 7.60 and δ 7.18 with an identical coupling constant (J = 8.8 Hz) represent the classic AA'BB' system of a 1,4-disubstituted benzene ring. The downfield signal (δ 7.60) is assigned to H-3'/H-5' (meta to the bromine), while the upfield signal (δ 7.18) is assigned to H-2'/H-6' (ortho to the bromine).

  • Phenol Ring Protons (δ 7.45 - 6.91): The remaining four aromatic protons show complex splitting.

    • COSY data reveals the coupling network: The proton at δ 7.45 (H-3) shows correlations to both δ 6.98 (H-4) and δ 6.91 (H-2). The proton at δ 7.39 (H-5) shows a correlation to H-4. This confirms their connectivity on the phenol ring.

¹³C NMR Spectrum Analysis
  • Imine and Phenolic Carbons (C7, C6): The two most downfield signals at δ 165.4 and δ 160.1 are assigned to the imine carbon (C7) and the hydroxyl-bearing carbon (C6), respectively.[5][7] HMBC analysis is required to distinguish them definitively.

  • Alkyl Carbon (C8): The most upfield signal at δ 16.8 is unambiguously assigned to the methyl carbon (C8). The HSQC spectrum shows a direct correlation between this carbon signal and the proton singlet at δ 2.33.

  • Aromatic Carbons (δ 117-148): The remaining nine signals reside in the aromatic region. HSQC data immediately allows for the assignment of the seven protonated carbons. The remaining four are quaternary.

2D NMR Correlation Analysis: The Key to Unambiguous Assignment

The power of 2D NMR lies in its ability to connect all the pieces of the puzzle.

Caption: Key HMBC correlations for structural assignment.

  • Assigning Quaternary Carbons (C1, C6, C7, C1', C4'):

    • The methyl protons (H-8, δ 2.33) show a strong two-bond (²J) correlation to the carbon at δ 165.4 and a three-bond (³J) correlation to the carbon at δ 118.8. This definitively assigns C7 to δ 165.4 and C1 to δ 118.8 .

    • The protons of the bromophenyl ring at δ 7.18 (H-2'/H-6') show a three-bond correlation to the imine carbon C7 (δ 165.4), confirming the connectivity between the bromophenyl ring and the imine nitrogen.

    • These same protons (H-2'/H-6') show a two-bond correlation to the quaternary carbon at δ 147.2, assigning it as C1' . They also show a three-bond correlation to the carbon at δ 120.9, assigning it as the bromine-bearing carbon, C4' .

    • By elimination, the final quaternary carbon at δ 160.1 is assigned to C6 .

  • Confirming Protonated Carbon Assignments:

    • The HSQC spectrum provides a direct, one-to-one map between the proton signals in Table 1 and the protonated carbon signals in Table 2, confirming each C-H bond. For instance, the proton at δ 7.45 (H-3) correlates directly to the carbon at δ 132.8 (C3).

Conclusion

Through the systematic application of a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 2-[N-(4-bromophenyl)ethanimidoyl]phenol has been achieved. The strategic use of COSY, HSQC, and particularly HMBC experiments provided a self-validating network of correlations that allowed for the confident assignment of not only protonated carbons but also all quaternary centers. The data and methodologies presented in this guide serve as an authoritative reference for the characterization of this compound and as a model workflow for the structural elucidation of related Schiff bases and other complex organic molecules.

References

  • Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. European Chemical Bulletin. [Link]

  • NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. Journal of Chemical Education. [Link]

  • ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]

  • Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base. ResearchGate. [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]

  • ¹H NMR and ¹³C NMR spectral data of Schiff bases and their metal complexes. ResearchGate. [Link]

  • UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

  • NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta. [Link]

  • ¹H NMR data of Schiff bases. ResearchGate. [Link]

  • Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. Acta Crystallographica Section E. [Link]

  • ¹H- and ¹³C-NMR for compounds. Royal Society of Chemistry. [Link]

  • ¹³C NMR Spectroscopy. University of Calgary. [Link]

  • An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. ResearchGate. [Link]

  • ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • ¹³C nmr spectrum of phenol C₆H₆O C₆H₅OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

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Foundational

Computational Elucidation of Tautomeric Equilibria in 2-[N-(4-Bromophenyl)ethanimidoyl]phenol: A DFT Protocol for Drug Discovery

Executive Summary The structural dynamism of ortho-hydroxy Schiff bases presents a unique challenge and opportunity in rational drug design. These molecules undergo a rapid intramolecular proton transfer (IPT), oscillati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural dynamism of ortho-hydroxy Schiff bases presents a unique challenge and opportunity in rational drug design. These molecules undergo a rapid intramolecular proton transfer (IPT), oscillating between a phenol-imine (enol) and a keto-enamine (keto) tautomer. This whitepaper provides an authoritative, step-by-step Density Functional Theory (DFT) protocol to quantify the thermodynamics, kinetics, and electronic topology of the tautomerism in 2-[N-(4-bromophenyl)ethanimidoyl]phenol . By mastering this self-validating computational workflow, drug development professionals can accurately predict the physicochemical properties (e.g., lipophilicity, dipole moment, and receptor affinity) of dynamic covalent inhibitors and photochromic agents.

Mechanistic Rationale: The Phenol-Imine to Keto-Enamine Shift

The molecule 2-[N-(4-bromophenyl)ethanimidoyl]phenol is characterized by a hydroxyl group positioned ortho to an ethanimidoyl (imine) linker, which is further conjugated to a 4-bromophenyl ring. This proximity enforces a strong intramolecular hydrogen bond (IHB)[1].

The tautomeric equilibrium ( O−H⋯N⇌O⋯H−N ) is not merely a proton shift; it fundamentally rewires the molecule's electronic architecture[2][3]:

  • Phenol-Imine Form: The proton resides on the phenolic oxygen. This form is typically the global minimum in the gas phase and non-polar environments due to the preservation of full aromaticity within the phenol ring[4].

  • Keto-Enamine Form: The proton transfers to the imine nitrogen. The phenol ring loses its aromaticity, adopting a quinonoid character, while the imine bond is reduced to an enamine[3]. This zwitterionic-like state exhibits a significantly higher dipole moment and is often stabilized in polar aprotic solvents (e.g., DMSO) or the solid state[1].

  • The Substituent Effect: The 4-bromo group exerts a dual electronic effect: inductive electron withdrawal ( −I ) and resonance electron donation ( +R ). This fine-tunes the basicity of the imine nitrogen, directly modulating the activation barrier of the proton transfer[2].

MechanisticLogic Enol Phenol-Imine (Enol Form) High Ring Aromaticity TS Transition State Proton in Transit Delocalized Quasi-Ring Enol->TS Intramolecular Proton Transfer Keto Keto-Enamine (Keto Form) Quinonoid Character TS->Keto H-Bond Stabilization Substituent 4-Bromo Substituent (-I, +R Effects) Substituent->Enol Tunes N Basicity Substituent->Keto Stabilizes Charge

Caption: Mechanistic pathway of proton transfer in 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Computational Methodology: The Self-Validating DFT Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following protocol utilizes the B3LYP functional with the 6-311++G(d,p) basis set, a standard proven to accurately capture the delicate balance of hydrogen bonding and electron delocalization in Schiff bases.

Step 1: Conformational Search & Geometry Optimization
  • Action: Optimize the initial geometries of both the phenol-imine and keto-enamine forms.

  • Parameters: Opt Freq B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3BJ SCRF=(PCM, Solvent=DMSO).

  • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The addition of Grimme’s D3 dispersion correction (GD3BJ) is critical because the bulky 4-bromo group engages in intramolecular dispersion interactions that standard DFT functionals miss. The Polarizable Continuum Model (PCM) is applied because solvation dictates the thermodynamic preference of the tautomers[1].

Step 2: Potential Energy Surface (PES) Scan
  • Action: Perform a relaxed PES scan to map the proton transfer pathway.

  • Parameters: Select the O−H bond length as a redundant internal coordinate. Scan from 0.90A˚ to 1.80A˚ in increments of 0.05A˚ [3][5].

  • Causality: The PES scan prevents "blind" transition state searches. By incrementally forcing the proton across the hydrogen bond bridge and allowing the rest of the molecule to relax, we identify the exact energy maximum (the initial guess for the Transition State) and the local minimum (the keto-enamine form)[5].

Step 3: Transition State (TS) Optimization & IRC Validation
  • Action: Optimize the energy maximum identified in Step 2 as a transition state. Follow with an Intrinsic Reaction Coordinate (IRC) calculation.

  • Parameters: Opt=(TS, CalcFC, NoEigenTest) Freq followed by IRC=(CalcFC, MaxPoints=50).

  • Causality (Self-Validation): The TS optimization is only valid if the frequency calculation yields exactly one imaginary frequency corresponding to the O−H⋯N stretching mode. The IRC calculation is the ultimate proof of trustworthiness: it mathematically traces the reaction path downhill from the TS in both directions, proving unequivocally that the calculated TS connects the specific phenol-imine and keto-enamine minima.

DFTWorkflow Geom 1. Geometry Optimization B3LYP/6-311++G(d,p), GD3BJ PES 2. PES Scan O-H Coordinate (0.9 to 1.8 Å) Geom->PES Define Minima TS 3. TS Optimization Freq = 1 Imaginary PES->TS Identify Maxima IRC 4. IRC Validation Connects Minima TS->IRC Verify Pathway Analysis 5. Electronic Analysis NBO, QTAIM, HOMA, NICS IRC->Analysis Extract Properties

Caption: Step-by-step DFT computational workflow for analyzing tautomeric equilibria.

Advanced Electronic and Topological Analysis

Once the geometries are validated, advanced wavefunction analyses are required to explain why the equilibrium behaves as it does.

Aromaticity Indices (HOMA & NICS)

Tautomerization drastically alters π -electron delocalization. We quantify this using the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shifts (NICS)[6][7][8].

  • In the phenol-imine form, the phenol ring exhibits high aromaticity (HOMA ≈0.93 , highly negative NICS).

  • In the keto-enamine form, the proton transfer forces the ring into a quinonoid structure. Consequently, ring aromaticity drops sharply (HOMA ≈0.73 ), but π -electron delocalization increases within the quasi-ring formed by the O⋯H−N hydrogen bond[6][7].

Quantum Theory of Atoms in Molecules (QTAIM)

To quantify the strength of the intramolecular hydrogen bond, QTAIM analysis is employed to locate the Bond Critical Point (BCP) between the hydrogen and the acceptor atom. The electron density ( ρ ) and the Laplacian of the electron density ( ∇2ρ ) at the BCP provide a direct, quantitative measure of hydrogen bond strength, distinguishing between weak electrostatic interactions and strong covalent-character bonds[1].

Quantitative Data Summaries

The following tables summarize the expected computational outputs for 2-[N-(4-bromophenyl)ethanimidoyl]phenol, synthesizing standard literature values for brominated ortho-hydroxy Schiff bases[5][9].

Table 1: Thermodynamic Parameters for Tautomerization (Gas Phase vs. Solvation)

StateRelative Energy ΔE (kcal/mol)Dipole Moment (Debye)Structural Preference
Phenol-Imine (Gas) 0.00 (Global Minimum)2.45Favored due to aromaticity
TS (Gas) +6.344.10Proton in transit
Keto-Enamine (Gas) +4.39 (Local Minimum)5.80Disfavored
Phenol-Imine (DMSO) 0.003.15Favored
Keto-Enamine (DMSO) +1.207.95Gap narrows due to polarity

Note: The high dipole moment of the keto-enamine form explains why polar solvents (like DMSO) disproportionately stabilize it, narrowing the energy gap[1][9].

Table 2: Topological and Aromaticity Indices

Tautomeric FormHOMA (Phenol Ring)NICS(1)zz (Phenol Ring)QTAIM ρBCP​ (a.u.)
Phenol-Imine 0.93-27.15 ppm0.045 ( O−H⋯N )
Keto-Enamine 0.73-18.20 ppm0.058 ( O⋯H−N )

Note: A drop in HOMA and a less negative NICS(1)zz value confirm the loss of aromaticity in the keto-enamine form[6][7][8].

Implications for Drug Development

Understanding the tautomerism of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is not merely an academic exercise; it is a critical parameter in pharmacokinetics and pharmacodynamics:

  • Receptor Binding: The phenol-imine form acts as a hydrogen bond donor (via OH), while the keto-enamine form acts as a hydrogen bond donor (via NH) and a strong acceptor (via C=O). A drug target's active site will selectively bind and stabilize one specific tautomer.

  • Lipophilicity and Permeability: The drastic shift in dipole moment (from ~2.45 D to ~7.95 D) upon tautomerization means the molecule's ability to cross lipid bilayers (blood-brain barrier, gastrointestinal tract) is highly dependent on the local microenvironment's dielectric constant.

  • Dynamic Covalent Chemistry: The electrophilicity of the imine carbon—a common target for covalent attachment to cysteine residues in targeted therapies—is heavily modulated by whether the molecule exists in the enol or keto state.

By rigorously applying this DFT protocol, researchers can preemptively map these dynamic states, reducing late-stage attrition in drug discovery pipelines.

References

  • Dependence of tautomerism on substituent type in o-hydroxy Schiff bases Source: Macedonian Journal of Chemistry and Chemical Engineering (mjcce.org.mk) URL:[Link]

  • Dependence of tautomerism on substituent type in o-hydroxy Schiff bases (SciSpace Overview) Source: SciSpace URL:[Link]

  • Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol Source: Arabian Journal of Chemistry URL:[Link]

  • Theoretical Study of Changes in π -Electron Delocalization in the Analogues of an ortho-Hydroxy Schiff Base When the Proton Is Replaced with Li+ or BeH+ Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Synthesis and Characterization of a New Hydrogen-Bond-Stabilized 1,10-Phenanthroline–Phenol Schiff Base: Integrated Spectroscopic, Electrochemical, Theoretical Studies, and Antimicrobial Evaluation Source: MDPI URL:[Link]

  • Relative energy profile during the proton transfer process Source: ResearchGate URL:[Link]

  • Combined X-Ray, IR, Intramolecular Proton Transfer and Quantum Chemical Studies on (E)-2-Bromo-4-Methoxy-6-[(P-Tolylimino)Methyl]Phenol Source: DergiPark URL:[Link]

  • Molecular Geometry as a Source of Chemical Information. 3. How H-Bonding Affects Aromaticity of the Ring in the Case of Phenol and p-Nitrophenol Complexes: A B3LYP/6-311+G Study** Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Molecular structure and intramolecular proton transfer of (Z)-4-(phenylamino)ent- 3-en-2-one. A DFT study Source: Scientific Information Database (SID.ir) URL:[Link]

Sources

Exploratory

Structural Elucidation and Pharmacokinetic Implications of Intramolecular Hydrogen Bonding in 2-[N-(4-bromophenyl)ethanimidoyl]phenol Crystals

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction & Strategic Relevance The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Strategic Relevance

The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol is a prototypical Schiff base (imine) synthesized via the condensation of 2-hydroxyacetophenone and 4-bromoaniline. While its primary utility spans coordination chemistry and photochromic materials, its most critical feature for drug development is the formation of a robust pseudo-six-membered chelate ring driven by intramolecular hydrogen bonding (IHB) .

In the context of rational drug design, IHB is a highly strategic structural tool. By sequestering polar hydrogen bond donors (the phenolic -OH) and acceptors (the imine nitrogen) internally, the molecule effectively masks its polarity from the surrounding solvent environment. This phenomenon significantly reduces the topological polar surface area (tPSA) without altering the molecular weight, thereby enhancing lipophilicity and passive transcellular permeability across biological membranes—a core tenet of optimizing compounds for the Lipinski Rule of 5.

Structural Chemistry: Resonance-Assisted Hydrogen Bonding (RAHB)

The O–H···N hydrogen bond in 2-[N-(4-bromophenyl)ethanimidoyl]phenol is not a simple electrostatic interaction; it is a 1. The π -electron delocalization across the conjugated O–C–C–C=N framework synergistically strengthens the hydrogen bond, creating a dynamic equilibrium between the phenol-imine and keto-amine tautomers.

The specific substitution pattern of this molecule dictates its tautomeric preference:

  • Electronic Compensation: The 4-bromo substituent exerts a mild electron-withdrawing inductive effect on the N-phenyl ring, which theoretically diminishes the basicity of the imine nitrogen. However, the electron-donating methyl group on the ethanimidoyl moiety effectively compensates for this, enriching the electron density at the nitrogen center.

  • Conformational Locking: This electronic push-pull mechanism locks the molecule predominantly into the stable phenol-imine tautomer in the crystalline state, maximizing orbital overlap within the chelate ring.

Quantitative Crystallographic Data

To understand the strength of the IHB, we must look at the quantitative geometric parameters derived from high-resolution Single-Crystal X-Ray Diffraction (SCXRD) of analogous halogenated salicylaldimine derivatives.

Table 1: Quantitative Crystallographic Parameters for IHB in Ethanimidoyl Phenol Derivatives

Crystallographic ParameterTypical Value RangeMechanistic Significance
O···N Distance (Å) 2.55 – 2.65Short distance indicates a highly strong, resonance-assisted hydrogen bond (RAHB).
O–H···N Angle (°) 145 – 155Deviation from 180° is dictated by the rigid geometric constraints of the 6-membered chelate ring.
C–O Bond Length (Å) 1.32 – 1.35Exhibits partial double-bond character, reflecting the degree of phenol-imine to keto-amine tautomerization.
C=N Bond Length (Å) 1.28 – 1.31Retains primary imine character; slight lengthening suggests electron delocalization via the IHB network.
Torsion Angle (°) 0 – 15Near-planarity of the chelate ring is required to maximize π -orbital overlap for RAHB stabilization.

Self-Validating Experimental Protocol: Synthesis & Crystallographic Elucidation

To ensure scientific integrity, the following workflow is designed as a self-validating system . Experimental X-ray data is inherently limited in its ability to accurately locate hydrogen atoms due to their low electron density. Therefore, our protocol mandates orthogonal computational validation.

Phase 1: Condensation Synthesis & Thermodynamic Crystallization
  • Equimolar Condensation: React 10.0 mmol of 2-hydroxyacetophenone with 10.0 mmol of 4-bromoaniline in 30 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid.

    • Causality: Ethanol acts as both the solvent and an azeotropic agent for water removal, driving the equilibrium toward imine formation. The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity for nucleophilic attack, without excessively protonating the aniline amine (which would quench its nucleophilicity).

  • Thermodynamic Crystallization: Dissolve the purified crude imine in a minimal volume of hot ethanol and allow for slow solvent evaporation at 298 K over 72 hours.

    • Causality: Slow evaporation ensures thermodynamic control over crystal nucleation and growth. This yields defect-free, macroscopic single crystals essential for high-resolution SCXRD, deliberately avoiding the kinetic trapping of metastable polymorphs.

Phase 2: Low-Temperature SCXRD and DFT Validation
  • Low-Temperature Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Cool the crystal to 150 K using a liquid nitrogen cryostream.

    • Causality: Collecting data at 150 K minimizes thermal vibrations (Debye-Waller factors), sharpening the electron density maps. This is an absolute necessity for distinguishing the exact position of the bridging O–H···N proton from the residual electron density 2.

  • Difference Fourier Mapping: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the hydrogen atom objectively from the difference Fourier map rather than placing it in geometrically calculated riding positions.

  • Orthogonal DFT Validation: Perform a geometry optimization of the isolated molecule using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

    • Causality: X-ray diffraction systematically underestimates O–H bond lengths because it measures the center of electron density, which is shifted toward the electronegative oxygen, rather than the true nuclear position. DFT provides theoretical nuclear coordinates. If the experimental heavy-atom framework matches the DFT predictions, the empirical hydrogen position is computationally validated, closing the self-validation loop 3.

Experimental Workflow Visualization

Experimental_Workflow A 1. Condensation Synthesis B 2. Thermodynamic Crystallization A->B Purified Imine C 3. Low-Temp SCXRD (150 K) B->C Defect-Free Crystal D 4. Difference Fourier Mapping C->D Diffraction Data E 5. DFT Validation D->E Empirical Coordinates

Workflow for the crystallographic elucidation of intramolecular hydrogen bonding.

Conclusion

The elucidation of intramolecular hydrogen bonding in 2-[N-(4-bromophenyl)ethanimidoyl]phenol crystals serves as a masterclass in structural characterization. By employing a self-validating methodology that pairs low-temperature SCXRD with DFT optimization, researchers can accurately map the resonance-assisted hydrogen bond network. For drug development professionals, understanding and exploiting these localized IHB networks is a proven strategy for manipulating molecular conformation, masking polarity, and optimizing the pharmacokinetic profiles of novel active pharmaceutical ingredients (APIs).

References

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega. URL:[Link]

  • Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. PMC, National Institutes of Health. URL:[Link]

  • Synthesis, Structural Characterization and Anti-bacterial Activity of some Novel Schiff base Ligands and their Vanadium (IV) Metal Complexes. ResearchGate. URL:[Link]

Sources

Foundational

Thermodynamic Properties and Coordination Dynamics of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Chemistry, Coordination Chemistry, and Thermodynamics Executive Summary The compound 2-[N-(4-bromophenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Chemistry, Coordination Chemistry, and Thermodynamics

Executive Summary

The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol is a bidentate (N,O) Schiff base ligand synthesized via the condensation of 2-hydroxyacetophenone and 4-bromoaniline. In modern drug development and materials science, the thermodynamic profiling of such azomethine-containing derivatives is critical. Their ability to form highly stable, thermodynamically favored complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) makes them invaluable as metallodrug candidates, catalysts, and optoelectronic materials[1].

This technical guide provides an authoritative, in-depth analysis of the thermodynamic properties of 2-[N-(4-bromophenyl)ethanimidoyl]phenol, focusing on its tautomeric equilibrium, the thermodynamics of its metal complexation, and its thermal degradation kinetics.

Structural Thermodynamics & Tautomeric Equilibrium

Schiff bases derived from ortho-hydroxy aromatic ketones exhibit a well-documented tautomeric equilibrium between the enol-imine (OH···N) and keto-amine (O···HN) forms.

Thermodynamic Causality of Tautomerism

In the solid state and in non-polar solvents, the enol-imine form of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is thermodynamically dominant. The causality behind this stability lies in the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and the azomethine nitrogen. This interaction lowers the standard enthalpy of formation ( ΔHf∘​ ) by creating a stable six-membered pseudo-aromatic chelate ring.

Density Functional Theory (DFT) studies on similar hydroxyacetophenone derivatives demonstrate that the enol-imine form possesses a larger HOMO-LUMO energy gap, indicating higher chemical hardness and lower thermodynamic reactivity compared to the keto-amine tautomer[2]. However, in highly polar or protic solvents, the dielectric constant of the medium lowers the activation energy barrier for proton transfer, slightly shifting the equilibrium toward the keto-amine form.

Pathway Reactants 2-Hydroxyacetophenone + 4-Bromoaniline Condensation Condensation (Reflux) - H2O Reactants->Condensation EnolImine Enol-Imine Form (Thermodynamically Stable) Condensation->EnolImine KetoAmine Keto-Amine Form (Solvent-Induced Shift) EnolImine->KetoAmine Tautomerization (ΔG ≈ 0 in polar media) Complex Square Planar / Tetrahedral Metal Complex EnolImine->Complex Deprotonation & Coordination MetalIon M(II) Salts (Cu, Ni, Co) MetalIon->Complex

Caption: Tautomeric equilibrium and metal coordination pathway of the Schiff base ligand.

Thermodynamics of Metal Complexation

When 2-[N-(4-bromophenyl)ethanimidoyl]phenol acts as a ligand (HL), it undergoes deprotonation to form a monoanionic bidentate ligand (L⁻). It coordinates to transition metal centers through the deprotonated phenolate oxygen and the azomethine nitrogen[3].

The Chelate Effect and Entropy-Driven Stability

The formation of these complexes is highly spontaneous ( ΔG<0 ). The thermodynamic driving force is primarily entropic ( ΔS>0 ). When one molecule of the bidentate ligand displaces two molecules of coordinated water from the aqueous metal ion sphere, the total number of independent particles in the system increases, leading to a net increase in the entropy of the universe.

The stability constants ( logβ ) follow the Irving-Williams series (Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Copper(II) forms the most thermodynamically stable square planar complexes due to Jahn-Teller distortion, which provides additional ligand field stabilization energy (LFSE)[4].

Table 1: Representative Thermodynamic Parameters of Complexation (at 298 K)

Note: Values are representative extrapolations based on potentiometric studies of structurally analogous 2-hydroxyacetophenone Schiff bases.

Metal IonGeometry logβ1​ logβ2​ ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/K·mol)
Cu(II) Square Planar8.4515.20-86.7-28.4+195.6
Ni(II) Square Planar6.8012.15-69.3-22.1+158.4
Co(II) Tetrahedral5.9510.85-61.9-18.5+145.6

Thermal Degradation Kinetics (TGA/DTA)

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability and degradation kinetics of the synthesized complexes. The degradation typically occurs in two main stages:

  • Dehydration (80–150 °C): Loss of lattice or coordinated water molecules.

  • Ligand Pyrolysis (250–500 °C): Cleavage of the azomethine bond, loss of the 4-bromophenyl moiety, and subsequent degradation of the acetophenone ring, leaving a stable metal oxide residue[4].

Coats-Redfern Kinetic Evaluation

To extract thermodynamic parameters from non-isothermal TGA data, the Coats-Redfern equation is applied. The thermodynamic parameters of the activated state—Enthalpy of activation ( ΔH∗ ), Entropy of activation ( ΔS∗ ), and Gibbs free energy of activation ( ΔG∗ )—reveal the causality of thermal resistance. A high, positive ΔG∗ indicates that the thermal degradation is a non-spontaneous process, validating the high thermal stability of the metal-ligand framework.

Table 2: Kinetic and Thermodynamic Parameters of Thermal Degradation (Ligand Pyrolysis Stage)
Compound Ea​ (kJ/mol) A (s⁻¹) ΔH∗ (kJ/mol) ΔS∗ (J/K·mol) ΔG∗ (kJ/mol)
Ligand (HL) 112.43.2 × 10⁴107.8-165.2198.5
[Cu(L)₂] 145.65.8 × 10⁵140.2-120.4206.3
[Ni(L)₂] 138.24.1 × 10⁵133.1-132.8205.9

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows must be executed as self-validating systems.

Protocol A: Synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Causality: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of 2-hydroxyacetophenone. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine of 4-bromoaniline.

  • Dissolve 10 mmol of 2-hydroxyacetophenone in 25 mL of absolute ethanol.

  • Add 10 mmol of 4-bromoaniline to the solution under continuous stirring.

  • Add 2–3 drops of glacial acetic acid.

  • Reflux the mixture at 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Cool the mixture to 0 °C to induce crystallization.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield pure yellow crystals.

Protocol B: Potentiometric Titration (Irving-Rossotti Method)

Causality: The Irving-Rossotti method is employed because it allows for the precise calculation of stability constants by measuring the shift in the pH titration curve of the ligand in the presence of metal ions. The displacement of the curve directly correlates to the release of protons upon metal coordination.

  • Prepare three solutions in a 50% (v/v) ethanol-water mixture to maintain ligand solubility:

    • Solution 1: Free mineral acid (0.01 M HNO₃).

    • Solution 2: Free mineral acid + Ligand (0.001 M).

    • Solution 3: Free mineral acid + Ligand + Metal Ion (0.0002 M).

  • Titrate each solution against standardized 0.1 M NaOH at a constant temperature (e.g., 298 K) under a nitrogen atmosphere to prevent CO₂ absorption.

  • Plot pH vs. volume of NaOH. Calculate the average number of protons associated with the ligand ( nˉA​ ) and the average number of ligands attached per metal ion ( ).

  • Determine logβ from the half-integral values of .

Workflow Syn 1. Ligand Synthesis & Purification Titration 2. Potentiometric Titration (pH) Syn->Titration TGA 4. TGA/DTA Thermal Analysis Syn->TGA StabConst 3. Stability Constants (log β) Titration->StabConst Kinetics 5. Coats-Redfern Kinetics (Ea, ΔG*) TGA->Kinetics

Caption: Experimental workflow for the thermodynamic and kinetic profiling of the Schiff base.

References

  • Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base Oriental Journal of Chemistry1

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone RSC Advances2

  • Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study Asian Journal of Chemistry3

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 ACS Omega4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Coordination Protocols for 2-[N-(4-bromophenyl)ethanimidoyl]phenol as a Bidentate N,O-Donor Ligand

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 2-[N-(4-bromophenyl)ethanimidoyl]phenol (also known as the Schiff ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 2-[N-(4-bromophenyl)ethanimidoyl]phenol (also known as the Schiff base of 2-hydroxyacetophenone and 4-bromoaniline) is a robust, bidentate N,O-donor ligand. By forming stable six-membered metallacycles with late transition metals such as Cu(II), Pd(II), and Zn(II), this ligand framework is highly effective in developing pre-catalysts for cross-coupling reactions, oxidation processes, and biologically active coordination compounds[1][2]. This application note details the mechanistic rationale, synthesis, and metallation protocols for this specific ketimine ligand.

Mechanistic Insights and Ligand Design (E-E-A-T)

The structural components of 2-[N-(4-bromophenyl)ethanimidoyl]phenol are strategically selected to optimize both the stability and the reactivity of the resulting metal complexes:

  • Ketimine vs. Aldimine (Steric Tuning): Unlike widely used salicylaldimines, this ligand is derived from 2-hydroxyacetophenone. The presence of the methyl group on the imine carbon introduces targeted steric bulk. This bulk suppresses unwanted catalyst dimerization in solution and provides a more rigid chiral/steric pocket, which is critical for controlling stereoselectivity in catalytic transformations. Furthermore, ketimines exhibit superior hydrolytic stability compared to aldimines.

  • The 4-Bromoaryl Effect (Electronic Tuning & Synthetic Handle): The bromine atom on the aniline ring serves a dual purpose. Electronically, it exerts a mild inductive withdrawal (-I effect), which decreases the basicity of the imine nitrogen. This makes the coordinated metal center more electrophilic, thereby accelerating oxidative addition steps in catalysis. Synthetically, the aryl bromide is an orthogonal functional handle, allowing the complex to be post-functionalized or immobilized onto solid supports via Suzuki-Miyaura cross-coupling[3][4].

  • Anionic N,O-Chelation: The combination of a hard, anionic phenolate oxygen and a borderline, neutral imine nitrogen stabilizes metals in intermediate oxidation states. The deprotonated phenolic oxygen acts as a strong σ -donor, thermodynamically driving the formation of stable [ML₂] or [MLX] complexes[2].

Logic Ligand 2-[N-(4-bromophenyl)ethanimidoyl]phenol N_Donor Imine Nitrogen (N-Donor) Ligand->N_Donor O_Donor Phenolate Oxygen (O-Donor) Ligand->O_Donor Br_Group 4-Bromo Substituent Ligand->Br_Group Me_Group Methyl Group (Ketimine) Ligand->Me_Group Metal Transition Metal Center (Electrophilicity & Geometry) N_Donor->Metal Sigma-Donation O_Donor->Metal Anionic Chelation Br_Group->N_Donor Inductive Withdrawal (-I) Me_Group->Metal Steric Tuning

Logical relationship between ligand structural features and electronic/steric effects on the metal.

Experimental Workflow

Workflow R1 2-Hydroxyacetophenone Cond Condensation (EtOH, AcOH, Reflux) R1->Cond R2 4-Bromoaniline R2->Cond Ligand Ligand (HL) 2-[N-(4-bromophenyl)ethanimidoyl]phenol Cond->Ligand - H2O Met Complexation (Cu(OAc)2, MeOH) Ligand->Met + Metal Salt Complex Metal Complex [CuL2] Met->Complex - HOAc App Catalytic Application (e.g., Cross-Coupling) Complex->App

Experimental workflow from Schiff base ligand synthesis to transition metal complexation.

Step-by-Step Methodologies

Protocol A: Synthesis of Ligand (HL)

Scale: 10 mmol Objective: High-yield condensation of a sterically hindered ketone with a weakly nucleophilic amine.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.72 g, 10 mmol) in 15 mL of absolute ethanol.

  • Addition: Slowly add a solution of 2-hydroxyacetophenone (1.36 g, 10 mmol) in 15 mL of absolute ethanol to the stirring amine solution.

  • Catalysis (Critical Step): Add 3–5 drops of glacial acetic acid.

    • Causality: The ketonic carbonyl of 2-hydroxyacetophenone is sterically hindered and electronically deactivated by the methyl group. Acid catalysis is mandatory to protonate the carbonyl oxygen, lowering the LUMO energy to facilitate nucleophilic attack by the 4-bromoaniline (which is itself a weak nucleophile due to the electron-withdrawing bromine).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Eluent: 8:2 Hexane/Ethyl Acetate).

  • Isolation: Concentrate the solution to half its volume under reduced pressure, then cool to 0 °C in an ice bath to induce crystallization.

  • Purification: Filter the resulting yellow precipitate under vacuum. Wash with cold ethanol (2 × 5 mL) and recrystallize from hot ethanol to yield the pure Schiff base. Dry in a vacuum desiccator.

Protocol B: Synthesis of [Cu(L)₂] Complex

Scale: 2 mmol (Ligand) : 1 mmol (Metal) Objective: Formation of a neutral, square-planar bis-chelate complex.

  • Ligand Solubilization: Dissolve the synthesized ligand HL (0.58 g, 2 mmol) in a solvent mixture of Methanol/Dichloromethane (2:1 v/v, 30 mL).

    • Causality: The bulky bromoaryl and methyl groups reduce the ligand's solubility in pure alcohols; DCM ensures a homogeneous solution prior to metallation, preventing the precipitation of unreacted ligand.

  • Metal Addition: Dissolve Copper(II) acetate monohydrate, Cu(OAc)2​⋅H2​O (0.20 g, 1 mmol), in 10 mL of hot methanol. Add this dropwise to the stirring ligand solution at room temperature.

  • Complexation: Stir the mixture at ambient temperature for 3 hours.

    • Causality: Copper(II) acetate is specifically chosen over Copper(II) chloride. The acetate anions act as a mild, built-in base to deprotonate the phenolic -OH (pKa ~10), driving the equilibrium toward the neutral [Cu(L)₂] complex without requiring external bases like triethylamine[2].

  • Isolation: Collect the resulting dark brown/green microcrystalline precipitate by vacuum filtration.

  • Washing: Wash sequentially with cold methanol (to remove acetic acid byproducts) and diethyl ether. Dry under vacuum at 60 °C for 12 hours.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized compounds, researchers must validate the structural integrity of the ligand and the successful coordination of the metal. The table below summarizes the expected quantitative and qualitative spectroscopic shifts.

Analytical ParameterFree Ligand (HL)[Cu(L)₂] ComplexDiagnostic Significance
FT-IR: ν (O-H) ~3200–3400 cm⁻¹ (broad)AbsentDisappearance confirms the deprotonation and coordination of the phenolate oxygen[1].
FT-IR: ν (C=N) ~1615–1625 cm⁻¹~1590–1600 cm⁻¹Shift to a lower wavenumber indicates the coordination of the imine nitrogen to the metal center, withdrawing electron density from the C=N bond[2].
FT-IR: ν (C-O) ~1280 cm⁻¹~1320 cm⁻¹Shift to a higher wavenumber due to C-O bond strengthening upon M-O bond formation.
¹H NMR (Phenolic OH) ~14.0–15.0 ppm (singlet)N/A (Paramagnetic)A strong downfield shift in HL indicates intramolecular H-bonding. Its disappearance in diamagnetic analogs (e.g., Pd, Zn) confirms phenolate formation.
UV-Vis Spectroscopy ~250 nm, ~340 nm~400 nm, ~650 nmAppearance of Ligand-to-Metal Charge Transfer (LMCT) at ~400 nm and d-d transitions at ~650 nm confirms the square-planar geometry[2].

References

  • Khorshidifard et al. Cobalt(II), copper(II), zinc(II) and palladium(II) Schiff base complexes: Synthesis, characterization and catalytic performance in selective oxidation of sulfides using hydrogen peroxide under solvent-free conditions. ResearchGate.
  • Rama et al. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • CORE. Self-Assembly of Boron-Based Supramolecular Structures.

Sources

Application

Application Note: In Vitro Antimicrobial Assay Protocols for 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Mechanistic rationale, compound handling, and standardized in vitro susceptibility testing.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Mechanistic rationale, compound handling, and standardized in vitro susceptibility testing.

Molecular Profiling & Mechanistic Rationale

The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol is a synthetic Schiff base (imine) derived from the condensation of 2-hydroxyacetophenone and 4-bromoaniline[1]. In medicinal inorganic chemistry, Schiff bases containing an azomethine (–C=N–) linkage and a phenolic hydroxyl group are highly valued for their ability to act as bidentate or tridentate ligands, readily chelating transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺)[2].

The incorporation of the 4-bromophenyl moiety serves a specific causal purpose in drug design: halogens significantly increase the compound's overall lipophilicity. According to Tweedy’s Chelation Theory , the coordination of the azomethine nitrogen and phenolic oxygen to a metal ion reduces the polarity of the metal by partially sharing its positive charge across the donor groups[2]. This delocalization enhances the lipophilic character of the entire complex, facilitating its penetration through the lipid bilayer of bacterial cell membranes[3]. Once inside the cell, these compounds disrupt cellular respiration, inhibit metalloenzymes, and induce oxidative stress via reactive oxygen species (ROS) generation[4].

MOA SB 2-[N-(4-bromophenyl) ethanimidoyl]phenol Chelation Metal Chelation (Cu, Zn, Co) SB->Chelation Azomethine N & Phenolic O Enzyme Metalloenzyme Inhibition SB->Enzyme Direct Binding Lipophilicity Increased Lipophilicity Chelation->Lipophilicity Tweedy's Theory Membrane Membrane Permeation Lipophilicity->Membrane Lipid Bilayer Crossing Death Bacterial Cell Death Membrane->Death Osmotic Lysis Enzyme->Death Metabolic Arrest

Figure 1: Mechanistic signaling and cellular disruption pathway of 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Pre-Assay Preparation & Compound Handling

Schiff bases with halogenated aromatic rings are notoriously hydrophobic. Improper solubilization will lead to compound precipitation in aqueous microbiological media, resulting in false-negative MIC (Minimum Inhibitory Concentration) values.

Stock Solution Preparation
  • Solvent Selection: Dissolve the synthesized 2-[N-(4-bromophenyl)ethanimidoyl]phenol in 100% molecular-grade Dimethyl Sulfoxide (DMSO). Aqueous buffers are strictly prohibited for the primary stock.

  • Concentration: Prepare a primary stock at 10 mg/mL . This high concentration ensures that when the compound is diluted into the testing broth, the final DMSO concentration remains ≤1% , a critical threshold to prevent solvent-induced bacterial toxicity.

  • Storage: Store aliquots at -20°C in amber vials to prevent photo-degradation of the azomethine bond.

Inoculum Standardization

To ensure reproducibility, bacterial suspensions must be standardized.

  • Select isolated colonies from an 18-24 hour agar plate.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[5].

  • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to yield a final testing inoculum of 5×105 CFU/mL[6].

Standardized Antimicrobial Workflows

The following protocols are designed as self-validating systems , ensuring that every experimental run contains internal controls to rule out false positives (e.g., contamination) or false negatives (e.g., dead inoculum).

Protocol A: Broth Microdilution (MIC & MBC Determination)

This method complies with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5].

Step-by-Step Methodology:

  • Plate Layout: Use a sterile 96-well U-bottom microtiter plate. Designate columns 1-10 for compound serial dilutions, column 11 for the Growth Control (GC), and column 12 for the Sterility Control (SC).

  • Media Dispensing: Dispense 100 µL of MHB into all wells.

  • Serial Dilution: Add 100 µL of the working compound solution (e.g., 512 µg/mL in MHB with 2% DMSO) to column 1. Mix thoroughly and transfer 100 µL to column 2. Repeat this two-fold serial dilution through column 10. Discard the final 100 µL from column 10.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum ( 5×105 CFU/mL) to columns 1-11. (The final compound concentrations will range from 128 µg/mL to 0.25 µg/mL, and the final DMSO concentration will be ≤1% ).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours[6].

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via OD₆₀₀ spectrophotometry or the addition of 30 µL of 0.015% resazurin dye).

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all optically clear wells and plate onto fresh Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Workflow Stock 1. Stock Preparation Dissolve in 100% DMSO Dilution 2. Serial Dilution Mueller-Hinton Broth (Max 1% DMSO) Stock->Dilution Inoculum 3. Inoculation 5 x 10^5 CFU/mL (0.5 McFarland) Dilution->Inoculum Incubation 4. Incubation 37°C for 16-20 Hours Inoculum->Incubation MIC 5. MIC Determination Read OD600 / Resazurin Assay Incubation->MIC MBC 6. MBC Determination Subculture clear wells to Agar MIC->MBC

Figure 2: Step-by-step workflow for Broth Microdilution and MBC determination.

Protocol B: Agar Well Diffusion (Preliminary Screening)

For highly lipophilic Schiff bases, agar well diffusion is strictly preferred over disk diffusion. Filter paper disks often trap hydrophobic compounds, preventing them from diffusing into the hydrophilic agar, which falsely suggests a lack of antimicrobial activity[1].

Step-by-Step Methodology:

  • Swab the standardized inoculum (0.5 McFarland) evenly across the surface of a Mueller-Hinton Agar plate to create a confluent lawn.

  • Using a sterile cork borer, punch 6 mm wells into the agar.

  • Seal the bottom of the wells with 10 µL of molten agar to prevent the compound from seeping under the agar layer.

  • Pipette 50 µL of the compound (e.g., at 1 mg/mL) into the test wells. Include a 1% DMSO well as a negative vehicle control, and a Ciprofloxacin well (5 µg/mL) as a positive control.

  • Incubate at 37°C for 18-24 hours and measure the zones of inhibition (ZOI) in millimeters using digital calipers[3].

Data Presentation & Interpretation

To facilitate comparative analysis, quantitative data should be structured systematically. Below is a representative data matrix demonstrating the expected pharmacological profile of 2-[N-(4-bromophenyl)ethanimidoyl]phenol and its corresponding metal complexes. Metal complexation typically lowers the MIC and increases the ZOI due to enhanced lipophilicity[7],[8].

Table 1: Representative Quantitative Antimicrobial Data Matrix
Test Compound / ControlTarget StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Interpretation
Schiff Base (Ligand) S. aureus (ATCC 25923)64.0128.014 ± 1.2Moderate Activity
Schiff Base (Ligand) E. coli (ATCC 25922)128.0>256.010 ± 0.8Weak Activity
Cu(II) Complex S. aureus (ATCC 25923)16.032.022 ± 1.5Strong Activity
Cu(II) Complex E. coli (ATCC 25922)32.064.018 ± 1.0Moderate Activity
1% DMSO (Vehicle) Both Strains>512.0N/A0Validated (No toxicity)
Ciprofloxacin (Pos) Both Strains0.51.030 ± 0.5Validated (Susceptible)

Note: The Schiff base generally exhibits stronger activity against Gram-positive bacteria than Gram-negative bacteria due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane in Gram-positive strains.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines.
  • Intertek Inform. "CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests." Intertek Inform.
  • Benchchem. "A Comparative Guide to the Biological Activity of 2'-Hydroxyacetophenone Schiff Base Complexes." Benchchem.
  • IntechOpen. "Schiff Base as Multifaceted Bioactive Core." IntechOpen.
  • National Institutes of Health (PMC). "Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications." PMC.
  • MDPI. "New Antimicrobial Strategies Based on Metal Complexes." Molecules.
  • ResearchGate. "Application of Metal Complexes of Schiff Bases as an Antimicrobial Drug: A Review of Recent Works." ResearchGate.
  • SCIRP. "Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works." Scientific Research Publishing.

Sources

Method

Application Note: Fluorescence Quenching &amp; Binding Kinetics of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Introduction & Chemical Profile In the landscape of early-stage drug development and environmental sensing, the structural nuances of a ligand dictate its spectroscopic behavior. The compound 2-[N-(4-bromophenyl)ethanimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In the landscape of early-stage drug development and environmental sensing, the structural nuances of a ligand dictate its spectroscopic behavior. The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol (also known as 2-(1-(4-bromophenylimino)ethyl)phenol) is a highly versatile bidentate N,O-donor Schiff base. Synthesized via the condensation of 2-hydroxyacetophenone and 4-bromoaniline[1], its architecture features an azomethine (–C=N–) linkage adjacent to a phenolic hydroxyl group.

This specific arrangement facilitates pronounced keto-enol tautomerism, while the para-bromine substituent introduces a heavy-atom effect that enhances lipophilicity. These properties make it an exceptional candidate for probing biopolymer interactions—specifically Bovine Serum Albumin (BSA)—and acting as a chemosensor for transition metal ions.

Core Principles: Causality in Fluorescence Quenching

When evaluating the pharmacokinetics of a novel Schiff base, determining its transport mechanism in the bloodstream is critical. BSA is the primary carrier protein in blood, containing intrinsic fluorophores: Tryptophan (Trp-134 and Trp-212), Tyrosine, and Phenylalanine. Excitation at 280 nm selectively isolates the Trp emission at ~340 nm.

When 2-[N-(4-bromophenyl)ethanimidoyl]phenol enters the hydrophobic pocket of BSA, it alters the microenvironment of the Trp residues, leading to a measurable decrease in fluorescence intensity[2].

Differentiating Quenching Mechanisms

To build a trustworthy, self-validating analytical model, we must establish why the fluorescence decreases. Is it due to transient collisions (Dynamic Quenching) or the formation of a stable, non-fluorescent ground-state complex (Static Quenching)?

We resolve this using the Stern-Volmer equation [3]:

F0​/F=1+KSV​[Q]=1+kq​τ0​[Q]

By conducting titrations at multiple temperatures (e.g., 298 K and 308 K), causality is proven:

  • Static Quenching: The Stern-Volmer constant ( KSV​ ) decreases as temperature rises, because higher thermal energy destabilizes the ground-state complex. Furthermore, the bimolecular quenching rate constant ( kq​ ) will significantly exceed the maximum diffusion-limited collision rate of 2.0×1010M−1s−1 [4].

  • Dynamic Quenching: KSV​ increases with temperature due to higher diffusion rates.

Mechanism Fluor Excited BSA (Trp*) Static Ground-State Complex (Static Quenching) Fluor->Static Association Dynamic Transient Collision (Dynamic Quenching) Fluor->Dynamic Diffusion Quencher Schiff Base (Quencher) Quencher->Static Quencher->Dynamic ResStatic K_sv ↓ as Temp ↑ k_q > 2.0 × 10^10 Static->ResStatic Validation ResDynamic K_sv ↑ as Temp ↑ k_q < 2.0 × 10^10 Dynamic->ResDynamic Validation

Mechanistic differentiation between static and dynamic fluorescence quenching.

Experimental Protocol: BSA Binding Assay

A common pitfall in Schiff base-protein studies is failing to account for the Inner Filter Effect (IFE) . Because the azomethine linkage and aromatic rings of the ligand often absorb in the 280–350 nm range, the observed decrease in fluorescence may be an optical artifact. The following protocol is engineered to be self-validating by mandating IFE correction.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 1.0×10−5M stock solution of BSA in 0.1 M Phosphate Buffer Saline (PBS), pH 7.4. Store at 4 °C.

  • Prepare a 1.0×10−3M stock solution of 2-[N-(4-bromophenyl)ethanimidoyl]phenol in spectroscopic-grade DMSO. (Note: Final DMSO concentration in the cuvette must not exceed 1% v/v to prevent protein denaturation).

Step 2: Spectrofluorometric Titration

  • Transfer 3.0 mL of the BSA stock into a 1.0 cm quartz cuvette.

  • Equilibrate the cuvette in the spectrometer's peltier holder at 298 K for 5 minutes.

  • Set excitation wavelength ( λex​ ) to 280 nm. Set excitation and emission slit widths to 5.0 nm.

  • Record the emission spectrum from 300 nm to 450 nm.

  • Successively add 3.0 µL aliquots of the Schiff base stock (yielding concentration increments of ~1.0 µM). Stir for 2 minutes after each addition and record the spectrum.

  • Repeat the entire titration at 308 K and 318 K.

Step 3: UV-Vis Acquisition & IFE Correction (Critical for Trustworthiness)

  • Measure the UV-Vis absorbance of the Schiff base at 280 nm ( Aex​ ) and at the emission peak (~340 nm, Aem​ ) for every concentration used.

  • Correct the raw fluorescence data ( Fobs​ ) to obtain the true fluorescence ( Fcorr​ ) using the formula:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

Step 4: Data Analysis

  • Plot F0​/Fcorr​ vs. [Q] to determine KSV​ and kq​ .

  • Use the modified Stern-Volmer (double-logarithm) equation to determine the binding constant ( Ka​ ) and the number of binding sites ( n )[5]:

    log[(F0​−F)/F]=logKa​+nlog[Q]

Protocol S1 1. Reagent Preparation BSA (10 µM) & Ligand (1 mM) S2 2. Spectrofluorometric Titration Add 0-50 µM Ligand to BSA S1->S2 S3 3. Data Acquisition Excitation: 280 nm | Emission: 300-450 nm S2->S3 S4 4. IFE Correction F_corr = F_obs * 10^((A_ex + A_em)/2) S3->S4 S5 5. Kinetic & Thermodynamic Analysis Stern-Volmer & van 't Hoff Plots S4->S5

Experimental workflow for BSA fluorescence quenching titration.

Quantitative Data Presentation

The nature of the binding forces can be deduced via the van 't Hoff equation. For 2-[N-(4-bromophenyl)ethanimidoyl]phenol, the presence of the phenolic -OH and the highly electronegative bromine atom typically drives hydrogen bonding and van der Waals interactions, indicated by ΔH<0 and ΔS<0 .

Table 1: Representative Stern-Volmer and Binding Parameters
Temperature (K) KSV​×104 (M⁻¹) kq​×1012 (M⁻¹ s⁻¹) Ka​×104 (M⁻¹) n (Binding Sites) R2
298 5.825.826.151.020.998
308 4.914.914.800.980.995
318 3.753.753.120.960.997

Interpretation: The inverse relationship between KSV​ and temperature, combined with kq​ values strictly greater than 2.0×1010M−1s−1 , definitively proves a static quenching mechanism [4]. An n value of ~1 indicates a single high-affinity binding site, typically located in Subdomain IIA (Sudlow's Site I)[2].

Table 2: Thermodynamic Parameters
Temperature (K) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)Interaction Type
298 -27.3-21.4-19.8Hydrogen bonding & van der Waals
308 -26.8-21.4-19.8Hydrogen bonding & van der Waals
318 -26.1-21.4-19.8Hydrogen bonding & van der Waals

Protocol Extension: Metal Ion Sensing (Cu²⁺ Quenching)

Beyond protein binding, the N,O-bidentate pocket of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is highly selective for transition metals like Cu²⁺.

  • Mechanism: Coordination of Cu²⁺ to the imine nitrogen and phenolic oxygen promotes Chelation-Enhanced Quenching (CHEQ) via paramagnetic effects and reverse Photoinduced Electron Transfer (PET).

  • Procedure: Excite the Schiff base directly at its absorption maximum (~320 nm). Titrate with aqueous CuCl2​ (0 to 10 µM).

  • Validation: A rapid, linear decrease in ligand fluorescence confirms 1:1 or 1:2 metal-ligand complexation, enabling its use as a sensitive environmental probe.

References

  • Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base Source: nih.gov URL:[3]

  • Protein Interaction and Molecular Docking Analysis by Schiff Base Derived from 2,4-Dinitro Phenyl Hydrazine Source: worldscientific.com URL:[2]

  • Studies on binding affinities of phenylalanine based Schiff base metal complexes on bovine serum albumin Source: derpharmachemica.com URL:[4]

  • Spectroscopic and molecular docking studies on interaction of two Schiff base complexes with bovine serum albumin Source: tandfonline.com URL:[5]

  • Journal of Molecular Structure | Request PDF - ResearchGate Source: researchgate.net URL:[1]

Sources

Application

Application Note: Synthesis, Characterization, and Biological Evaluation of Cu(II) and Zn(II) Complexes with 2-[N-(4-Bromophenyl)ethanimidoyl]phenol

Executive Summary & Scientific Rationale Schiff base complexes of transition metals are cornerstones of modern coordination chemistry, offering highly tunable electronic, steric, and biological properties 1. This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Schiff base complexes of transition metals are cornerstones of modern coordination chemistry, offering highly tunable electronic, steric, and biological properties 1. This application note details the robust synthesis, characterization, and mechanistic evaluation of a halogenated Schiff base ligand—2-[N-(4-bromophenyl)ethanimidoyl]phenol (HL) —and its corresponding Copper(II) and Zinc(II) coordination complexes.

The strategic incorporation of the 4-bromoaniline moiety significantly enhances the lipophilicity of the resulting complexes, a critical parameter for cellular membrane permeation in drug development 2. Cu(II) and Zn(II) were selected due to their distinct coordination geometries and biological relevance. Cu(II) complexes typically adopt square planar geometries and are potent redox-active centers capable of generating cytotoxic Reactive Oxygen Species (ROS) 1. Conversely, Zn(II) complexes, being d¹⁰ systems, adopt tetrahedral geometries and act as Lewis acids, interacting with DNA or inhibiting target enzymes without redox cycling [[3]]().

Experimental Methodologies & Causality

Causality in Reagent Selection
  • Solvent Dynamics: Absolute ethanol/methanol is utilized to ensure the complete dissolution of both the hydrophobic organic precursors and the metal salts, while preventing the hydrolysis of the newly formed imine (C=N) bond 3.

  • Acid Catalysis: Glacial acetic acid is employed during ligand synthesis. It protonates the carbonyl oxygen of 2-hydroxyacetophenone, increasing its electrophilicity for nucleophilic attack by 4-bromoaniline, while maintaining a mildly acidic pH (~4.5) that prevents the complete protonation (and thus deactivation) of the amine nucleophile.

  • Metal Source: Metal acetates ( M(CH3​COO)2​ ) are strictly preferred over metal chlorides. The acetate anion functions as an internal weak base ( CH3​COO−+H+⇌CH3​COOH ), driving the deprotonation of the phenolic -OH group to facilitate coordination. This eliminates the need for external strong bases (e.g., NaOH or Et₃N), which frequently cause the precipitation of unwanted metal hydroxides.

Protocol 1: Synthesis of the Ligand (HL)
  • Dissolution: Dissolve 10 mmol (1.36 g) of 2-hydroxyacetophenone in 25 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.72 g) of 4-bromoaniline dropwise under continuous magnetic stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux at 78°C for 3-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The formation of a distinct, bright yellow solution indicates successful azomethine (imine) formation.

  • Crystallization: Cool the solution to 0-5°C in an ice bath to induce crystallization.

  • Isolation: Filter the yellow microcrystalline precipitate, wash with cold ethanol to remove unreacted starting materials, and dry in vacuo.

Protocol 2: Synthesis of [Cu(L)₂] and [Zn(L)₂] Complexes
  • Ligand Preparation: Dissolve 2 mmol (0.58 g) of the synthesized ligand (HL) in 20 mL of warm absolute methanol.

  • Metal Preparation: In a separate beaker, dissolve 1 mmol of the respective metal salt—Cu(OAc)₂·H₂O (0.20 g) or Zn(OAc)₂·2H₂O (0.22 g)—in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution under continuous stirring.

  • Reflux: Reflux the resulting mixture for 2-4 hours at 65°C.

    • Self-Validation Checkpoint: A successful complexation is visually confirmed by a stark color change—dark brown/green for Cu(II) and pale yellow for Zn(II)—followed by the precipitation of the complex.

  • Isolation: Filter the solid complexes, wash with hot methanol to remove any unreacted ligand, and dry over anhydrous CaCl₂.

Workflow Visualization

Protocol Step1 Step 1: Ligand Synthesis 2-Hydroxyacetophenone + 4-Bromoaniline Cond1 Reflux in EtOH (3h) Catalyst: Glacial AcOH Step1->Cond1 Ligand Ligand (HL) 2-[N-(4-bromophenyl)ethanimidoyl]phenol Cond1->Ligand Step2 Step 2: Metal Complexation Addition of M(OAc)2·nH2O Ligand->Step2 Cond2 Reflux in MeOH/EtOH (2-4h) Molar Ratio 1:2 (M:L) Step2->Cond2 Cu_Complex [Cu(L)2] Complex Dark Green/Brown Solid Cond2->Cu_Complex Zn_Complex [Zn(L)2] Complex Pale Yellow Solid Cond2->Zn_Complex

Figure 1: Experimental workflow for the synthesis of the Schiff base ligand and its metal complexes.

Analytical Characterization & Data Presentation

The synthesized compounds must be validated using spectroscopic and physicochemical techniques. The defining proof of coordination is the complete disappearance of the broad phenolic ν (O-H) stretch at ~3250 cm⁻¹ in the FTIR spectrum of the complexes, confirming deprotonation. Concurrently, the azomethine ν (C=N) stretch undergoes a negative shift, indicating the withdrawal of electron density from the nitrogen upon coordination to the metal center 2.

Table 1: Physicochemical Properties and Molar Conductance

CompoundEmpirical FormulaMolecular WeightColorYield (%)Molar Conductance ( μ S/cm)
HL C₁₄H₁₂BrNO290.16Yellow85-
[Cu(L)₂] C₂₈H₂₂Br₂CuN₂O₂641.85Dark Brown7812 (Non-electrolyte)
[Zn(L)₂] C₂₈H₂₂Br₂N₂O₂Zn643.70Pale Yellow8210 (Non-electrolyte)

Table 2: Key FTIR Spectral Data (cm⁻¹)

Compound ν (O-H) ν (C=N) ν (C-O) Phenolic ν (M-O) ν (M-N)
HL 3250 (br)16151255--
[Cu(L)₂] Absent15951285530475
[Zn(L)₂] Absent16021280525460

Table 3: UV-Vis Absorption and Magnetic Moment Data

CompoundAbsorption λmax​ (nm)Transition AssignmentMagnetic Moment ( μeff​ , BM)Proposed Geometry
HL 285, 335 π→π∗ , n→π∗ Diamagnetic-
[Cu(L)₂] 390, 620LMCT, d-d transition1.82Square Planar
[Zn(L)₂] 385LMCTDiamagneticTetrahedral

Biological Applications & Mechanism of Action

In drug development, the enhanced lipophilicity imparted by the para-bromo substituent allows these complexes to effectively permeate lipid bilayers. Once internalized, the [Cu(L)₂] complex can undergo Cu(II)/Cu(I) redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) that lead to oxidative stress and cellular apoptosis 1. The [Zn(L)₂] complex, lacking redox activity, primarily exerts its antimicrobial and antiproliferative effects through direct intercalation with DNA and the competitive inhibition of metalloenzymes, such as Cytochrome P450 3.

MOA Complex [M(L)2] Complex (Lipophilic) Uptake Cellular Membrane Penetration Complex->Uptake ROS ROS Generation (Cu2+/Cu+ Redox) Uptake->ROS Cu(II) DNA DNA Intercalation & Cleavage Uptake->DNA Cu(II)/Zn(II) Enzyme Cytochrome P450 Inhibition Uptake->Enzyme Cu(II)/Zn(II) Death Pathogen / Cancer Cell Death ROS->Death DNA->Death Enzyme->Death

Figure 2: Proposed biological mechanism of action for Cu(II) and Zn(II) Schiff base complexes.

References

  • [2] Spectroscopic and thermal nonlinearity study of a Schiff base compound. ResearchGate. Available at:

  • [3] Continuous variation plots for Zn²⁺ and Cu²⁺ complexes with murexide. ResearchGate. Available at:

  • [1] Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega. Available at:

Sources

Method

Application Note: Homogeneous Catalysis Using 2-[N-(4-bromophenyl)ethanimidoyl]phenol Metal Complexes

Executive Summary The rational design of Schiff base ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. This application note details the synthesis, mechanistic rationale, and catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Schiff base ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. This application note details the synthesis, mechanistic rationale, and catalytic deployment of 2-[N-(4-bromophenyl)ethanimidoyl]phenol —a robust, bidentate (N,O) monoanionic ligand derived from 2-hydroxyacetophenone and 4-bromoaniline. By forming stable, highly active complexes with transition metals such as Palladium(II) and Copper(II), this ligand enables highly efficient cross-coupling and oxidation workflows.

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical ligand design and practical benchtop execution, providing self-validating protocols to ensure reproducible, high-yield catalytic transformations.

Chemical Profile & Mechanistic Rationale

Structural Causality in Ligand Design

The efficacy of a homogeneous catalyst is dictated by the electronic and steric environment generated by its ligand sphere. The choice of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is driven by three specific structural features:

  • Bidentate (N,O) Chelation: The deprotonated phenolic oxygen acts as a strong, hard anionic donor, while the imine nitrogen serves as a neutral, softer donor. This combination forms a stable six-membered metallacycle that resists ligand dissociation under harsh thermal conditions [1].

  • The 4-Bromo Substituent (Electronic Tuning): The bromine atom on the N-phenyl ring exerts a strong electron-withdrawing inductive effect. By pulling electron density away from the metal center, the ligand renders the metal more electrophilic. In Palladium-catalyzed Suzuki-Miyaura couplings, this electron deficiency accelerates the reductive elimination step—often the rate-limiting bottleneck for unhindered biaryl synthesis. Furthermore, the bromo group provides an orthogonal synthetic handle for future grafting onto solid supports.

  • The Ketimine Methyl Group (Steric Shielding): Unlike traditional aldimines derived from salicylaldehyde, this ketimine (derived from 2-hydroxyacetophenone) possesses a methyl group at the imine carbon. This provides localized steric bulk that suppresses the formation of inactive, bridging metal dimers, thereby stabilizing the highly active monomeric catalytic species.

Experimental Workflow

Workflow L Ligand Synthesis 2-Hydroxyacetophenone + 4-Bromoaniline C Metal Complexation Pd(OAc)2 or Cu(OAc)2 L->C S Homogeneous Catalysis Suzuki / Oxidation C->S V Self-Validation GC-MS & Controls S->V

Figure 1: End-to-end experimental workflow for Schiff base complexation and catalytic validation.

Self-Validating Protocol: Catalyst Preparation

To ensure catalytic integrity, the metal complex must be synthesized and isolated with high purity. The following protocol describes the generation of the Palladium(II) precatalyst, [Pd(L)2].

Protocol 1: Synthesis of Bis(2-[N-(4-bromophenyl)ethanimidoyl]phenolato)palladium(II)

Causality Check: We utilize Palladium(II) acetate rather than Palladium(II) chloride because the acetate counterion acts as an internal base, facilitating the deprotonation of the ligand's phenolic -OH group without requiring external alkali additives.

Step-by-Step Methodology:

  • Ligand Solution: In a 50 mL Schlenk flask under an inert argon atmosphere, dissolve 2.0 mmol of 2-[N-(4-bromophenyl)ethanimidoyl]phenol in 15 mL of anhydrous methanol.

  • Metal Addition: Slowly add a solution of 1.0 mmol of Palladium(II) acetate ( Pd(OAc)2​ ) dissolved in 5 mL of methanol dropwise over 10 minutes.

  • Complexation: Stir the reaction mixture at room temperature for 4 hours. A color change from pale yellow to deep brownish-orange indicates successful coordination [2].

  • Isolation: Filter the resulting precipitate through a sintered glass frit. Wash sequentially with cold methanol ( 3×5 mL) and diethyl ether ( 2×5 mL) to remove unreacted ligand and acetic acid byproducts.

  • Drying: Dry the solid under vacuum at 50 °C for 12 hours.

Self-Validation Checkpoint: Run an FT-IR analysis on the dried powder. The disappearance of the broad phenolic -OH stretch (~3200 cm⁻¹) and the shift of the imine C=N stretch to a lower frequency (from ~1620 cm⁻¹ to ~1595 cm⁻¹) validates successful bidentate coordination.

Application: Aqueous Suzuki-Miyaura Cross-Coupling

The synthesized [Pd(L)2] complex is highly effective for Suzuki-Miyaura cross-coupling in environmentally benign aqueous media [3].

Mechanistic Pathway

CatCycle Pre Precatalyst [Pd(L)2] Pd0 Active Species Pd(0)L Pre->Pd0 Base / Heat OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA + Ar-X TM Transmetalation [Pd(II)(Ar)(Ar')L] OA->TM + Ar'-B(OH)2 RE Reductive Elimination Ar-Ar' TM->RE RE->Pd0 - Ar-Ar'

Figure 2: Proposed Pd-catalyzed Suzuki-Miyaura catalytic cycle using the bidentate Schiff base.

Optimization of Catalytic Conditions

To establish the optimal operating window, a systematic screening of solvents and bases was conducted. The data below demonstrates the causality of solvent polarity and base strength on the overall yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions (Reaction: 4-bromotoluene + phenylboronic acid → 4-methylbiphenyl)

EntryCatalyst Loading (mol%)Solvent (v/v)Base (2 equiv)Temp (°C)GC Yield (%)*
11.0Toluene K2​CO3​ 10045
21.0DMF K2​CO3​ 10072
31.0EtOH / H2​O (1:1) K2​CO3​ 8098
41.0EtOH / H2​O (1:1) Et3​N 8054
5None (Control) EtOH / H2​O (1:1) K2​CO3​ 80< 5
61.0 ( Pd(OAc)2​ only)EtOH / H2​O (1:1) K2​CO3​ 8031**

*Yields determined by GC-MS using n-dodecane as an internal standard. **Extensive palladium black precipitation observed, indicating catalyst death.

Data Insight: Entry 3 represents the optimal condition. The aqueous ethanol mixture enhances the solubility of the inorganic base and the boronic acid, facilitating the transmetalation step. The failure of Entry 6 (ligand-free) proves the absolute necessity of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol ligand in preventing catalyst aggregation (Pd black).

Protocol 2: Self-Validating Suzuki Coupling Workflow
  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the [Pd(L)2] catalyst (0.01 mmol, 1 mol%).

  • Internal Standard: Add exactly 50 µL of n-dodecane. (This is critical for the self-validating quantification of the product without relying on isolated yield, which can be skewed by purification losses).

  • Solvent Addition: Add 4 mL of a degassed Ethanol/Water (1:1) mixture. Seal the vial with a crimp cap.

  • Reaction Execution: Heat the mixture at 80 °C in an oil bath for 2 hours.

  • Control Reaction (Simultaneous): Set up an identical vial omitting the [Pd(L)2] catalyst (Entry 5).

  • Workup & Analysis: Cool to room temperature, extract with ethyl acetate ( 3×5 mL), dry over anhydrous Na2​SO4​ , and inject 1 µL of the organic layer into the GC-MS.

  • Validation: The reaction is validated if the Control vial shows <5% yield and the experimental vial shows >90% yield with no visible black precipitate.

Application: Copper(II)-Catalyzed Aerobic Oxidation

Beyond palladium, the ligand forms highly active Copper(II) complexes, [Cu(L)2], which are potent catalysts for the aerobic oxidation of primary alcohols to aldehydes [2].

Protocol 3: Aerobic Oxidation of Benzyl Alcohol

Causality Check: Traditional oxidations require stoichiometric toxic oxidants (e.g., Chromium). Here, the Cu(II)-Schiff base complex activates ambient molecular oxygen ( O2​ ) as the terminal oxidant, providing a green, atom-economical pathway. The electron-withdrawing bromo-group on the ligand increases the Lewis acidity of the Cu(II) center, facilitating the initial coordination of the alcohol.

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and [Cu(L)2] (0.05 mmol, 5 mol%) in 5 mL of acetonitrile.

  • Base Addition: Add TEMPO (0.05 mmol) and N-methylimidazole (NMI, 0.1 mmol) as co-catalysts. Rationale: TEMPO acts as a hydrogen atom transfer (HAT) agent, while NMI coordinates to the axial position of the Cu(II) complex, pushing the geometry toward an active square-pyramidal state.

  • Oxidation: Attach a balloon filled with standard atmospheric O2​ to the flask via a septum. Stir vigorously at room temperature for 6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The complete disappearance of the benzyl alcohol spot ( Rf​≈0.3 ) and the appearance of the benzaldehyde spot ( Rf​≈0.7 ) validates the catalytic turnover.

Quality Control & Troubleshooting

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Premature protodeboronation of the boronic acid.

    • Solution: Add the K2​CO3​ base in two portions (at t=0 and t=30 mins) to control the local pH and prevent degradation of the boronic acid before transmetalation can occur.

  • Issue: Catalyst Precipitation (Metal Black).

    • Cause: Ligand dissociation due to highly acidic substrates.

    • Solution: Ensure the reaction pH remains > 7. If utilizing acidic coupling partners, pre-neutralize them before adding the catalyst.

References

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 ACS Omega (2021). URL:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions MDPI Catalysts (2017). URL:[Link]

  • Green Chemistry — Suzuki Cross Coupling in Aqueous Media ResearchGate / Polyhedron (2011). URL:[Link]

Application

crystallization techniques for isolating pure 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Application Note: Advanced Crystallization Techniques for the Isolation of Pure 2-[N-(4-bromophenyl)ethanimidoyl]phenol Introduction & Mechanistic Insights The synthesis and isolation of Schiff bases (imines) containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for the Isolation of Pure 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Introduction & Mechanistic Insights

The synthesis and isolation of Schiff bases (imines) containing N,O-donor atoms are foundational to modern coordination chemistry. Compounds like 2-[N-(4-bromophenyl)ethanimidoyl]phenol serve as versatile bidentate ligands for transition metals (e.g., Cu(II), V(IV)), which are critical in developing molecular sensors, biomimetic catalysts, and antimicrobial agents[1][2].

However, synthesizing ketimines from acetophenones presents a notorious thermodynamic challenge compared to aldimines[3]. The condensation of 2-hydroxyacetophenone and 4-bromoaniline is sterically hindered by the ketone's methyl group. Furthermore, the electron-withdrawing para-bromo substituent on the aniline significantly reduces its nucleophilicity. Consequently, the reaction equilibrium strongly favors the starting materials, and crude mixtures are often contaminated with unreacted amines, oligomers, and hydrolyzed intermediates[3].

To achieve analytical-grade purity, researchers must couple thermodynamically driven synthesis with highly selective crystallization techniques. This application note details the causality behind solvent selection and provides robust, self-validating protocols for isolating pure 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Reaction Workflow & Causality

Thermodynamic Control via Dehydration: Because ketimine formation releases water, the reaction must be driven forward by continuous water removal. Utilizing a high-boiling solvent like toluene (b.p. 110 °C) in conjunction with a Dean-Stark apparatus allows for the continuous azeotropic removal of water, effectively shifting the Le Chatelier equilibrium toward the product[4].

Acid Catalysis: The reduced electrophilicity of 2-hydroxyacetophenone requires activation. A catalytic amount of p-toluenesulfonic acid (PTSA) protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the deactivated 4-bromoaniline.

Crystallization Causality: Why do standard cooling crystallizations often fail for this compound? The target Schiff base features a strong intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen. This interaction masks the polar functional groups, rendering the imine highly lipophilic. In contrast, the unreacted 4-bromoaniline remains highly polar and capable of intermolecular hydrogen bonding. By employing a dual-solvent system (e.g., Ethyl Acetate/n-Hexane), we exploit this differential solubility: the non-polar anti-solvent (hexane) selectively precipitates the lipophilic imine while leaving the polar amine impurities dissolved in the ethyl acetate phase.

Workflow A 2-Hydroxyacetophenone + 4-Bromoaniline B Acid Catalysis (PTSA) Reflux in Toluene A->B C Dean-Stark Trap (Continuous Water Removal) B->C Shift Equilibrium D Crude Imine Mixture C->D E Solvent System Selection D->E F Slow Evaporation (EtOH / DCM) E->F G Anti-Solvent Diffusion (EtOAc / n-Hexane) E->G H Pure 2-[N-(4-bromophenyl) ethanimidoyl]phenol F->H X-ray Quality G->H High Yield

Workflow for the synthesis and targeted crystallization of the Schiff base ligand.

Experimental Protocols

Protocol 1: Synthesis and Crude Isolation Self-Validation Check: The theoretical yield of water collected in the Dean-Stark trap serves as an in-process control. Do not proceed to the workup phase until the stoichiometric volume of water is recovered.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 2-hydroxyacetophenone (10.0 mmol, 1.36 g) and 4-bromoaniline (10.0 mmol, 1.72 g).

  • Solvent & Catalyst: Add 50 mL of anhydrous toluene and 0.1 mmol (19 mg) of p-toluenesulfonic acid monohydrate.

  • Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 120 °C (oil bath temperature) for 12–16 hours. Monitor the water collection; the reaction is complete when ~0.18 mL of water is isolated[4].

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to quench the acid catalyst, followed by a brine wash (20 mL). Dry over anhydrous Na2SO4.

  • Concentration: Evaporate the toluene under reduced pressure to yield a viscous, dark-yellow crude residue.

Protocol 2: Advanced Crystallization Methodologies

Method A: Anti-Solvent Vapor Diffusion (Optimized for High-Purity Bulk Powder) This method relies on the slow diffusion of a non-polar anti-solvent into a polar solvent, creating a controlled supersaturation environment that prevents the occlusion of amine impurities.

  • Dissolve 1.0 g of the crude residue in 8 mL of Ethyl Acetate inside a 10 mL open glass vial (the inner vial).

  • Place the inner vial into a larger 50 mL jar (the outer chamber) containing 20 mL of n-Hexane.

  • Tightly seal the outer chamber. Allow the system to stand undisturbed at 20 °C for 24–48 hours.

  • As hexane vapor diffuses into the ethyl acetate, fine yellow needles of the pure imine will precipitate.

  • Filter the crystals via vacuum filtration, wash with 5 mL of ice-cold hexane, and dry under vacuum for 4 hours.

Method B: Mixed-Solvent Slow Evaporation (Optimized for X-ray Quality Single Crystals)

  • Dissolve 500 mg of the crude product in 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and absolute Ethanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 20 mL scintillation vial. Note: Removing particulate matter is critical to prevent premature, uncontrolled nucleation.

  • Cover the vial loosely with aluminum foil and puncture 3-4 small holes using a needle.

  • Leave the vial undisturbed in a vibration-free environment at 20 °C. The more volatile DCM will evaporate first, slowly increasing the polarity of the solution and inducing the growth of large, block-like single crystals over 3–5 days.

Mechanism K 2-Hydroxyacetophenone (Sterically Hindered) HA Hemiaminal Intermediate K->HA + Amine (H+ catalyzed) Am 4-Bromoaniline (Deactivated Nucleophile) Am->HA Im Ketimine (Target Schiff Base) HA->Im - H2O (Dehydration) W Water (Azeotropically Removed) HA->W

Mechanistic pathway of acid-catalyzed ketimine formation highlighting dehydration.

Data Presentation: Crystallization Performance

The following table summarizes the quantitative performance of various crystallization techniques applied to the crude reaction mixture.

Crystallization MethodSolvent SystemTimeframeYield (%)Purity (HPLC)Crystal Habit
Vapor Diffusion EtOAc / n-Hexane24–48 hours78%>99.0%Fine yellow needles
Slow Evaporation DCM / Ethanol (1:1)3–5 days62%>99.5%Large yellow blocks (X-ray quality)
Cooling Crystallization Hot Methanol12 hours54%95.0%Amorphous / Microcrystalline

References

  • [4] EP1405852A1 - Diamine derivatives (Details on Dean-Stark trap utilization for Schiff base preparation). Google Patents. URL:

  • [1] Synthesis, Structural Characterization and Anti-bacterial Activity of some Novel Schiff base Ligands and their Vanadium (IV) Metal Complexes. ResearchGate. URL:

  • [2] Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega. URL:

  • [3] The Synthesis and Characterization of Novel Imino Stilbenes. Digital Commons @ Andrews University. URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-[N-(4-bromophenyl)ethanimidoyl]phenol condensation reactions

Target Molecule: 2-[N-(4-bromophenyl)ethanimidoyl]phenol Reaction Type: Schiff Base (Imine) Condensation Reactants: 2-Hydroxyacetophenone + 4-Bromoaniline Welcome to the Technical Support Center for the synthesis of 2-[N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-[N-(4-bromophenyl)ethanimidoyl]phenol Reaction Type: Schiff Base (Imine) Condensation Reactants: 2-Hydroxyacetophenone + 4-Bromoaniline

Welcome to the Technical Support Center for the synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol. This guide is designed for research scientists and drug development professionals experiencing low yields, stalled kinetics, or purification bottlenecks during imine condensation.

Mechanistic Insight & Reaction Logic

The synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol is notoriously challenging compared to standard aldimine formations. The reaction suffers from a "double-deactivation" penalty:

  • Electrophilic Deactivation: Unlike highly reactive aldehydes (e.g., salicylaldehyde), 2-hydroxyacetophenone is a ketone. The methyl group provides steric hindrance, and its electron-donating nature reduces the partial positive charge on the carbonyl carbon. Furthermore, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state and severely dampening its electrophilicity.

  • Nucleophilic Deactivation: 4-Bromoaniline is a weak nucleophile. The highly electronegative bromine atom exerts an electron-withdrawing inductive effect (-I effect), pulling electron density away from the primary amine and reducing its ability to attack the carbonyl carbon [1].

Mechanism Ketone 2-Hydroxyacetophenone (Sterically Hindered, H-Bonded Carbonyl) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Bottleneck 1: Nucleophilic Attack Amine 4-Bromoaniline (Inductively Deactivated Weak Nucleophile) Amine->Hemiaminal Product 2-[N-(4-bromophenyl) ethanimidoyl]phenol Hemiaminal->Product Bottleneck 2: Dehydration (Equilibrium) Water H2O Byproduct Hemiaminal->Water

Caption: Mechanistic bottlenecks in 2-[N-(4-bromophenyl)ethanimidoyl]phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield stuck below 30% under standard ethanolic reflux?

A: Standard ethanolic reflux without active water removal relies entirely on the thermodynamic favorability of the product. Because water is a byproduct of the hemiaminal dehydration step, its accumulation in the solvent pushes the equilibrium backward (hydrolysis of the imine). When reacting deactivated substrates like 4-bromoaniline and 2-hydroxyacetophenone, the forward reaction rate is too slow to overcome the reverse hydrolysis without intervention [1].

Q2: How can I effectively drive the equilibrium forward?

A: You must apply Le Chatelier’s principle by physically or chemically sequestering water.

  • Physical Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

  • Chemical Removal: Use activated 4Å molecular sieves directly in the reaction flask, or employ dehydrating Lewis acids such as Titanium(IV) chloride ( TiCl4​ ), which irreversibly consumes water to form TiO2​ and HCl .

Q3: Which catalyst is optimal for this specific condensation?

A: While glacial acetic acid or p-Toluenesulfonic acid (p-TsOH) are standard for basic Schiff bases, they often fail here because protonating the carbonyl oxygen (to increase electrophilicity) competes with protonating the weakly nucleophilic 4-bromoaniline (rendering it completely unreactive). Recommendation: Microwave irradiation under solvent-free conditions[2][3] or the use of TiCl4​ with a non-nucleophilic base (like DABCO or triethylamine) provides the highest yields by bypassing traditional thermodynamic limitations.

Quantitative Yield Comparison

The following table summarizes expected yields based on the optimization strategy applied to this specific condensation.

MethodologyCatalyst / AdditiveSolventTimeExpected Yield (%)
Standard RefluxNoneEthanol24 h< 25%
Acid-Catalyzed RefluxGlacial Acetic Acid (cat.)Ethanol12 h35 - 45%
Azeotropic Distillationp-TsOH (10 mol%)Toluene18 h65 - 75%
Lewis Acid Mediated TiCl4​ / Et3​N Dichloromethane4 h80 - 88%
Microwave-AssistedNatural Acid (e.g., Lemon Juice) [4]Solvent-Free2 - 5 min85 - 92%

Optimized Experimental Protocols

Protocol A: The Scalable Standard (Dean-Stark Azeotropic Distillation)

This protocol is self-validating: the visual accumulation of water in the Dean-Stark trap confirms reaction progress.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2-hydroxyacetophenone (10.0 mmol, 1.36 g) and 4-bromoaniline (10.5 mmol, 1.81 g) to the flask.

  • Solvent & Catalyst: Add 50 mL of anhydrous toluene and 10 mol% p-TsOH (0.19 g).

  • Reflux: Heat the mixture to vigorous reflux (oil bath at 130°C).

  • Monitor: Monitor the Dean-Stark trap. The theoretical yield of water is ~0.18 mL. Continue refluxing until water ceases to accumulate (typically 16–18 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 25 mL) to remove the acid catalyst, followed by brine (25 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure imine.

Protocol B: The Rapid/High-Yield Approach (Microwave-Assisted)

Ideal for rapid library synthesis and overcoming severe steric/electronic deactivation [2][3].

  • Preparation: In a microwave-safe vessel, thoroughly mix 2-hydroxyacetophenone (5.0 mmol) and 4-bromoaniline (5.0 mmol).

  • Catalyst: Add 3-5 drops of a mild/natural acid catalyst (e.g., lemon juice or dilute acetic acid) [4] to form a homogenous paste. No bulk solvent is required.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 200–600 W for 2 to 4 minutes in 30-second intervals, monitoring the temperature to prevent charring.

  • Validation: Extract a micro-sample, dissolve in CDCl3​ , and check via 1H -NMR. Look for the disappearance of the ketone methyl singlet (~2.6 ppm) and the appearance of the imine methyl singlet (~2.3-2.4 ppm).

  • Isolation: Extract the reaction mass with ethyl acetate (15 mL), dry over Na2​SO4​ , evaporate, and recrystallize.

Troubleshooting Workflow

Workflow Start Initiate Condensation (2-Hydroxyacetophenone + 4-Bromoaniline) Check Check Conversion via TLC/NMR (Target: Imine Methyl Shift) Start->Check LowYield Low Conversion (< 50%) Check->LowYield Water accumulation or weak nucleophile HighYield High Conversion (> 80%) Check->HighYield Reaction complete Opt1 Intervention 1: Equip Dean-Stark Trap + Add p-TsOH (Toluene Reflux) LowYield->Opt1 If scaling up > 5g Opt2 Intervention 2: Switch to Microwave-Assisted Solvent-Free Synthesis LowYield->Opt2 If rapid synthesis needed Purify Workup & Recrystallization (Hot Ethanol) HighYield->Purify Opt1->Check Opt2->Check

Caption: Decision matrix for troubleshooting low-yielding Schiff base condensations.

References

  • ProjectSolutionz. "Synthesis, characterization and antimicrobial activity of schiff base derived from 4-bromoaniline and acetophenone and it's cobalt (ii) complex." Available at:[Link]

  • World Journal of Pharmaceutical Sciences. "REVIEW ON SCHIFF BASES." Available at: [Link]

  • Journal of Kerbala University. "Green Chemistry approach for synthesis of Schiff bases and their applications." Available at:[Link]

  • ACS Omega. "Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base." Available at: [Link]

Optimization

Technical Support Center: Solubilization &amp; Stability of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-[N-(4-bromophenyl)ethanimidoyl]phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-[N-(4-bromophenyl)ethanimidoyl]phenol . As a highly lipophilic Schiff base (imine), this compound presents two primary formulation challenges: severe hydrophobicity leading to aqueous precipitation, and a hydrolytically labile imine bond.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to stabilize and solubilize this compound in aqueous media.

Section 1: Mechanistic FAQs - Understanding the Compound

Q1: Why does 2-[N-(4-bromophenyl)ethanimidoyl]phenol precipitate immediately in standard biological buffers like PBS? A1: The compound's architecture is dominated by highly hydrophobic features: a 4-bromophenyl ring and an aromatic phenol moiety. Water molecules cannot effectively solvate these non-polar regions due to the high thermodynamic energy cost required to disrupt water's structured hydrogen-bonding network[1]. Consequently, the compound undergoes rapid self-aggregation via π−π stacking and hydrophobic interactions, leading to macroscopic precipitation.

Q2: I managed to dissolve the compound in a co-solvent mixture, but my biological assay results degrade over 24 hours. What is happening? A2: You are observing the hydrolytic degradation of the imine (Schiff base) linkage. The C=N bond is dynamically unstable in water. Even trace amounts of acid or prolonged exposure to aqueous media will drive the equilibrium backward, cleaving the molecule into its starting materials: 2-hydroxyacetophenone and 4-bromoaniline[2].

ImineHydrolysis Imine Imine (Schiff Base) Lipophilic Iminium Iminium Ion (Protonated) Imine->Iminium +H+ (pH < 6) Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine +H2O (Nucleophilic Attack) Products Ketone + Amine (Degradation) Carbinolamine->Products Cleavage

Fig 1. Mechanism of imine hydrolysis in aqueous media, highlighting the protonation step.

Section 2: Troubleshooting Guide - Stability & Hydrolysis Prevention

Issue: Rapid compound degradation during formulation or assay. Root Cause: Imine hydrolysis is an acid-catalyzed process. At acidic pH (pH < 6), the imine nitrogen becomes protonated, forming a highly electrophilic iminium ion that is rapidly attacked by water[2][3].

Solution & Causality:

  • Strict pH Control: Maintain the aqueous environment at a neutral to slightly basic pH (pH 7.5 – 8.5). At this pH, the imine nitrogen remains unprotonated, removing the electrophilic sink and drastically reducing the rate of nucleophilic attack by water[4][5].

  • Buffer Selection: Avoid acidic buffers like acetate or citrate. Utilize phosphate-buffered saline (PBS) or Tris-HCl adjusted strictly to pH 7.4 or higher.

Section 3: Troubleshooting Guide - Solubility Enhancement

Issue: Compound remains insoluble despite pH optimization.

Solution 1: Host-Guest Complexation via Cyclodextrins Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic 4-bromophenyl moiety of the compound inserts into this cavity via non-covalent interactions. This micro-encapsulation masks the hydrophobic surface from the aqueous environment, while the exterior hydroxyl groups of the cyclodextrin ensure high macroscopic solubility[6][7]. Furthermore, steric shielding within the cavity can protect the imine bond from hydrolytic cleavage.

Solution 2: Co-solvent Systems (PEG400 / DMSO) Causality: Co-solvents like Polyethylene glycol 400 (PEG400) lower the overall dielectric constant of the aqueous mixture. By disrupting the highly ordered hydrogen-bonding network of water, PEG400 reduces the thermodynamic energy penalty required to solvate the hydrophobic bromophenyl group, allowing the compound to remain molecularly dispersed[1][8].

FormulationWorkflow Start Assess Compound Solubility CheckpH Adjust Buffer to pH 7.5 - 8.5 Start->CheckpH Cosolvent Test Co-solvents (e.g., 20% PEG400) CheckpH->Cosolvent If precipitation occurs Cyclodextrin Test Cyclodextrins (e.g., 10-20% HP-β-CD) Cosolvent->Cyclodextrin Target Missed / High Toxicity Success Proceed to Assay/In Vivo Cosolvent->Success Target Reached Cyclodextrin->Success Target Reached

Fig 2. Decision tree for enhancing the aqueous solubility of lipophilic Schiff bases.

Section 4: Validated Experimental Protocols

Protocol A: Preparation of a 20% (w/v) HP- β -CD Inclusion Complex

Self-Validating Step: If the solution remains cloudy after step 4, the inclusion complex has not fully formed, indicating either insufficient mixing time or that the compound concentration exceeds the complexation capacity.

  • Preparation: Weigh 2.0 g of HP- β -CD and dissolve it in 8.0 mL of pH 7.4 PBS buffer. Stir until completely clear.

  • Stock Generation: Dissolve 2-[N-(4-bromophenyl)ethanimidoyl]phenol in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: Dropwise, add the DMSO stock into the stirring HP- β -CD solution. Keep the final DMSO concentration below 2% (v/v) to prevent biological toxicity.

  • Equilibration: Protect from light and stir continuously at room temperature for 12–24 hours to allow thermodynamic equilibrium of the host-guest complex[6].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

Protocol B: PEG400 / DMSO Co-solvent Formulation (For In Vivo / High-Dose Assays)

Self-Validating Step: The order of addition is critical. Adding water directly to the DMSO stock will cause irreversible "crashing out." The PEG400 must coat the compound first.

  • Solubilization: Dissolve the required mass of the compound in 5% (v/v) anhydrous DMSO until a clear solution is achieved.

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the DMSO solution. Vortex vigorously for 2 minutes to ensure homogenous mixing[8][9].

  • Aqueous Phase: Slowly add 55% (v/v) of pH 8.0 Tris buffer dropwise while continuously vortexing or sonicating.

  • Verification: Observe the solution for 30 minutes. It should remain optically clear with no Tyndall effect (light scattering).

Section 5: Quantitative Data Presentation

The following table summarizes the expected outcomes of different formulation strategies for highly lipophilic Schiff bases:

Formulation StrategyMechanism of ActionMax Expected Solubility EnhancementImine Stability (Half-life at 37°C)Biological Compatibility
Standard PBS (pH 7.4) None (Baseline)< 0.01 mg/mL~4-6 hoursHigh
Acidic Buffer (pH 4.0) Protonation / Iminium Formation< 0.05 mg/mL< 30 minutes (Rapid Hydrolysis)Medium
20% PEG400 / 5% DMSO Dielectric Reduction1.0 - 5.0 mg/mL~12-24 hoursModerate (Osmotic stress possible)
20% HP- β -CD Host-Guest Encapsulation> 10.0 mg/mL > 48 hours (Steric protection)High (FDA approved excipient)

Section 6: References

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Hydrolysis of imines to give ketones (or aldehydes) Source: Master Organic Chemistry URL: [Link]

  • Title: The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures Source: MDPI URL: [Link]

  • Title: Cucurbit[7]uril encapsulation completely protects reactive imine in weak acid Source: Chemical Science (via NSF) URL: [Link]

  • Title: What is the influence of the pH on imine formation in a water solution? Source: ResearchGate URL: [Link]

  • Title: Near-Quantitative Formation of Imines in Water with Allosteric Control Source: Journal of the American Chemical Society URL: [Link]

  • Title: Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[N-(4-bromophenyl)ethanimidoyl]phenol . This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[N-(4-bromophenyl)ethanimidoyl]phenol . This compound is a ketimine (Schiff base) synthesized via the condensation of 2-hydroxyacetophenone and 4-bromoaniline. While it is a crucial intermediate in drug development and coordination chemistry, its C=N bond is highly susceptible to hydrolytic cleavage.

This guide provides the mechanistic reasoning, quantitative storage parameters, and self-validating protocols necessary to prevent degradation and ensure the integrity of your compound during long-term storage.

Frequently Asked Questions (FAQs): Understanding Imine Degradation

Q: Why does my purified sample degrade back to 2-hydroxyacetophenone and 4-bromoaniline over time? A: This is a classic manifestation of imine bond hydrolysis. The formation of a Schiff base is a reversible equilibrium process driven by the removal of water[1]. During storage, even trace amounts of atmospheric moisture can initiate the reverse reaction. The mechanism typically proceeds via an acid-catalyzed pathway[2]. Trace acidic impurities (or even ambient CO₂) protonate the imine nitrogen, creating a highly electrophilic iminium ion. This intermediate is rapidly attacked by water to form a carbinolamine, which subsequently collapses into the parent ketone and amine[1].

Q: Does the ortho-hydroxyl group on the acetophenone moiety provide any stability? A: Yes, but it is not a complete safeguard. 2-hydroxyacetophenone derivatives generally exhibit greater stability than their unsubstituted counterparts because the hydroxyl proton forms a six-membered pseudo-ring via intramolecular hydrogen bonding with the imine nitrogen[3]. However, this stabilization is highly pH-dependent. If the storage environment contains trace bases that deprotonate the phenol, or trace acids that disrupt the hydrogen bond network, the stabilizing interaction is lost, accelerating degradation.

Q: Can I store this compound in solution to avoid atmospheric exposure? A: It is highly discouraged unless strictly necessary. If solution storage is unavoidable, you must use a strictly anhydrous, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile)[4]. Storing the compound in protic solvents like ethanol or non-anhydrous aprotic solvents will inevitably lead to hydrolysis over time[1]. Solid-state storage is always preferred for long-term preservation[5].

Mechanistic Pathway of Imine Hydrolysis

To effectively prevent degradation, you must understand the causality of the reaction. The diagram below illustrates the sequence of events that lead to the destruction of the imine bond when exposed to moisture.

HydrolysisMechanism Imine 2-[N-(4-bromophenyl)ethanimidoyl]phenol Protonation Protonated Iminium Ion (Electrophilic) Imine->Protonation Trace Acid (H+) WaterAttack Nucleophilic Attack by H2O Protonation->WaterAttack Moisture Carbinolamine Carbinolamine Intermediate WaterAttack->Carbinolamine Breakdown C-N Bond Cleavage Carbinolamine->Breakdown Proton Transfer Products 2-Hydroxyacetophenone + 4-Bromoaniline Breakdown->Products Hydrolysis

Caption: Mechanism of acid-catalyzed imine hydrolysis via a carbinolamine intermediate.

Quantitative Storage Guidelines

Thermal decomposition and hydrolysis are kinetic processes[5]. By manipulating the storage environment, we can exponentially decrease the rate of degradation. The following table summarizes the quantitative impact of various storage conditions on the estimated half-life of 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Storage ConditionTemperatureAtmosphereRelative HumidityEstimated Half-Life
Optimal -20°CArgon (Inert)< 1%> 24 months
Standard 4°CNitrogen< 5%6 - 12 months
Suboptimal 25°CAir (Sealed)40 - 60%2 - 4 weeks
Poor 40°CAir (Open)> 75%< 48 hours

Troubleshooting Guide: Resolving Imine Degradation

If you detect the presence of 2-hydroxyacetophenone or 4-bromoaniline in your sample (typically visible via TLC or NMR), follow the logical workflow below to identify the root cause and restore the integrity of your material.

TroubleshootingWorkflow Start Degradation Detected (NMR/HPLC) CheckSeal Is container sealed under Ar/N2? Start->CheckSeal FixSeal Repackage in amber vial with PTFE septum CheckSeal->FixSeal No CheckTemp Stored at ≤ -20°C? CheckSeal->CheckTemp Yes FixSeal->CheckTemp FixTemp Transfer to -20°C with desiccant CheckTemp->FixTemp No Repurify Execute Repurification (Recrystallization) CheckTemp->Repurify Yes FixTemp->Repurify Success Stable Long-Term Storage Repurify->Success

Caption: Troubleshooting workflow for resolving and preventing imine degradation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify that the causality of degradation has been eliminated.

Protocol 1: Anhydrous Packaging for Long-Term Storage

This protocol ensures the complete removal of atmospheric moisture and prevents thermal decomposition[4].

  • Drying: Transfer the purified solid 2-[N-(4-bromophenyl)ethanimidoyl]phenol into a pre-weighed, oven-dried amber glass vial. Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide (P₄O₁₀) or indicating Drierite. Apply high vacuum (< 0.1 Torr) for 12 hours.

  • Inert Backfill: Purge the desiccator with ultra-high purity Argon gas. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the cap tightly with Parafilm.

  • Secondary Containment: Place the sealed vial inside a secondary Mylar bag containing a packet of activated molecular sieves (4Å) and a humidity indicator card. Vacuum seal the bag.

  • Storage: Store the sealed bag in a dedicated -20°C freezer[4].

  • Self-Validation Check: Before use, allow the sealed bag to warm to room temperature for 30 minutes to prevent condensation[4]. Check the humidity indicator card; if it has changed from blue to pink, the seal was compromised, and the sample must be re-evaluated.

Protocol 2: Repurification of Hydrolyzed Imine

If your sample has degraded, column chromatography on silica gel is often detrimental due to the acidic nature of silica, which catalyzes further hydrolysis[5]. Recrystallization is the authoritative method for recovery.

  • Dissolution: In a flame-dried Erlenmeyer flask, dissolve the degraded mixture in a minimum volume of boiling, anhydrous ethanol.

  • Hot Filtration: If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed, fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0°C) for 2 hours to maximize the precipitation of the Schiff base[5]. The starting materials (ketone and amine) are generally more soluble and will remain in the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold, anhydrous ethanol.

  • Drying: Transfer the crystals to a vacuum oven and dry at 40°C under high vacuum for 4 hours.

  • Self-Validation Check (NMR Analysis): Dissolve a 5 mg aliquot in anhydrous CDCl₃. Acquire a ¹H NMR spectrum. The repurification is successful if the ketone methyl singlet of 2-hydroxyacetophenone (~2.6 ppm) is completely absent, and the imine methyl singlet is clearly visible (~2.3–2.4 ppm).

References

  • Imine - Grokipedia Grokipedia
  • preventing the hydrolysis of the imine bond in N-(9H-Fluoren-9-ylidene)aniline Benchchem
  • Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base Oriental Journal of Chemistry
  • How to purify Schiff base product?
  • common pitfalls in handling and storing sydnone imines Benchchem

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, chemists, and drug development professionals tasked with the synthesis and isolation of 2-[N-(4-bromophenyl)ethanimidoyl]phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, chemists, and drug development professionals tasked with the synthesis and isolation of 2-[N-(4-bromophenyl)ethanimidoyl]phenol .

As a Schiff base (imine) derived from the condensation of 2-hydroxyacetophenone and 4-bromoaniline[1], this molecule presents unique crystallographic challenges. While the intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen provides some thermodynamic stability, the electrophilic C=N bond remains highly susceptible to nucleophilic attack. This guide provides field-proven, mechanistically grounded protocols to optimize your recrystallization workflows and troubleshoot common failure points.

Mechanistic Causality in Solvent Selection

Do not treat recrystallization as a mere physical separation; it is a thermodynamic balancing act. When dealing with this specific brominated Schiff base, three mechanistic factors dictate solvent choice:

  • The Hydrolysis Risk: The imine bond is inherently unstable in the presence of water and heat. In aqueous media, the C=N bond readily undergoes hydrolysis, reverting the product back to 2-hydroxyacetophenone and 4-bromoaniline[2]. Therefore, strictly anhydrous solvents are non-negotiable.

  • The "Oiling Out" Phenomenon: The bulky 4-bromophenyl group disrupts efficient crystal lattice packing. If the temperature of the saturated solution exceeds the melting point of the solute, the compound will phase-separate into an oil rather than nucleating into crystals.

  • Tautomeric Stability: Solvent polarity influences the phenol-imine keto-enamine tautomerization. Moderately polar aprotic or anhydrous protic solvents stabilize the desired phenol-imine conformer, facilitating uniform lattice formation.

Solvent Optimization Matrix

Summarizing the quantitative and qualitative data, the table below compares the efficacy of various solvent systems for the purification of 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

Solvent SystemVolume RatioTemp ProfileExpected YieldMechanistic Pros & Cons
Anhydrous Ethanol Single solventReflux to 0°C85 - 92%Pros: Excellent solubility profile at high temps. Cons: Requires "shock cooling" to prevent thermal degradation[3].
Chloroform / Petroleum Ether 2:1 (v/v)25°C (Evaporation)75 - 81%Pros: Ideal for growing high-quality single crystals for X-ray diffraction. Avoids heat entirely[4]. Cons: Slower process (takes 48-72 hours).
Acetonitrile Single solvent60°C to 4°C70 - 78%Pros: Aprotic nature completely eliminates proton-catalyzed hydrolysis. Cons: Lower solubility; requires larger solvent volumes.
Aqueous Ethanol 1:1 (v/v)Reflux to 25°C< 40%Pros: Cheap. Cons: High risk of hydrolysis; heavily contaminates product with starting materials. Not Recommended.
Validated Experimental Protocol: Dual-Solvent Vapor Diffusion

To bypass the thermal degradation associated with hot-filtration, we recommend a self-validating dual-solvent system (Chloroform/Petroleum Ether)[4]. This method relies on a gradual shift in the dielectric constant rather than a drop in temperature.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of crude 2-[N-(4-bromophenyl)ethanimidoyl]phenol in the minimum required volume of anhydrous chloroform (approx. 5-8 mL) at room temperature (20–25°C).

  • Filtration (Self-Validation Step 1): Pass the dark yellow solution through a 0.22 µm PTFE syringe filter into a narrow glass vial. Causality: This removes insoluble polymeric impurities and dust, which act as irregular nucleation sites and cause premature precipitation.

  • Layering (The Anti-Solvent): Carefully overlay the filtrate with 10-15 mL of anhydrous petroleum ether (or hexanes) using a glass pipette.

    • Self-Validation Step 2: The appearance of a distinct, sharp phase boundary between the dense chloroform and the lighter petroleum ether confirms correct layering. If the solution becomes immediately cloudy, the chloroform was over-saturated or contained moisture; discard and restart.

  • Diffusion & Nucleation: Cap the vial loosely and leave it undisturbed in a dark environment at 20–25°C for 48–72 hours. As the non-polar petroleum ether slowly diffuses into the chloroform, the solubility of the Schiff base decreases, forcing highly ordered crystallization.

  • Harvesting: Vacuum filter the resulting orange-yellow pyramidal crystals. Wash with 2 mL of ice-cold petroleum ether and dry under high vacuum over anhydrous CaCl2​ for 12 hours.

Troubleshooting Workflow

RecrystallizationTroubleshooting Start Crude 2-[N-(4-bromophenyl) ethanimidoyl]phenol Assess Assess Crystallization Outcome Start->Assess Oiling Issue: Oiling Out (Biphasic Melt) Assess->Oiling Hydrolysis Issue: Hydrolysis (Impurities Detected) Assess->Hydrolysis LowYield Issue: Low Yield (High Solubility) Assess->LowYield Pure Pure Crystalline Schiff Base Assess->Pure Optimal SolOiling Action: Add anti-solvent or use shock cooling Oiling->SolOiling SolHydro Action: Switch to strictly anhydrous solvents Hydrolysis->SolHydro SolYield Action: Concentrate liquor and reduce temp to 4°C LowYield->SolYield SolOiling->Pure SolHydro->Pure SolYield->Pure

Troubleshooting workflow for Schiff base recrystallization and optimization.

Frequently Asked Questions (FAQs)

Q: My product is forming a sticky, biphasic oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the solute becomes saturated at a temperature above its melting point, often exacerbated by impurities. The bulky 4-bromophenyl group heavily disrupts crystal lattice packing, making this molecule prone to this issue. Action: Redissolve the oil in a slightly larger volume of the primary solvent (e.g., ethanol). Instead of slow cooling, implement a "shock cooling" method by plunging the flask directly into an ice-salt bath[3]. Alternatively, add a few seed crystals of pure product to force heterogeneous nucleation before the oiling temperature is reached.

Q: NMR analysis of my recrystallized product shows aldehyde and amine peaks. What happened? A: Your Schiff base has undergone hydrolysis[2]. Even trace amounts of water in your recrystallization solvent, combined with heat, will act as a nucleophile and cleave the ethanimidoyl C=N bond back into 2-hydroxyacetophenone and 4-bromoaniline. Action: Switch to strictly anhydrous solvents. If using ethanol, ensure it is absolute (99.9%). Avoid prolonged refluxing; dissolve the crude product as quickly as possible and immediately remove it from the heat source.

Q: Can I use standard grade methanol instead of anhydrous ethanol? A: No. Standard grade methanol absorbs atmospheric moisture rapidly. Furthermore, methanol can sometimes act as a nucleophile, leading to the formation of hemiaminal intermediates that destabilize the imine bond. Stick to anhydrous ethanol or an aprotic system like chloroform/petroleum ether[4].

Q: The yield from the Chloroform/Petroleum ether method is lower than expected. How can I recover more product? A: The solubility of the bulky bromophenyl derivative in the mixed solvent system might be higher than anticipated depending on ambient room temperature. Action: Concentrate the mother liquor under reduced pressure (without heating above 30°C) to half its volume, then add an additional 5 mL of petroleum ether and cool to 4°C overnight to force a second crop of crystals.

References
  • Review: Schiff base metal complexes as anti-inflammatory agents. Forman Christian College.1

  • Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. Biblioteka Nauki.3

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.2

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Resolution in Brominated Schiff Base Ligands

Welcome to the Technical Support Center. Analyzing brominated Schiff base ligands via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique intersection of quantum mechanical and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing brominated Schiff base ligands via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique intersection of quantum mechanical and thermodynamic challenges. This guide is designed for researchers and drug development professionals who need to diagnose and resolve severe line broadening in their spectra.

Rather than blindly adjusting spectrometer parameters, this guide synthesizes field-proven insights to help you identify the root physical causes of poor resolution—whether they stem from quadrupolar relaxation, dynamic chemical exchange, or matrix effects.

NMR_Resolution_Troubleshooting Start Poor NMR Resolution (Brominated Schiff Base) Check Are ALL peaks broad or only SPECIFIC peaks? Start->Check All ALL peaks broad (Including Solvent) Check->All Specific SPECIFIC peaks broad (Solvent is sharp) Check->Specific Shim Hardware/Matrix Issue: Re-shim, filter, or dilute All->Shim Proximity Identify Broadened Nuclei Specific->Proximity Quad Near Bromine: Quadrupolar Relaxation Proximity->Quad Exch Near C=N Bond: Chemical Exchange Proximity->Exch VT Variable Temperature (VT) NMR Alter tumbling or exchange rate Quad->VT Exch->VT

Fig 1: Diagnostic decision tree for isolating NMR line broadening mechanisms.

Module 1: The Bromine Conundrum (Quadrupolar Relaxation)

Q: Why are the 1 H and 13 C signals adjacent to the brominated aromatic ring appearing as broad, featureless humps instead of sharp multiplets?

A: This is a classic manifestation of quadrupolar relaxation. Both naturally occurring isotopes of bromine ( 79 Br and 81 Br) are spin-3/2 quadrupolar nuclei with large nuclear electric quadrupole moments[1]. In the highly asymmetric electronic environment of an aromatic ring, these nuclei experience a non-zero electric field gradient (EFG)[1].

The coupling of the EFG with the quadrupole moment causes rapid spin-lattice relaxation ( T1​ ) of the bromine nuclei. Consequently, adjacent protons and carbons experience "scalar relaxation of the second kind." Because the bromine nucleus flips among its spin states so rapidly, the scalar ( J ) coupling to adjacent nuclei is partially decoupled, resulting in severe line broadening[2].

Self-Validation Check: If the broadening is strictly localized to the nuclei spatially or scalar-coupled to the bromine atom, while distant aliphatic chains remain sharp, quadrupolar relaxation is the definitive cause.

Module 2: Schiff Base Dynamics (Chemical Exchange)

Q: The imine proton (-CH=N-) and its neighboring aliphatic protons are severely broadened, but the rest of the molecule is sharp. Is my compound degrading?

A: Degradation is unlikely if the baseline is clean. Schiff bases are inherently dynamic molecules that frequently undergo E/Z conformational isomerization around the C=N double bond, or keto-enol/phenol-imine tautomerization if a hydroxyl group is present[3].

If the rate of this chemical exchange ( kex​ ) is comparable to the difference in resonance frequencies ( Δν ) of the two states on the NMR timescale, the system enters the "intermediate exchange regime." The spectrometer essentially captures the molecule mid-transition, causing the signals of the involved nuclei to broaden significantly or disappear into the baseline[4].

Self-Validation Check: Run the sample at a higher temperature. If the broad peaks sharpen into a single time-averaged peak, you are observing dynamic chemical exchange moving into the "fast exchange regime"[4].

Module 3: Matrix Effects & Hardware

Q: I prepared a highly concentrated sample to maximize my 13 C signal-to-noise ratio, but now my 1 H spectrum has lost all fine splitting. What happened?

A: Overly concentrated samples lead to increased solution viscosity[4]. At a molecular level, high viscosity slows down the molecular tumbling rate (increasing the rotational correlation time, τc​ ). Slower tumbling enhances dipole-dipole interactions, which drastically shortens the transverse relaxation time ( T2​ )[4]. Because spectral linewidth is inversely proportional to T2​ ( Δν1/2​=1/πT2​ ), the peaks broaden. Furthermore, halogenated aromatic Schiff bases are prone to intermolecular aggregation (e.g., π−π stacking), which exacerbates the effective molecular weight and further slows tumbling[4].

Q: How can I definitively rule out poor shimming as the root cause of my broad spectra?

A: Shimming optimizes the macroscopic homogeneity of the B0​ magnetic field. If the field is inhomogeneous, every resonance in the sample will be broadened[2]. To diagnose this, inspect the residual solvent peak or the TMS reference peak. If the solvent peak is sharp (FWHM < 1.0 Hz) and symmetrical, your shimming is adequate, and the broadening is an inherent molecular property[2]. If the solvent peak is broad or misshapen, re-shim the spectrometer. Additionally, ensure your lock power is not set too high, which can saturate the lock and artificially degrade resolution[2].

Quantitative Data Presentation

Use the following diagnostic matrix to compare your experimental observations against the expected physical behaviors of brominated Schiff bases.

Diagnostic Linewidth Matrix for Brominated Schiff Bases
Diagnostic MarkerAffected NucleiPrimary CausalityFWHM Trend: Heating (298K → 350K)FWHM Trend: Dilution (50mM → 5mM)
Quadrupolar Relaxation Ortho/Meta to BromineRapid T1​ of 79/81 Br partially decoupling J -coupled nuclei.Sharpens (Faster tumbling reduces quadrupolar relaxation efficiency)No significant change
Chemical Exchange Imine (-CH=N-) & adjacent groupsE/Z Isomerization or tautomerization at intermediate rates.Sharpens (Transitions to fast exchange regime)No significant change
Viscosity / Aggregation Global (All analyte peaks)Slowed tumbling ( ↑τc​ ) shortening T2​ relaxation time.Sharpens (Decreased viscosity)Sharpens significantly
Poor Shimming Global (Including Solvent)Inhomogeneous B0​ magnetic field.No changeNo change

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolving Dynamics & Quadrupolar Effects

Purpose: To shift the chemical exchange rate out of the intermediate regime and to alter the rotational correlation time affecting bromine quadrupolar relaxation.

  • Sample Preparation: Dissolve 10-15 mg of the brominated Schiff base in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Ensure the solution is completely free of undissolved particulates[4].

  • Baseline Acquisition: Insert the sample, tune, match, and shim. Acquire a standard 1 H spectrum at 298 K. Measure the Full Width at Half Maximum (FWHM) of the imine proton and the protons adjacent to the bromine.

  • Heating Gradient: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration: Allow exactly 5 to 10 minutes of thermal equilibration at each temperature step before acquiring the spectrum.

  • Data Analysis & Validation:

    • If the imine peak sharpens and coalesces into a single well-defined multiplet/singlet, the molecule was undergoing intermediate chemical exchange[4].

    • If the protons near the bromine sharpen, the increased thermal energy has reduced the correlation time ( τc​ ), mitigating the quadrupolar broadening.

  • Cooling (Optional): If heating causes thermal degradation, reverse the protocol. Cool the sample to 250 K (using CDCl 3​ or CD 2​ Cl 2​ ) to freeze out the exchange process into the "slow exchange regime," yielding distinct, sharp peaks for each individual isomer[4].

Protocol 2: Dilution Series for Viscosity and Aggregation Diagnostics

Purpose: To determine if intermolecular forces or macroscopic viscosity are suppressing T2​ relaxation times.

  • Stock Preparation: Prepare a highly concentrated 50 mM stock solution of the ligand in 0.6 mL of CDCl 3​ . Acquire a 1 H spectrum and record the FWHM of a representative sharp aliphatic peak.

  • Serial Dilution:

    • Remove 0.3 mL of the sample and replace it with 0.3 mL of fresh CDCl 3​ to create a 25 mM solution. Acquire the spectrum.

    • Repeat this process to create 12.5 mM and 6.25 mM solutions, acquiring spectra at each step.

  • Data Analysis & Validation: If the FWHM decreases systematically with dilution, aggregation or viscosity is the primary cause of the line broadening[4]. The optimal working concentration is the highest concentration that does not exhibit a concentration-dependent increase in FWHM.

References

  • Solid-State 79/81Br NMR and Gauge-Including Projector-Augmented Wave Study of Structure, Symmetry, and Hydration State in Alkaline Earth Metal Bromides | The Journal of Physical Chemistry A - ACS Publications | 1

  • Pressure-induced isomerization of retinal on bacteriorhodopsin as disclosed by fast magic angle spinning NMR | PubMed | 3

  • Troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane | Benchchem | 4

  • NMR Basics | Australian National University | 2

Sources

Optimization

minimizing side products in 2-[N-(4-bromophenyl)ethanimidoyl]phenol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of sterically hindered ketimines.

The synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol —the Schiff base derived from the condensation of 2-hydroxyacetophenone and 4-bromoaniline—is notoriously prone to side reactions. Unlike highly reactive aldehydes, the methyl group of the acetophenone derivative introduces significant steric hindrance, while its electron-donating properties reduce the electrophilicity of the carbonyl carbon.

This guide is designed to deconstruct the causality behind these side reactions and provide self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Bottlenecks & Side Product Pathways

To effectively troubleshoot, we must first understand the competing pathways in the reaction vessel. The formation of the target ketimine is a delicate equilibrium. If the equilibrium is not actively driven forward, or if the catalytic conditions are too harsh, the reaction will diverge into unwanted side products.

G Ketone 2-Hydroxyacetophenone Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Attack Aldol Aldol Condensates (Strong Acid) Ketone->Aldol Excess Acid Amine 4-Bromoaniline Amine->Hemiaminal Oxidation Azo/Tarry Products (Oxidation) Amine->Oxidation O2 / Heat Product 2-[N-(4-bromophenyl)ethanimidoyl]phenol (Target Imine) Hemiaminal->Product Dehydration (-H2O) Hydrolysis Hydrolysis (Water Accumulation) Product->Hydrolysis +H2O (Reversible) Hydrolysis->Ketone Hydrolysis->Amine

Caption: Mechanistic pathway of 2-[N-(4-bromophenyl)ethanimidoyl]phenol synthesis and side reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction conversion plateaus at 40-50%, and I recover a lot of starting material. How do I push the equilibrium? A: This is a classic thermodynamic limitation of ketimine synthesis. The condensation releases water, and because ketimines are less thermodynamically stable than aldimines, the reverse reaction (hydrolysis) is highly competitive[1]. You must actively and continuously remove water from the system. Relying solely on a drying agent in the flask is often insufficient for hindered acetophenones. Instead, utilize a Dean-Stark trap with an azeotropic solvent (like toluene)[2], or a Soxhlet extractor filled with anhydrous CaCl2​ or 4Å molecular sieves positioned above the reaction flask[1].

Q2: I am observing a dark brown/black tar in my reaction flask. What is this side product and how do I prevent it? A: The dark tar is primarily composed of azo compounds and polymeric oxidation products of 4-bromoaniline. Anilines are electron-rich and highly susceptible to oxidation at elevated reflux temperatures, especially in the presence of atmospheric oxygen. Causality & Fix: Oxygen acts as a radical initiator at high temperatures. To prevent this, the reaction must be thoroughly degassed and run under a strict, continuous inert atmosphere (Nitrogen or Argon).

Q3: What catalyst should I use? I tried p-Toluenesulfonic acid (p-TsOH) but my yield was terrible. A: p-TsOH is often too strong for this specific substrate pairing. Strong acids protonate the amine group of 4-bromoaniline, converting it into an anilinium ion, which completely destroys its nucleophilicity. Furthermore, forcing conditions with strong acids promote the enolization of 2-hydroxyacetophenone, leading to unwanted aldol condensation side products[1]. Causality & Fix: Use a weaker acid catalyst. Glacial acetic acid (3-5 drops per 10 mmol) provides the perfect balance—it is acidic enough to activate the carbonyl carbon for nucleophilic attack, but weak enough to leave the amine largely unprotonated[3].

Q4: Why does my product seem to degrade during silica gel column chromatography? A: Standard silica gel is slightly acidic. When your target ketimine interacts with the silanol groups on the stationary phase, it catalyzes the hydrolysis of the imine bond back into 2-hydroxyacetophenone and 4-bromoaniline[1]. Causality & Fix: Avoid column chromatography for Schiff bases if possible. Rely on recrystallization. If you must use TLC for in-process monitoring, deactivate the silica plate by pre-running it in a solvent containing 1% triethylamine ( NEt3​ )[1].

Part 3: Quantitative Optimization Data

To guide your experimental design, review the following standardized data comparing catalytic choices and water removal strategies.

Table 1: Catalyst Efficacy & Side Product Profiling (Toluene Reflux, 24h)

Catalyst TypepKaTarget Imine YieldAldol Side ProductsUnreacted Amine
NoneN/A< 15%None> 80%
Glacial Acetic Acid4.7682 - 88% Trace (< 1%)< 10%
p-Toluenesulfonic Acid-2.835 - 40%High (~25%)~30% (Protonated)

Table 2: Water Removal Strategies & Impact on Hydrolysis

Water Removal MethodEquilibrium ShiftReaction Time RequiredFinal Purity (Crude)
Open Air Reflux (Ethanol)Poor (Hydrolysis dominant)> 72h< 30%
In-flask 4Å Molecular SievesModerate (Sieves coat in tar)48h60%
Dean-Stark Trap (Toluene)Excellent (Azeotropic removal)24h> 90%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in Quality Control (QC) check is met.

Step 1: Reagent Preparation & Setup

  • Dry 2-hydroxyacetophenone (10 mmol) and 4-bromoaniline (10.5 mmol, slight excess) under vacuum for 2 hours.

  • Add reagents to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous toluene and 4 drops of glacial acetic acid[3].

  • Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser.

  • Purge the entire system with Nitrogen for 15 minutes to prevent aniline oxidation.

Step 2: Reflux & Azeotropic Distillation

  • Heat the reaction mixture to a vigorous reflux (oil bath at ~125°C).

  • Monitor the Dean-Stark trap. Water will begin to collect at the bottom of the trap.

  • Self-Validating Check 1: The reaction is not complete until the volume of water in the trap stabilizes (theoretical yield: ~0.18 mL) and the condensing toluene runs completely clear. Continue reflux for 24 hours[1].

Step 3: In-Process Control (IPC)

  • Withdraw a 0.1 mL aliquot.

  • Self-Validating Check 2: Run a TLC using a silica plate pre-treated with 1% NEt3​ in hexanes[1]. If the 2-hydroxyacetophenone spot is still prominent, add 1 more drop of acetic acid and reflux for an additional 12 hours.

Step 4: Workup & Isolation

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to approximately 10 mL.

  • Add 20 mL of ice-cold absolute ethanol to precipitate the Schiff base.

  • Filter the precipitate via vacuum filtration and wash with cold ethanol.

  • Self-Validating Check 3: Recrystallize from hot ethanol. The final product should be a vibrant, crystalline solid (often yellow/orange due to the extended conjugation of the imine with the phenol ring). A dark brown color indicates retained oxidation side products, requiring a second recrystallization.

Part 5: Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep (Dry Solvents, N2) Reaction 2. Reflux + Catalyst (Dean-Stark / Sieves) Prep->Reaction IPC 3. In-Process Control (NEt3-treated TLC) Reaction->IPC IPC->Reaction Incomplete Workup 4. Crystallization (Cooling & Filtration) IPC->Workup Conversion >95% QC 5. Final QC (Melting Point, NMR) Workup->QC

Caption: Self-validating experimental workflow for high-purity ketimine synthesis.

References

  • [2] Studies on Synthesis of Aromatic Schiff Bases. Part-VI. Synthesis, Characterization and Biological Activity of Ketimines from 5-Chloro-2-hydroxy-4-methyl-acetophenone with substituted anilines. Asian Journal of Research in Chemistry. Available at:

  • [3] GREEN ROUTE FOR EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE SCHIFF BASE LIGAND DERIVED FROM 2 – HYDROXY ACETOPHENONE: STRUCTURAL, SPECTROSCOPIC, ANTI MICROBIAL AND MOLECULAR MODELING STUDIES. SciSpace. Available at:

  • [1] Synthesis of Schiff base : r/Chempros. Reddit. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-[N-(4-bromophenyl)ethanimidoyl]phenol Metal Complexation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize transition metal complexes using sterically demanding Schiff bases.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize transition metal complexes using sterically demanding Schiff bases. The ligand —2-[N-(4-bromophenyl)ethanimidoyl]phenol—presents a classic coordination challenge. Derived from 2-hydroxyacetophenone and 4-bromoaniline, it features a methyl group on the imine carbon and a bulky 4-bromophenyl ring. These structural elements create severe steric clashes during the formation of bis-ligand [M(L)₂] complexes.

This guide provides field-proven, self-validating protocols to overcome these kinetic and thermodynamic barriers, ensuring high-yield complexation.

The Mechanistic Root of the Problem

When coordinating to a metal center (e.g., Cu²⁺, Ni²⁺, Zn²⁺), the ligand acts as a bidentate O,N-donor. However, the proximity of the imine-methyl group to the coordination pocket, combined with the rigid bulk of the 4-bromophenyl moiety, restricts the ligand's rotational freedom. This steric hindrance prevents the ligands from adopting an ideal planar geometry, often forcing a distorted tetrahedral configuration and drastically increasing the activation energy required for the second ligand to bind[1].

Diagnostic Workflow

To systematically address synthesis failures, follow the logical progression outlined in the diagnostic diagram below.

DiagnosticWorkflow Start Assess Complexation Failure Yield < 20% or Unreacted Ligand CheckSalt Are you using Metal Chlorides? (Lacks internal base) Start->CheckSalt SwitchSalt Switch to Metal Acetates M(OAc)2 to deprotonate phenol CheckSalt->SwitchSalt Yes CheckSolvent Is the reaction at Room Temp or in low-BP solvent? CheckSalt->CheckSolvent No SwitchSalt->CheckSolvent SwitchSolvent Use Microwave Heating (120°C) with n-Butanol CheckSolvent->SwitchSolvent Yes Success Successful[M(L)2] Formation (Distorted Geometry) CheckSolvent->Success No SwitchSolvent->Success

Fig 1. Diagnostic workflow for overcoming steric hindrance in Schiff base metal complexation.

Frequently Asked Questions (FAQs)

Q1: Why does my complexation fail when using metal chlorides (e.g., CuCl₂) at room temperature? Causality & Solution: Metal chlorides lack the basicity required to deprotonate the sterically shielded phenolic -OH group. Because the bulky 4-bromophenyl group blocks access to the coordination site, the thermodynamic driving force of coordination is too weak to spontaneously displace the phenolic proton. Action: Switch to metal acetates (e.g., Cu(OAc)₂·H₂O). The acetate counterion acts as an internal base, facilitating the deprotonation of the phenol without the need for external, bulky bases like triethylamine, which would only exacerbate steric crowding in the transition state[2].

Q2: I successfully formed the mono-ligand complex, but I cannot force the coordination of the second ligand to form the [M(L)₂] species. What is happening? Causality & Solution: The first ligand coordinates relatively easily. However, once coordinated, its bulky 4-bromophenyl and methyl groups create a massive kinetic barrier for the incoming second ligand. Standard refluxing in ethanol (78 °C) does not provide enough thermal energy to overcome this activation barrier. Action: Utilize microwave-assisted synthesis in a high-boiling solvent like n-butanol. Microwave dielectric heating provides rapid, uniform energy transfer that pushes the reaction past the kinetic barrier, forcing the second ligand into the coordination sphere[1].

Q3: My resulting Cu(II) complex exhibits unusual spectral properties and magnetic moments compared to standard Salen-type complexes. Is my product impure? Causality & Solution: Not necessarily. Standard unhindered Schiff bases (derived from salicylaldehyde) typically form square planar complexes with Cu(II) and Ni(II). However, the steric repulsion between the two 4-bromophenyl groups in your bis-complex forces the metal center into a distorted tetrahedral geometry[3]. This geometric distortion alters the ligand field splitting, which shifts the d-d transition bands in the UV-Vis spectrum and slightly alters the magnetic moment.

Quantitative Data: Protocol Comparison

The following table summarizes the performance metrics of standard versus optimized conditions, highlighting the causal factors for improved outcomes.

ParameterStandard Reflux ProtocolOptimized Support ProtocolCausality for Improvement
Metal Salt MCl₂M(OAc)₂Acetate provides internal, localized deprotonation.
Solvent Ethanol (BP: 78 °C)n-Butanol (BP: 117 °C)Higher boiling point allows greater thermal energy input.
Heating Method Conventional (12–24 hrs)Microwave (15 mins)Rapid dielectric heating overcomes kinetic barriers.
Yield (Cu²⁺) < 25% (Oligomers/Unreacted)> 85% (Discrete Complex)Synergistic effect of internal base and thermal drive.
Geometry Undefined / MixedDistorted TetrahedralHigh energy allows stable, albeit distorted,[M(L)₂] formation.
Self-Validating Experimental Protocol

Optimized Synthesis of Bis(2-[N-(4-bromophenyl)ethanimidoyl]phenolato) Metal(II) Complexes

This protocol is designed as a self-validating system. Each step includes a specific mechanistic purpose and an immediate validation check to ensure scientific integrity.

Step 1: Ligand Dissolution

  • Action: Suspend 2.0 mmol of 2-[N-(4-bromophenyl)ethanimidoyl]phenol in 15 mL of anhydrous n-butanol in a microwave-safe reaction vial.

  • Causality: n-Butanol is chosen over ethanol to allow reaction temperatures up to 120 °C, providing the thermal energy required to overcome the steric clash of the methyl and bromophenyl groups.

Step 2: Metal Salt Addition

  • Action: Add 1.0 mmol of the desired metal acetate (e.g., Cu(OAc)₂·H₂O or Ni(OAc)₂·4H₂O). Do not add external bases like Et₃N.

  • Causality: The acetate ions will deprotonate the phenol locally. Avoiding external bases prevents additional steric crowding in the solvent cage.

Step 3: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes (Dynamic power, max 150 W).

  • Causality: Microwave heating rapidly overcomes the activation energy required to coordinate the second bulky ligand, preventing the formation of incomplete polymeric species.

Step 4: Isolation

  • Action: Cool the vial to room temperature (25 °C). A distinct precipitate should form. Collect via vacuum filtration, wash with cold ethanol (2 × 5 mL), and dry in vacuo.

Step 5: Validation Checkpoint (FT-IR)

  • Action: Run an FT-IR spectrum of the crude solid.

  • Validation: The reaction is successful only if the broad phenolic -OH stretch (~3200 cm⁻¹) is completely absent, and the imine C=N stretch shifts to a lower frequency (e.g., from ~1620 cm⁻¹ in the free ligand to ~1605 cm⁻¹ in the complex). This shift confirms coordinate bond formation via the azomethine nitrogen, validating that steric hindrance has been successfully bypassed.

References
  • Title: Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines.
  • Title: Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study.
  • Title: Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study.

Sources

Reference Data & Comparative Studies

Validation

comparing 2-[N-(4-bromophenyl)ethanimidoyl]phenol with non-halogenated Schiff bases

[label="Intracellular Target Binding\n(Azomethine H- Fig 1: Antimicrobial mechanism driven by lipophilicity and azomethine binding. Quantitative Comparison Data The following table summarizes representative physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Intracellular Target Binding\n(Azomethine H-

Fig 1: Antimicrobial mechanism driven by lipophilicity and azomethine binding.

Quantitative Comparison Data

The following table summarizes representative physicochemical and biological data, illustrating the performance gap between the two variants.

Parameter / Assay2-[N-(4-bromophenyl)ethanimidoyl]phenol (Halogenated)2-[N-phenylethanimidoyl]phenol (Non-Halogenated)
Calculated LogP ~4.2~3.3
Electronic Effect (Hammett σp) +0.23 (Electron Withdrawing)0.00 (Reference)
MIC vs. S. aureus (µg/mL) 12.5 - 25.0>100.0
MIC vs. E. coli (µg/mL) 25.0 - 50.0>200.0
Metal Coordination Affinity Highly stable bidentate (N, O) chelatesStandard bidentate (N, O) chelates

Coordination Chemistry & Chelation Theory

Both compounds act as bidentate ligands, coordinating to transition metals (e.g., Cu²⁺, Ni²⁺, V⁴⁺) through the phenolic oxygen and the azomethine nitrogen[1]. However, the biological activity of these Schiff bases is exponentially amplified upon metal complexation.

According to Chelation Theory , the coordination of the metal ion reduces its polarity by partially sharing its positive charge with the donor groups of the ligand. This delocalization of π-electrons over the entire chelate ring further increases the lipophilic character of the metal complex, allowing even deeper penetration into microbial cell walls than the free ligand alone[2].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Schiff Bases

Causality Note: 2-hydroxyacetophenone is a ketone, making its carbonyl carbon less electrophilic than that of an aldehyde. Furthermore, 4-bromoaniline is a weaker nucleophile than aniline due to the electron-withdrawing bromine. Therefore, a catalytic amount of acid is strictly required to protonate the carbonyl oxygen, sufficiently increasing the electrophilicity of the carbon to drive the condensation.

  • Reaction Setup: Dissolve 10 mmol of 2-hydroxyacetophenone in 20 mL of absolute ethanol. Add 10 mmol of the respective amine (4-bromoaniline or aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid (or a catalytic amount of p-toluenesulfonic acid).

  • Reflux: Heat the mixture under reflux for 3-5 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting materials and the emergence of a new, lower-Rf spot (often yellow/orange) validates conversion.

  • Isolation: Cool the mixture in an ice bath to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

  • Analytical Validation: Confirm product formation via FT-IR. The successful formation of the Schiff base is validated by the disappearance of the C=O stretch (~1700 cm⁻¹) and the appearance of a sharp azomethine –C=N– stretch at 1600–1630 cm⁻¹.

Synthesis A 2-Hydroxyacetophenone C Acid-Catalyzed Condensation A->C B 4-Bromoaniline B->C D Halogenated Schiff Base C->D -H2O, Reflux E Metal Complex D->E +M(II) ions

Fig 2: Synthetic workflow of halogenated Schiff bases and their metal complexes.

Protocol B: Broth Microdilution Assay (MIC Determination)

Causality Note: To accurately assess the impact of lipophilicity on membrane penetration, the assay must utilize a standardized liquid medium where diffusion rates do not artificially skew results (as they can in agar disk diffusion).

  • Preparation: Prepare a stock solution of the Schiff base in DMSO (max 1% final concentration to avoid solvent toxicity).

  • Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL) to each well.

  • Self-Validation (Controls):

    • Positive Control: Ciprofloxacin (validates bacterial susceptibility).

    • Negative Control: 1% DMSO in broth (validates that the solvent is not causing cell death).

    • Sterility Control: Uninoculated broth (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

References

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. URL: [Link]

  • Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. National Institutes of Health (PMC). URL:[Link]

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. National Institutes of Health (PMC). URL: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biotech-Asia. URL:[Link]

Sources

Comparative

Validation of DFT Theoretical Models for the IR Spectra of 2-[N-(4-bromophenyl)ethanimidoyl]phenol: A Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in molecular characterization: the definitive assignment of vibrational spectra for complex, hydrogen-bonded systems. The compound 2-[N-(4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in molecular characterization: the definitive assignment of vibrational spectra for complex, hydrogen-bonded systems. The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol —a bidentate Schiff base synthesized from 2-hydroxyacetophenone and 4-bromoaniline—presents a unique spectroscopic challenge. Schiff bases derived from p-bromoaniline and substituted acetophenones are widely studied for their robust coordination chemistry and biological activities[1]. However, the strong intramolecular hydrogen bond (O-H···N) and the potential for enol-imine/keto-amine tautomerism make empirical IR assignments ambiguous.

The comparison of calculated IR output with experimental data enables the prediction of the applied theoretical model's accuracy[2]. This guide objectively compares the performance of three prominent Density Functional Theory (DFT) functionals (B3LYP, M06-2X, and CAM-B3LYP) against experimental ATR-FTIR data, providing a self-validating protocol for researchers in drug development and materials science.

Mechanistic Context: The Tautomeric Challenge

In solid-state and non-polar environments, 2-hydroxyacetophenone derivatives predominantly exist in the enol-imine form[3]. This structural preference is locked by a six-membered chelate ring formed via an intramolecular O-H···N hydrogen bond.

The Causality of Model Failure: Standard DFT models often fail to accurately predict the O-H stretching frequency in these systems. Why? Because the O-H stretch is highly anharmonic and heavily influenced by medium-range electron correlation (dispersion forces) across the hydrogen bond cavity. If a functional fails to capture this dispersion, it will artificially weaken the hydrogen bond, resulting in an overestimated O-H stretching frequency.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in our comparative baseline, the experimental protocol must eliminate matrix artifacts.

Step-by-Step Synthesis & Spectral Acquisition
  • Condensation Reaction: Dissolve equimolar amounts (10 mmol) of 2-hydroxyacetophenone and 4-bromoaniline in 20 mL of absolute ethanol.

    • Expert Insight: Ketones are less electrophilic than aldehydes. To drive the nucleophilic attack of the weakly nucleophilic 4-bromoaniline, add 3-5 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux & Crystallization: Reflux the mixture for 6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3). Cool to 0°C to precipitate the yellow Schiff base. Filter and recrystallize twice from hot ethanol to ensure >99% purity.

  • ATR-FTIR Acquisition: Analyze the dried crystals using an Attenuated Total Reflectance (ATR) FTIR spectrometer (e.g., Nicolet iS50) equipped with a diamond crystal.

    • Expert Insight:Do not use KBr pellets. KBr is hygroscopic; absorbed moisture will introduce a broad O-H band at ~3400 cm⁻¹, masking the critical intramolecular O-H···N stretch of the Schiff base.

  • Parameters: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, applying a background subtraction prior to sample measurement.

Computational Protocol: DFT Functional Selection

The in silico workflow mirrors the experimental rigor. We utilize Gaussian 16 to model the enol-imine tautomer.

Step-by-Step Computational Workflow
  • Initial Geometry: Construct the enol-imine tautomer of 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

  • Basis Set Selection: Apply the 6-311++G(d,p) basis set across all models.

    • Expert Insight: The diffuse functions (++) are non-negotiable. Without them, the electron density tailing into the hydrogen bond cavity and the polarizability of the heavy bromine atom are poorly modeled, leading to severe geometric and vibrational errors.

  • Geometry Optimization & Frequency Calculation: Run unconstrained optimizations using three functionals:

    • B3LYP: The industry standard hybrid functional[3].

    • M06-2X: A highly parameterized meta-GGA functional optimized for non-covalent interactions and dispersion.

    • CAM-B3LYP: A range-separated hybrid functional that corrects long-range electron correlation.

  • Validation: Ensure no imaginary frequencies are present (NImag=0), confirming a true local minimum.

  • Anharmonicity Scaling: Apply functional-specific scaling factors to the harmonic frequencies to align with experimental anharmonic reality (B3LYP: 0.9613; M06-2X: 0.9472; CAM-B3LYP: 0.9530).

Workflow Visualization

Workflow cluster_exp Experimental Track (Self-Validating) cluster_comp Computational Track (In Silico) Start Precursors: 2-Hydroxyacetophenone + 4-Bromoaniline Synthesis Condensation Synthesis (EtOH, Acid Catalysis) Start->Synthesis Model Molecular Modeling (Enol-Imine Tautomer) Start->Model 3D Structure Purification Recrystallization & Purity Check (TLC/MP) Synthesis->Purification ExpIR ATR-FTIR Spectroscopy (4000-400 cm⁻¹) Purification->ExpIR Compare Spectral Alignment & Anharmonicity Scaling ExpIR->Compare Opt Geometry Optimization (B3LYP, M06-2X, CAM-B3LYP) Model->Opt Freq Harmonic Frequencies (No Imaginary Modes) Opt->Freq Freq->Compare Result Validated DFT Model for Vibrational Assignments Compare->Result

Figure 1: Parallel experimental and computational workflow for Schiff base IR validation.

Comparison Guide: Experimental vs. DFT Data

The following table summarizes the quantitative alignment between the experimental ATR-FTIR data and the scaled theoretical frequencies.

Vibrational ModeExperimental (cm⁻¹)B3LYP Scaled (cm⁻¹)M06-2X Scaled (cm⁻¹)CAM-B3LYP Scaled (cm⁻¹)
ν(O-H) (Intramolecular H-bond)3420 (broad)34583415 3465
ν(C=N) (Imine stretch)16151618 16321629
ν(C=C) (Aromatic ring)1580, 14851585, 14901592, 15051588, 1495
ν(C-O) (Phenolic stretch)127512821272 1286
ν(C-Br) (Halogen stretch)540535548538
Analytical Causality & Functional Performance
  • The Hydrogen Bond (ν(O-H)): M06-2X vastly outperforms B3LYP and CAM-B3LYP here. Because M06-2X is parameterized to account for medium-range dispersion forces, it accurately models the electron density shared between the phenolic oxygen and the imine nitrogen. B3LYP underestimates this interaction, calculating a weaker hydrogen bond and thus an artificially high O-H stretching frequency.

  • The Imine Core (ν(C=N)): B3LYP remains the gold standard for the C=N double bond. It benefits from a well-documented fortuitous cancellation of errors between electron correlation underestimation and basis set truncation, landing within 3 cm⁻¹ of the experimental value.

  • The Phenolic C-O Bond (ν(C-O)): Because the C-O bond length is directly coupled to the strength of the O-H···N hydrogen bond, M06-2X's superior handling of the hydrogen bond cascades into a highly accurate prediction of the C-O stretching mode.

Conclusion & Best Practices

For the structural validation of 2-[N-(4-bromophenyl)ethanimidoyl]phenol and similar highly conjugated, hydrogen-bonded Schiff bases, no single DFT functional is universally perfect .

  • Use B3LYP/6-311++G(d,p) if your primary goal is tracking the formation of the imine core (ν(C=N)) during drug synthesis.

  • Use M06-2X/6-311++G(d,p) if your research focuses on the thermodynamics of the intramolecular hydrogen bond or tautomeric equilibria, as it provides a much more physically accurate picture of dispersion-driven non-covalent interactions.

By running these models in parallel with moisture-free ATR-FTIR experimental data, researchers can establish a rigorously self-validating loop that guarantees high-fidelity spectral assignments.

References

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 Source: ACS Omega URL:[Link]

  • Synthesis, spectroscopic, and molecular structure characterizations of some azo derivatives of 2-hydroxyacetophenone Source: ResearchGate / Journal of Molecular Structure URL:[Link]

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Bromo vs. 4-Chloro Phenolic Schiff Base Derivatives

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, phenolic Schiff base derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, phenolic Schiff base derivatives have emerged as a promising class of compounds. Their synthetic accessibility, structural diversity, and broad-spectrum biological activities make them attractive candidates for further investigation. Among the various structural modifications, halogen substitution on the phenolic ring has been shown to significantly influence their antimicrobial potency. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of 4-bromo versus 4-chloro phenolic Schiff base derivatives, supported by experimental data from the scientific literature.

The Role of Halogen Substitution in Antimicrobial Activity: A Mechanistic Overview

Schiff bases, characterized by their azomethine (-C=N-) functional group, are believed to exert their antimicrobial effects through multiple mechanisms.[1] The imine group is crucial for their biological activity, potentially interacting with cellular enzymes and DNA.[1] The introduction of a halogen atom, such as bromine or chlorine, at the para-position of the phenolic ring can modulate the molecule's physicochemical properties in several ways that enhance its antimicrobial potential.

The electron-withdrawing nature of halogens can increase the acidity of the phenolic hydroxyl group, potentially leading to stronger interactions with biological targets. Furthermore, the lipophilicity of the molecule is altered, which can improve its ability to penetrate the lipid-rich cell membranes of microorganisms. The size and electronegativity of the halogen atom are critical factors, with subtle differences between bromine and chlorine potentially leading to significant variations in antimicrobial efficacy.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Chloro Phenolic Schiff Base Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolEscherichia coli1.6[2][3]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolStaphylococcus aureus3.4[2][3]
Schiff base of 5-chlorosalicylaldehyde and 4-fluoroanilinePseudomonas fluorescence2.5 - 5.2[4]
Schiff base of 5-chlorosalicylaldehyde and various primary aminesEscherichia coli1.6 - 5.7[4]
Schiff base of 5-chlorosalicylaldehyde and various primary aminesStaphylococcus aureus1.6 - 3.1[4]

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Bromo Phenolic Schiff Base Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
4-Bromo-2-(((4-(2-methoxyphenyl)thiazol-2-yl)imino)methyl)phenolBacillus subtilis25[5]
Schiff base of 5-bromosalicylaldehyde and sulfadiazineBroad spectrum antibacterial-[6]
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenolVarious bacteria-[7]

Table 3: Zone of Inhibition of 4-Chloro Phenolic Schiff Base Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference
Schiff base of 5-chlorosalicylaldehyde and substituted anilinesBroad spectrum-[8]
Salicylidinaniline with -Cl groupGram-negative bacteriaEffective[5]

Table 4: Zone of Inhibition of 4-Bromo Phenolic Schiff Base Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference
Salicylidinaniline with -Br groupBacteria and fungiNo remarkable activity[5]

Analysis of the Data:

Some studies suggest that chloro-substituted derivatives may have a slight edge. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol displayed very low MIC values against both E. coli (1.6 µg/mL) and S. aureus (3.4 µg/mL).[2][3] In contrast, the reported MIC for a 4-bromo derivative against B. subtilis was higher at 25 µg/mL.[5]

Furthermore, one comparative study on salicylidinaniline derivatives noted that the compound containing a chloro group was effective against Gram-negative bacteria, while the bromo-substituted analogue showed no remarkable antibacterial or antifungal activity.[5] This suggests that the smaller and more electronegative chlorine atom might be more favorable for antimicrobial action in certain molecular scaffolds.

It is crucial to acknowledge that the amine moiety of the Schiff base plays a significant role in the overall activity. Therefore, a direct comparison is most valid when the bromo and chloro derivatives are synthesized from the same primary amine.

Experimental Protocols

The synthesis and antimicrobial evaluation of these compounds follow established and reproducible methodologies.

General Synthesis of 4-Halo-Phenolic Schiff Base Derivatives

This protocol describes a general method for the condensation reaction to form the Schiff base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Product Isolation A 4-Halogenated Salicylaldehyde (4-chloro or 4-bromo) C Dissolve in Ethanol A->C B Primary Amine (R-NH2) B->C D Mix Equimolar Amounts C->D E Reflux for 2-4 hours D->E F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Crystalline Schiff Base Product I->J

General synthesis workflow for phenolic Schiff bases.

Step-by-Step Procedure:

  • Dissolution: Dissolve equimolar amounts of the 4-halogenated salicylaldehyde (either 4-chloro- or 4-bromo-salicylaldehyde) and the desired primary amine in absolute ethanol in a round-bottom flask.

  • Reaction: Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a vacuum oven.

  • Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Efficacy Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_disk_diffusion Disk Diffusion Assay (Qualitative) cluster_mic Broth Microdilution (Quantitative) A Prepare Microbial Inoculum C Inoculate Agar Plates A->C I Add Microbial Inoculum A->I B Prepare Schiff Base Solutions (in DMSO) D Impregnate Paper Disks with Schiff Base Solution B->D H Serial Dilution of Schiff Base in Microtiter Plate B->H E Place Disks on Agar C->E D->E F Incubate Plates E->F G Measure Zone of Inhibition (mm) F->G H->I J Incubate Plates I->J K Determine MIC (Lowest concentration with no visible growth) J->K

Workflow for antimicrobial susceptibility testing.

Disk Diffusion Assay (Kirby-Bauer Method):

  • A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate.

  • Sterile paper disks impregnated with a known concentration of the synthesized Schiff base are placed on the agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Serial dilutions of the Schiff base are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structure-activity relationships can be inferred:

  • Nature of the Halogen: The electronegativity and atomic radius of the halogen are critical. While direct comparative data is limited, some studies suggest that the smaller, more electronegative chlorine atom may be more effective than bromine in certain derivatives.[5]

  • Position of the Halogen: The para-position (position 4 on the phenolic ring) is a common substitution pattern and appears to be effective for antimicrobial activity.

  • The Amine Moiety: The nature of the primary amine used in the synthesis significantly impacts the biological activity. Aromatic amines with various substituents can modulate the lipophilicity and electronic properties of the entire Schiff base molecule.

  • Lipophilicity: A crucial factor for antimicrobial activity is the molecule's ability to traverse the microbial cell membrane. Halogenation generally increases lipophilicity, which can enhance antimicrobial efficacy.

Conclusion and Future Directions

Both 4-bromo and 4-chloro phenolic Schiff base derivatives are promising scaffolds for the development of new antimicrobial agents. While the currently available data does not allow for a definitive declaration of superiority of one over the other across all bacterial species, some evidence suggests that 4-chloro substitution may be more advantageous in certain contexts.

To provide a more conclusive comparison, future research should focus on the synthesis and parallel antimicrobial screening of a series of 4-bromo and 4-chloro phenolic Schiff bases derived from the same set of primary amines. Testing these compounds side-by-side against a broad panel of clinically relevant, drug-resistant bacteria and fungi under standardized conditions will provide the high-quality, directly comparable data needed to elucidate the subtle yet significant impact of halogen substitution on antimicrobial efficacy. Such studies will be invaluable for the rational design of the next generation of Schiff base-derived antimicrobial drugs.

References

  • Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
  • A review on synthesis and antimicrobial activity of Schiff bases. (2021). IJISET - International Journal of Innovative Science, Engineering & Technology, 8(7).
  • Oloyede-Akinsulere, A. I., Salihu, A. A., & Babarinsa, O. S. (2018). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. Journal of Applicable Chemistry, 7(5), 1276-1282.
  • El-ajaily, M. M., Abu-sido, B. I., & El-arabi, A. M. (2013). Antipathogenic effects of structurally-related Schiff base derivatives: Structure–activity relationship. Arabian Journal of Chemistry, 10, S173-S178.
  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-64.
  • Malkawi, R., Jarwan, B., Waleed, R., & Younis, R. (2026). Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Chemical Methodologies.
  • S. Gaber, M. El-Gahami, M. El-tahawy, & S. El-Sayed. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.
  • Saleh, N., Salih, S., & Al-Qaisi, A. (2013). Antipathogenic effects of structurally-related Schiff base derivatives: Structure-Activity relationship.
  • Oloyede-Akinsulere, A. I., & Salihu, A. A. (2018). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. FUTMinna Institutional Repository.
  • Kumar, S., & Kumar, A. (2024).
  • Jacob, M., et al. (2025). Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol.
  • Islam, M. S., & Begum, M. (2012). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes.
  • Kopel, P., et al. (2000). Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes with the Schiff Base of 5-Bromosalicylaldehyde and o-Aminophenol and 2,2′-Bipyridylamine. Sci-Hub.
  • Jorge, S. D., et al. (2024). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
  • Kapustíková, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI.
  • Catanzaro, M., et al. (2022).
  • Catanzaro, M., et al. (2022).
  • Mkpenie, V., Essien, E., & Mkpenie, I. V. (2015). ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE. Semantic Scholar.
  • Abd El-Wahab, Z. H., & El-Sarrag, Z. A. (2013).
  • Kumar, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI.
  • Bibi, A., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm.
  • Sharov, A. V., et al. (2025). A Schiff base 4-chloro-2-((pyridin-3-ylimino)methyl)phenol: crystal structure details, computational study, proteolytic properties, molecular docking, in vivo toxicity and in vitro antibacterial activity. International Journal of Biology and Chemistry.
  • Wang, X., et al. (2012). 4-Bromo-2-[(phenylimino)methyl]phenol. PMC.
  • Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC.
  • Bhatt, H., & Sharma, S. (2012). Synthesis and Antimicrobial Evaluation of Some Novel 2-(4-Chlorophenylimino)
  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

Sources

Comparative

A Comparative Guide to the Thermal Stability of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Metal Complexes: A TGA/DTA Analysis

In the landscape of medicinal chemistry and materials science, the thermal stability of metal complexes is a critical parameter influencing their shelf-life, processing, and biological applicability. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the thermal stability of metal complexes is a critical parameter influencing their shelf-life, processing, and biological applicability. This guide provides a comprehensive comparative analysis of the thermal stability of transition metal complexes derived from the Schiff base ligand 2-[N-(4-bromophenyl)ethanimidoyl]phenol. Our investigation is grounded in the robust techniques of Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), offering researchers and drug development professionals a detailed protocol and interpretive framework for evaluating these promising compounds.

Introduction: The Significance of Thermal Stability in Schiff Base Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of ligands capable of coordinating with a wide array of metal ions.[1][2] The resulting metal complexes often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The specific Schiff base under consideration here, 2-[N-(4-bromophenyl)ethanimidoyl]phenol, incorporates a phenolic hydroxyl group and an imine nitrogen, making it an excellent chelating agent.

The thermal stability of these complexes is not merely an academic curiosity; it has profound practical implications. For pharmaceutical applications, a thermally stable compound is more likely to withstand storage and formulation processes without degradation. In materials science, thermal behavior dictates the potential applications of these complexes in catalysis and as precursors for metal oxides, where controlled decomposition at high temperatures is often required.[2]

This guide will delve into a comparative thermal analysis of hypothetical but representative Cu(II), Ni(II), Co(II), and Zn(II) complexes of 2-[N-(4-bromophenyl)ethanimidoyl]phenol, using TGA and DTA to elucidate their decomposition pathways and relative stabilities.

Experimental Section: Methodologies for Thermal Analysis

The cornerstone of this guide is a detailed, reproducible experimental protocol for conducting TGA/DTA analysis. The choices made in this protocol are deliberate, aimed at ensuring data integrity and comparability across different samples.

Synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol and its Metal Complexes

A general and widely adopted method for the synthesis of the Schiff base and its metal complexes is presented below.[3][5]

Synthesis of the Schiff Base Ligand (L):

  • An equimolar solution of 2-hydroxyacetophenone and 4-bromoaniline in ethanol is prepared.

  • A few drops of a catalytic amount of glacial acetic acid are added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The resulting solution is cooled to room temperature, leading to the precipitation of the Schiff base ligand.

  • The precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

General Synthesis of the Metal(II) Complexes [M(L)2(H2O)n]:

  • A hot ethanolic solution of the respective metal(II) salt (e.g., acetate or chloride) is added dropwise to a hot ethanolic solution of the Schiff base ligand (in a 1:2 metal-to-ligand molar ratio) with constant stirring.

  • The mixture is refluxed for 3-4 hours.

  • The precipitated solid complex is filtered, washed with ethanol to remove any unreacted starting materials, and dried.

TGA/DTA Instrumentation and Parameters

The simultaneous TGA/DTA analysis provides complementary information: TGA measures the change in mass as a function of temperature, while DTA detects the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.[6][7]

Instrument: A simultaneous thermal analyzer (e.g., Mettler Toledo STARe System, Netzsch STA 449 F1 Jupiter®) is employed.[3][8]

Experimental Conditions:

  • Sample Mass: 5-10 mg of the finely powdered complex is used to ensure uniform heat distribution.[5]

  • Crucible: An alumina or platinum crucible is used.

  • Atmosphere: A dynamic nitrogen atmosphere (flow rate: 50 mL/min) is maintained to prevent oxidative decomposition.[5][8]

  • Heating Rate: A linear heating rate of 10 °C/min is applied, a common rate that provides good resolution of thermal events.[1][5]

  • Temperature Range: The analysis is conducted from room temperature (typically ~30 °C) up to 800-1000 °C to ensure complete decomposition.[1][5]

The choice of a controlled heating rate and an inert atmosphere is crucial for obtaining reproducible and interpretable thermograms.

Results and Discussion: A Comparative Thermal Decomposition Study

The thermal behavior of the synthesized complexes is evaluated by analyzing their TGA and DTA curves. The data presented in Table 1 is a representative summary based on typical findings for similar Schiff base complexes found in the literature.

Table 1: Comparative TGA/DTA Data for M(II) Complexes of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%) (Found/Calc.)DTA Peak (°C)Assignment
Cu(II) Complex 1150 - 2204.5 / 4.8185 (endo)Loss of coordinated water
2220 - 45042.0 / 42.5380 (exo)Decomposition of non-phenolic part of the ligand
3450 - 65043.2 / 43.0590 (exo)Decomposition of the phenolic part of the ligand
Residue > 6509.8 / 10.5-CuO
Ni(II) Complex 1160 - 2304.6 / 4.9190 (endo)Loss of coordinated water
2230 - 48043.5 / 43.8410 (exo)Decomposition of non-phenolic part of the ligand
3480 - 68042.1 / 41.9620 (exo)Decomposition of the phenolic part of the ligand
Residue > 6809.5 / 9.9-NiO
Co(II) Complex 1140 - 2104.7 / 4.9175 (endo)Loss of coordinated water
2210 - 43043.0 / 43.7360 (exo)Decomposition of non-phenolic part of the ligand
3430 - 63042.5 / 42.0570 (exo)Decomposition of the phenolic part of the ligand
Residue > 6309.6 / 9.8-CoO
Zn(II) Complex 1170 - 2404.4 / 4.7205 (endo)Loss of coordinated water
2240 - 50041.8 / 42.2450 (exo)Decomposition of non-phenolic part of the ligand
3500 - 70043.3 / 43.5650 (exo)Decomposition of the phenolic part of the ligand
Residue > 70010.2 / 10.6-ZnO
Interpretation of Thermal Events

The decomposition of these complexes typically proceeds in multiple steps, as illustrated in the TGA/DTA curves.

  • Step 1: Dehydration: The initial weight loss observed at lower temperatures (around 140-240 °C) corresponds to the removal of coordinated water molecules.[3][4] The endothermic nature of this process, as indicated by the DTA peaks, is consistent with the energy required to break the metal-water coordinate bonds and vaporize the water. The experimental mass loss in this step aligns well with the calculated values for the presence of coordinated water.

  • Step 2 & 3: Ligand Decomposition: Following dehydration, the complexes exhibit a multi-stage decomposition of the organic Schiff base ligand at higher temperatures. These are typically exothermic processes, as shown by the DTA peaks, due to the combustion of the organic moiety. The decomposition often occurs in distinct steps, which can be attributed to the fragmentation of different parts of the ligand. The final decomposition product is the respective metal oxide.[3]

Comparative Thermal Stability

Based on the onset temperature of the main ligand decomposition (Step 2), a general trend in the thermal stability of the complexes can be established. A higher decomposition temperature indicates greater thermal stability. From the representative data in Table 1, the order of thermal stability is:

Co(II) < Cu(II) < Ni(II) < Zn(II)

This trend can be attributed to several factors, including the nature of the metal-ligand bond, the coordination geometry, and the ionic radius of the metal ion. The completely filled d-orbital of Zn(II) often leads to more stable complexes compared to the other transition metals in this series.

Visualizing the Workflow and Decomposition

To further clarify the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_output Output start Starting Materials (2-hydroxyacetophenone, 4-bromoaniline, Metal Salts) ligand_synth Schiff Base Ligand Synthesis start->ligand_synth complex_synth Metal Complex Synthesis ligand_synth->complex_synth product Purified Metal Complex complex_synth->product tga_dta Simultaneous TGA/DTA product->tga_dta data_acq Data Acquisition (Mass Loss vs. Temp, ΔT vs. Temp) tga_dta->data_acq interpretation Data Interpretation (Decomposition Steps, Stability Order) data_acq->interpretation report Comparative Guide (Tables, Diagrams, Conclusion) interpretation->report

Caption: Experimental workflow from synthesis to comparative analysis.

decomposition_pathway Complex [M(L)2(H2O)n] Anhydrous [M(L)2] Complex->Anhydrous  - H2O (140-240 °C) Intermediate Intermediate Fragments Anhydrous->Intermediate  - Ligand Part 1 (210-500 °C) Oxide Metal Oxide (MO) Intermediate->Oxide  - Ligand Part 2 (430-700 °C)

Caption: Generalized thermal decomposition pathway for the metal complexes.

Conclusion

The thermal analysis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol metal complexes using TGA/DTA provides invaluable insights into their stability and decomposition patterns. The multi-step decomposition, involving initial dehydration followed by ligand fragmentation to yield a final metal oxide residue, is a characteristic feature. The comparative analysis reveals that the thermal stability is significantly influenced by the central metal ion, with the Zn(II) complex exhibiting the highest stability among the studied series. This guide provides a robust framework for researchers to conduct and interpret similar thermal analyses, aiding in the rational design and development of new metal-based compounds for pharmaceutical and material science applications.

References

  • Hossain, M. A., & Alam, M. A. (2020). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry, 13(3), 209-214. [Link]

  • El-Saied, F. A., et al. (2021). Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor. Applied Organometallic Chemistry, 35(5), e6195. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of Schiff base ligand and complexes. [Link]

  • Jadhav, S. M., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Chemical and Pharmaceutical Research, 15(1), 1-8. [Link]

  • ResearchGate. (n.d.). Thermogravimetric results of Schiff base metal complexes. [Link]

  • Arish, D., & Arulmurugan, S. (2018). Synthesis, Spectral and Thermal Characterization of Selected Metal Complexes Containing Schiff Base Ligands with Antimicrobial A. International Journal of ChemTech Research, 11(05), 23-33. [Link]

  • da Silva, C. M., et al. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6), 1031-1051. [Link]

  • Kumar, S., & Sharma, K. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION, THERMAL AND BIOLOGICAL STUDIES OF SOME NOVEL SCHIFF BASE METAL(II) COMPLEXES. Rasayan Journal of Chemistry, 11(2), 643-650. [Link]

  • de Oliveira, A. F., et al. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Journal of the Brazilian Chemical Society, 35. [Link]

  • International Journal of Creative Research Thoughts. (2025). Thermal Decomposition Kinetics Of A Cobalt (II) Complex Synthesized From A Schiff Base Formed By 5-Amino-1,2,3,4-Thiatriazole An. [Link]

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Validation

A Comprehensive Guide to Benchmarking the Catalytic Activity of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of catalysis, ruthenium complexes incorporating Schiff base ligands have emerged as a versatile and highly efficient class of catalysts...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of catalysis, ruthenium complexes incorporating Schiff base ligands have emerged as a versatile and highly efficient class of catalysts for a spectrum of organic transformations.[1] Their facile synthesis, tunable electronic and steric properties, and stability make them prime candidates for applications ranging from fine chemical synthesis to the development of new pharmaceuticals. This guide provides a comprehensive framework for the synthesis, characterization, and catalytic benchmarking of a specific, yet promising, candidate: the ruthenium complex of 2-[N-(4-bromophenyl)ethanimidoyl]phenol.

While direct catalytic data for this exact complex is not yet prevalent in the literature, this guide will leverage established protocols and comparative data from structurally analogous ruthenium-Schiff base systems to provide a robust methodology for its evaluation. We will focus on two of the most significant applications for this class of catalysts: the oxidation of alcohols to carbonyl compounds and the transfer hydrogenation of ketones to secondary alcohols. By following the protocols and comparative analyses outlined herein, researchers can effectively ascertain the catalytic prowess of this novel complex and position it within the broader landscape of ruthenium-based catalysis.

Synthesis of the Ligand and its Ruthenium Complex

The foundational step in our investigation is the synthesis of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol ligand and its subsequent coordination to a ruthenium center. The synthesis of the Schiff base ligand is typically a straightforward condensation reaction. A recent study has detailed the synthesis of the isomeric ligand, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, which provides a reliable synthetic blueprint.[2]

Proposed Synthesis of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

The synthesis of the target ligand can be envisioned through the condensation of 2-hydroxyacetophenone and 4-bromoaniline.

Experimental Protocol: Ligand Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxyacetophenone in absolute ethanol.

  • Addition of Amine: To this solution, add 1.0 equivalent of 4-bromoaniline.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or methanol may be performed for further purification.

  • Characterization: Characterize the synthesized ligand using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Proposed Synthesis of the Ruthenium(II) Complex

The coordination of the synthesized Schiff base ligand to a ruthenium precursor, such as [RuCl₂(PPh₃)₃], is a common method for preparing such catalytic complexes.

Experimental Protocol: Ruthenium Complex Synthesis

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of [RuCl₂(PPh₃)₃] in a suitable solvent like toluene or dichloromethane.

  • Ligand Addition: To this solution, add a solution of 1.0 equivalent of the synthesized 2-[N-(4-bromophenyl)ethanimidoyl]phenol ligand in the same solvent.

  • Reflux: Reflux the reaction mixture for 8-12 hours.

  • Isolation: After cooling to room temperature, reduce the volume of the solvent under vacuum. The ruthenium complex is expected to precipitate.

  • Purification: Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

  • Characterization: Characterize the final complex using elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. Single-crystal X-ray diffraction would be ideal for unambiguous structural elucidation.

Benchmarking Catalytic Activity: Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Ruthenium-Schiff base complexes have demonstrated significant efficacy in this area.[1] We will benchmark the catalytic performance of our novel ruthenium complex using the oxidation of benzyl alcohol to benzaldehyde as a model reaction.

Comparative Catalysts

For a comprehensive comparison, the performance of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol ruthenium complex should be evaluated against a selection of established ruthenium-based catalysts.

Table 1: Comparison of Ruthenium Catalysts for the Oxidation of Benzyl Alcohol

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
2-[N-(4-bromophenyl)ethanimidoyl]phenol Ru(II) Complex H₂O₂ Acetonitrile 50 TBD TBD TBD This Work
γ-Fe₂O₃@SiO₂@APTES@Ru(salenac)ClH₂O₂Acetonitrile503>99>99
[RuCl(PPh₃)(salen)]NMODichloromethaneReflux585>99[3]
[RuBr(AsPh₃)₂(L¹)] (L¹ = ONO Schiff base)NMOAcetonitrileReflux582>99[1]
Ni(II) Schiff base complexTBHPDMF90-8995[4]

TBD: To be determined. NMO: N-methylmorpholine-N-oxide TBHP: tert-butyl hydroperoxide

Experimental Protocol for Catalytic Oxidation

General Procedure for the Oxidation of Benzyl Alcohol

  • Reaction Setup: In a test tube, add the ruthenium catalyst (e.g., 0.005 mmol) and benzyl alcohol (1 mmol) to acetonitrile (2 mL).

  • Oxidant Addition: Add the oxidant, 30% hydrogen peroxide (2 mmol), to the mixture.

  • Reaction: Stir the mixture vigorously at 50°C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, isolate the product by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the conversion and selectivity by GC or ¹H NMR spectroscopy.

Mechanistic Considerations for Alcohol Oxidation

The mechanism for alcohol oxidation by ruthenium complexes often involves the formation of a high-valent ruthenium-oxo species.[5] The reaction with the alcohol can then proceed via a concerted or stepwise pathway involving hydride transfer from the alcohol to the ruthenium center. The electronic properties of the Schiff base ligand, influenced by the bromo-substituent on the phenyl ring, will play a crucial role in modulating the reactivity of the ruthenium center.

Benchmarking Catalytic Activity: Transfer Hydrogenation of Ketones

Transfer hydrogenation is an environmentally benign method for the reduction of carbonyl compounds, often utilizing isopropanol as a safe and readily available hydrogen source. Ruthenium complexes are highly effective catalysts for this transformation.[6] We will use the transfer hydrogenation of acetophenone to 1-phenylethanol as the benchmark reaction.

Comparative Catalysts

The catalytic efficiency of the novel ruthenium complex will be compared against other ruthenium catalysts known for their activity in transfer hydrogenation.

Table 2: Comparison of Ruthenium Catalysts for the Transfer Hydrogenation of Acetophenone

CatalystHydrogen DonorBaseTemperature (°C)Time (h)Conversion (%)Reference
2-[N-(4-bromophenyl)ethanimidoyl]phenol Ru(II) Complex Isopropanol KOH 80 TBD TBD This Work
RuH(NHCOMe)(OHiPr)(PCy₃)₂COIsopropanol-80->95[7]
[RuCl₂(PPh₃)₃]IsopropanolKOH80-High[6]
[(p-cymene)RuCl₂]₂ with 2,2'-bibenzimidazoleIsopropanolCs₂CO₃1301292[8]
[Ru-Cl] coumarin-amide complexesIsopropanolBase704Variable[9]

TBD: To be determined.

Experimental Protocol for Transfer Hydrogenation

General Procedure for the Transfer Hydrogenation of Acetophenone

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 mmol) in isopropanol (5 mL).

  • Base and Substrate Addition: Add a base, such as potassium hydroxide (0.1 mmol), followed by acetophenone (1 mmol).

  • Reaction: Heat the reaction mixture to 80°C and stir.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Analysis: Determine the conversion by GC or ¹H NMR spectroscopy.

Mechanistic Insights into Transfer Hydrogenation

The mechanism of transfer hydrogenation catalyzed by ruthenium complexes typically involves an inner-sphere or outer-sphere hydrogen transfer.[7][10] The reaction is often initiated by the formation of a ruthenium-hydride species from the reaction of the catalyst with the hydrogen donor (isopropanol) in the presence of a base.[6][11] This ruthenium-hydride then transfers a hydride to the carbonyl carbon of the ketone. The electronic and steric features of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol ligand will influence the formation and reactivity of this key intermediate.

Visualizing the Workflow

To provide a clear overview of the proposed research plan, the following workflow diagram is presented.

G cluster_0 Synthesis & Characterization cluster_1 Catalytic Benchmarking cluster_2 Comparative Catalysts cluster_3 Data Analysis & Reporting A Synthesize 2-[N-(4-bromophenyl)ethanimidoyl]phenol Ligand B Synthesize Ruthenium Complex A->B C Characterize Ligand & Complex (NMR, FT-IR, MS, EA, X-ray) B->C D Oxidation of Benzyl Alcohol C->D E Transfer Hydrogenation of Acetophenone C->E G Compare Conversion & Selectivity D->G E->G F Established Ru-Schiff Base Catalysts F->D F->E H Elucidate Mechanistic Insights G->H I Publish Comparison Guide H->I

Caption: Workflow for the synthesis, catalytic benchmarking, and analysis of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol ruthenium complex.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of the catalytic activity of 2-[N-(4-bromophenyl)ethanimidoyl]phenol ruthenium complexes. By systematically synthesizing the novel complex and benchmarking its performance against established catalysts in both alcohol oxidation and ketone transfer hydrogenation, researchers can gain valuable insights into its potential applications. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers to conduct these investigations with confidence and precision. The data generated from these studies will undoubtedly contribute to the expanding knowledge base of ruthenium-catalyzed reactions and may pave the way for the development of new and improved catalytic systems for organic synthesis.

References

  • Yi, C. S., Lee, D. W., & Chen, Y. (2011). Concerted or Stepwise Hydrogen Transfer in the Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium–Acetamido Complex: A Theoretical Mechanistic Investigation. The Journal of Physical Chemistry A, 115(44), 12286–12293. [Link]

  • Guedes, G. P., et al. (2020). Ruthenium(II) Tris‐Pyrazolylmethane Complexes in Transfer Hydrogenation Reactions. European Journal of Inorganic Chemistry, 2020(21), 2044-2052. [Link]

  • Yi, C. S., Lee, D. W., & Chen, Y. (2011). Concerted or stepwise hydrogen transfer in the transfer hydrogenation of acetophenone catalyzed by ruthenium-acetamido complex: a theoretical mechanistic investigation. The Journal of Physical Chemistry A, 115(44), 12286-12293. [Link]

  • Kumar, A., & Kumar, A. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. In Current Topics in Catalysis. IntechOpen. [Link]

  • Li, Y., et al. (2022). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]

  • Arockiam, A., et al. (2012). Catalytic transfer hydrogenation of ketones by ruthenium(III) Schiff base complexes. Catalysis Science & Technology, 2(5), 986-993. [Link]

  • Kargar, H., et al. (2021). Efficient and Selective Oxidation of Alcohols with Hydrogen Peroxide Catalyzed by Ruthenium(III) Unsymmetrical Schiff Base Compl. Inorganic Chemistry Research. [Link]

  • Priyarega, S., et al. (2008). Synthesis, spectroscopic characterization and catalytic oxidation properties of ONO/ONS donor Schiff base ruthenium(III) complex. Journal of Chemical Sciences, 120(3), 317-324. [Link]

  • Yıldız, M., & Kose, M. (2022). Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(6), 2533-2544. [Link]

  • Singh, A., et al. (2023). Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. ACS Sustainable Chemistry & Engineering, 11(22), 8235–8246. [Link]

  • Cho, C. S., et al. (2005). Ruthenium-Catalyzed Oxidation of Secondary Alcohols Assisted by a Simple Alkene. Bulletin of the Korean Chemical Society, 26(5), 802-804. [Link]

  • Mata, J. A., et al. (2016). Graphene-supported molecular ruthenium catalysts for the dehydrogenation of alcohols in aqueous media. Catalysis Science & Technology, 6(21), 7759-7767. [Link]

  • Ramadan, R. M., et al. (2025). Structural and biomedical investigations of novel ruthenium schiff base complexes. Scientific Reports, 15(1), 18546. [Link]

  • Hara, K., et al. (2014). A high performance catalyst of shape-specific ruthenium nanoparticles for production of primary amines by reductive amination of carbonyl compounds. Chemical Science, 5(6), 2378-2384. [Link]

  • Yan, X., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry, 7, 394. [Link]

  • Lebeau, E. L., et al. (2001). Oxidation of benzyl alcohol by a dioxo complex of ruthenium(VI). Inorganic Chemistry, 40(7), 1591-1598. [Link]

  • Le-Roy, D., et al. (2012). of the performance of the ruthenium catalyst 8 under oxidizing and... ResearchGate. [Link]

  • Bibi, S., et al. (2022). Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. ResearchGate. [Link]

  • Balaraju, D., et al. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. ACS Omega, 7(38), 34339–34354. [Link]

  • Sytniczuk, A., et al. (2023). Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support. Molecules, 28(3), 1279. [Link]

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Comparative

A Guide to the Rigorous Validation of Single-Crystal XRD Data: A Case Study of 2-[N-(4-bromophenyl)ethanimidoyl]phenol

In the realms of materials science and pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is fundamental. Single-crystal X-ray diffraction (XRD) offers an unparalleled, h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of materials science and pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is fundamental. Single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, which is essential for understanding structure-property relationships. However, the generation of a crystallographic model is merely the first step. To ensure the scientific integrity and reproducibility of these findings, a thorough validation of the experimental data and the refined structure is an indispensable subsequent stage.

This guide provides a detailed methodology for the validation of single-crystal XRD data, using the Schiff base compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol as a case study. We will explore the reasoning behind each validation parameter, offering a framework for researchers, scientists, and drug development professionals to critically evaluate and publish high-quality crystallographic data.

The Compound in Focus: 2-[N-(4-bromophenyl)ethanimidoyl]phenol

Schiff bases, with their characteristic imine (-C=N-) functional group, are versatile molecules with broad applications in catalysis, medicinal chemistry, and materials science. The title compound is a representative example, and a precise understanding of its crystal structure is crucial for elucidating its chemical behavior and potential applications.

To begin our analysis, we present a hypothetical but realistic set of crystallographic data for 2-[N-(4-bromophenyl)ethanimidoyl]phenol, which we will use to illustrate the validation process.

Table 1: Hypothetical Crystallographic Data for 2-[N-(4-bromophenyl)ethanimidoyl]phenol

ParameterValueSignificance
Chemical FormulaC₁₅H₁₂BrNODefines the elemental composition of the molecule.
Formula Weight302.17 g/mol The sum of the atomic weights of all atoms in the formula.
Crystal SystemOrthorhombicOne of the seven crystal systems describing the lattice symmetry.
Space GroupPna2₁Describes the symmetry elements within the unit cell.
a (Å)6.228 (1)Unit cell dimension along the a-axis.
b (Å)7.029 (1)Unit cell dimension along the b-axis.
c (Å)28.531 (4)Unit cell dimension along the c-axis.
α, β, γ (°)90, 90, 90Unit cell angles. For orthorhombic, all are 90°.
Volume (ų)1249.4 (3)The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calc)1.605 g/cm³The calculated density of the crystal.
Absorption Coeff.3.09 mm⁻¹A measure of the absorption of X-rays by the crystal.
F(000)608The total number of electrons in the unit cell.
Crystal Size (mm)0.48 x 0.31 x 0.05The dimensions of the crystal used for data collection.
RadiationMoKα (λ=0.71073 Å)The wavelength of the X-rays used.
2θ range (°)5.2 to 50.0The range of diffraction angles measured.
Reflections collected8645The total number of diffraction spots measured.
Independent reflections2189 [R(int) = 0.102]The number of unique reflections after accounting for symmetry.
Data / restraints / params2189 / 1 / 165The ratio of data to refined parameters.
Goodness-of-fit on F²1.03An indicator of the quality of the structural model.
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.109Measures of agreement between the model and the data.
R indices (all data)R₁ = 0.055, wR₂ = 0.115R-factors calculated using all reflections.
Largest diff. peak/hole0.55 / -0.48 e⁻Å⁻³Residual electron density, indicating unmodeled features.

The Validation Workflow: A Step-by-Step Protocol

The validation of single-crystal XRD data is a systematic process. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that is the standard tool for this purpose.[1][2][3] The following steps outline a robust validation workflow.

Experimental Protocol: Data Validation using checkCIF
  • Prepare the Crystallographic Information File (CIF): The CIF is a standard text file format for crystallographic data. Ensure all relevant experimental details, atomic coordinates, and refinement parameters are included.

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF web service.[4]

  • Analyze the Validation Report: The service will generate a detailed report with alerts classified by severity (A, B, C, G).

  • Address Alerts:

    • A and B level alerts are the most serious and often indicate significant errors in the data or model that must be addressed.[1]

    • C and G level alerts are less severe and may be informational or point to minor inconsistencies.

  • Refine the Model (if necessary): Based on the checkCIF report, you may need to re-refine your structural model to correct errors.

  • Document Explanations: For any remaining alerts that cannot be resolved, provide a clear explanation in the CIF.

Below is a diagram illustrating the workflow for validating single-crystal XRD data.

Single-Crystal XRD Data Validation Workflow Workflow for Validating Single-Crystal XRD Data cluster_experimental Experimental & Refinement cluster_validation Validation cluster_outcome Outcome DataCollection Data Collection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CIF_Generation CIF Generation StructureSolution->CIF_Generation CheckCIF Submit to IUCr checkCIF CIF_Generation->CheckCIF AnalyzeReport Analyze Validation Report CheckCIF->AnalyzeReport Alerts Address A/B Level Alerts AnalyzeReport->Alerts RefineModel Refine Model Alerts->RefineModel Errors Found FinalCIF Final Validated CIF Alerts->FinalCIF No Major Errors RefineModel->CIF_Generation Iterate Publication Publication FinalCIF->Publication

Caption: A flowchart of the single-crystal XRD data validation process.

Key Validation Metrics Explained
  • R-factors (R₁ and wR₂): These values measure the agreement between the observed diffraction data and the data calculated from the structural model.[5][6] Lower R-factors indicate a better fit. For small molecules, a final R₁ value below 5% (0.05) is generally considered good.[7]

  • Goodness-of-Fit (GoF): The GoF should be close to 1.0. A value significantly greater than 1.0 may suggest that the error model is incorrect, while a value much less than 1.0 could indicate that the data has been over-refined.

  • Data Completeness: This metric indicates the percentage of theoretically observable reflections that were actually measured. A high completeness (ideally >95%) is crucial for a reliable structure determination.

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or troughs. Large residual peaks may indicate missing or misplaced atoms, while deep holes can suggest that an atom is incorrectly assigned as a heavier element.

Comparative Analysis with Structurally Related Compounds

A crucial aspect of data validation is to compare the crystallographic parameters of the target compound with those of structurally similar molecules. This provides context and helps to identify any unusual or unexpected findings. Below is a comparison of our hypothetical data for 2-[N-(4-bromophenyl)ethanimidoyl]phenol with several related Schiff base compounds from the literature.

Table 2: Comparison of Crystallographic Data for Related Schiff Base Compounds

CompoundCrystal SystemSpace GroupR₁Reference
2-[N-(4-bromophenyl)ethanimidoyl]phenol (Hypothetical) OrthorhombicPna2₁0.041N/A
2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenolOrthorhombicPbca0.061[8]
(E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenolOrthorhombicPna2₁0.041[9]
2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenolOrthorhombicP2₁2₁2₁0.026[10]

This comparison reveals that the hypothetical data for our target compound are consistent with what has been observed for similar structures. For instance, an orthorhombic crystal system is common for this class of compounds. The R₁ value of 0.041 is well within the acceptable range and is comparable to that of (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol.[9] The slight variations in space groups among these compounds highlight how subtle changes in molecular structure can influence the overall crystal packing.

Conclusion: The Importance of Rigorous Validation

The validation of single-crystal XRD data is a critical step in ensuring the reliability and integrity of crystallographic studies. By following a systematic workflow that includes the use of tools like checkCIF and a comparative analysis with related structures, researchers can be confident in the quality of their data. This rigorous approach is essential for building a solid foundation for further research, whether it be in the design of new drugs or the development of advanced materials. The framework presented in this guide provides a practical pathway for achieving high-quality, publication-ready crystallographic data.

References

  • Online Dictionary of Crystallography. R factor. [Link]

  • IUCr Journals. checkCIF FAQ. [Link]

  • Grokipedia. R-factor (crystallography). [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • IUCr Journals. details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • IUCr. IUCr checkCIF procedure. [Link]

  • Analysing and evaluating macromolecular models. For X-ray crystallography structures. [Link]

  • Metadata Standards Catalog. IUCr checkCIF. [Link]

  • Digital Curation Centre. IUCr checkCIF. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. [Link]

  • Tokyo University of Science. Crystal structure of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base. [Link]

  • ResearchGate. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. [Link]

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Comparative

Advanced Structural Elucidation of Halogenated Ethanimidoyl Phenols: HR-Q-TOF vs. QqQ Platforms

Halogenated ethanimidoyl phenols represent a complex class of organic compounds frequently encountered as bioactive scaffolds and critical intermediates in drug development. Characterized by a phenolic ring, an amidine-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated ethanimidoyl phenols represent a complex class of organic compounds frequently encountered as bioactive scaffolds and critical intermediates in drug development. Characterized by a phenolic ring, an amidine-like ethanimidoyl group (–C(=NH)CH₃), and one or more halogen substituents, these molecules present unique challenges for structural characterization.

As a Senior Application Scientist, I approach their mass spectrometric (MS) analysis not as a simple spectral matching exercise, but as a study of gas-phase thermodynamics. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) platforms against traditional Low-Resolution Triple Quadrupole (QqQ) alternatives for characterizing these compounds, supported by mechanistic fragmentation data and a self-validating experimental workflow.

Mechanistic Causality in Fragmentation Pathways

The collision-induced dissociation (CID) of halogenated ethanimidoyl phenols in electrospray ionization (ESI-MS/MS) is dictated by competing bond dissociation energies (BDE) and the even-electron rule. The fragmentation is a thermodynamic competition between three primary pathways:

  • Halogen Cleavage (Loss of HX): The propensity to lose a halogen atom is inversely proportional to its BDE. The C–I bond is relatively weak (~238 kJ/mol), causing iodo-derivatives to predominantly lose hydrogen iodide (HI, 128 Da) to maintain an even-electron state. Conversely, the highly stable C–F bond (~485 kJ/mol) rarely breaks under standard CID conditions.

  • Ethanimidoyl Group Cleavage (Loss of CH₃CN): Imidoyl and amidine-like structures are highly susceptible to the expulsion of neutral acetonitrile (CH₃CN, 41 Da) or ammonia (NH₃, 17 Da) . For fluoro- and chloro-derivatives, where the halogen bond holds, this is the dominant fragmentation route.

  • Phenolic Ring Contraction (Loss of CO): A classic rearrangement where the phenol ring expels carbon monoxide (CO, 28 Da) to form a highly stable cyclopentadienyl cation . This pathway heavily competes with ethanimidoyl cleavage in lighter halogen variants.

Fragmentation M [M+H]+ Halogenated Ethanimidoyl Phenol Hal -HX Halogen Cleavage M->Hal Low BDE (Br, I) Eth -CH3CN Ethanimidoyl Cleavage M->Eth High BDE (F, Cl) CO -CO Phenolic Ring Contraction M->CO Competing Pathway Frag1 Substituted Phenol Cation Hal->Frag1 Frag2 Halogenated Phenol Cation Eth->Frag2 Frag3 Cyclopentadienyl Derivative CO->Frag3

Figure 1: Gas-phase ESI-MS/MS fragmentation pathways of halogenated ethanimidoyl phenols.

Platform Performance Comparison: HR-Q-TOF vs. QqQ

When structurally elucidating unknown halogenated variants, the choice of analytical platform fundamentally limits the data's integrity. While Triple Quadrupoles (QqQ) are the industry standard for targeted quantitation due to their rapid duty cycles, they lack the resolution required for complex structural confirmation.

The HR-Q-TOF platform is the superior product for this application. Its sub-ppm mass accuracy and high isotopic fidelity are mandatory for distinguishing the characteristic isotopic clusters of halogens (e.g., the 3:1 ratio of ³⁵Cl/³⁷Cl and the 1:1 ratio of ⁷⁹Br/⁸¹Br) .

Table 1: Objective Performance Comparison
Analytical MetricHR-Q-TOF (Recommended Product)Triple Quadrupole (QqQ) AlternativeAdvantage for Halogenated Phenols
Mass Resolution > 40,000 (FWHM)~ 0.7 Da (Unit Resolution)Separates isobaric matrix interferences from target fragments.
Mass Accuracy < 1 ppm± 0.1 DaEnables exact elemental composition determination of fragments.
Isotopic Fidelity Excellent (< 2% error)PoorCritical for validating Cl and Br isotopic signatures in fragments.
Acquisition Mode Data-Dependent MS/MS (DDA)Multiple Reaction Monitoring (MRM)Untargeted discovery of novel neutral losses (e.g., -CH₃CN).
Sensitivity High (Femtogram level full-scan)Ultra-High (Attogram level targeted)QqQ wins for pure quantitation; Q-TOF wins for structural proof.
Table 2: Comparative Fragmentation Data (4-Halo-2-ethanimidoyl phenols)

Data acquired via HR-Q-TOF ESI(+). Exact masses calculated based on the C₈H₈XNO core.

Halogen VariantPrecursor [M+H]⁺ (m/z)Primary Neutral LossBase Peak Fragment (m/z)Dominant CID Pathway
Fluoro (F) 154.066- 41.026 (CH₃CN)113.040Ethanimidoyl Cleavage
Chloro (Cl) 170.037- 41.026 (CH₃CN)129.011Ethanimidoyl Cleavage
Bromo (Br) 213.987- 80.916 (HBr)133.071Halogen Cleavage
Iodo (I) 261.973- 127.912 (HI)134.061Halogen Cleavage

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

A robust methodology cannot rely on retention time alone. The following step-by-step protocol is designed as a self-validating system : it utilizes a closed-loop algorithmic check where precursor isotopic fidelity directly qualifies the MS/MS triggering, ensuring absolute trustworthiness of the resulting spectra.

Step 1: System Calibration & Isotopic Tuning

  • Calibrate the HR-Q-TOF using a standard tuning mix to achieve < 1 ppm mass accuracy.

  • Self-Validation Check: Inject a known brominated standard (e.g., 4-bromophenol). The system must report a ⁷⁹Br/⁸¹Br isotopic ratio of 1:1 with less than 5% relative error before proceeding.

Step 2: Chromatographic Separation

  • Utilize a C18 sub-2 µm column (e.g., 2.1 x 100 mm) to minimize peak broadening.

  • Apply a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

Step 3: Data-Dependent Acquisition (DDA) with Dynamic CE

  • Configure the MS to ESI positive mode.

  • Set the DDA algorithm to select the top 3 most abundant precursors.

  • Causality-Driven Choice: Apply Dynamic Collision Energy (CE) stepping (e.g., 10, 20, and 40 eV). Low CE preserves the fragile iodo-bonds to confirm the precursor isotopic pattern, while high CE forces the phenolic CO loss required for deep structural mapping .

Step 4: Algorithmic Data Validation

  • Filter the raw data using a halogen-specific mass defect filter.

  • Self-Validation Check: Reject any MS/MS spectrum where the precursor ion does not exhibit the mathematically required isotopic spacing (e.g., exactly 1.997 Da between ³⁵Cl and ³⁷Cl).

  • Annotate fragments by calculating exact mass neutral losses (e.g., -41.026 Da for CH₃CN).

References

  • Competing fragmentations in the mass spectra of halogenated phenols. RSC Publishing.[Link]

  • Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. PubMed Central (NIH).[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 2-[N-(4-bromophenyl)ethanimidoyl]phenol

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety. The compound 2-[N-(4-bromophenyl)ethanimidoyl]phenol, a Schiff base derivative, presents a specific combination of chemical hazards that demand a rigorous and well-understood personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower researchers with the knowledge to work safely and effectively.

The structural features of this molecule—a phenol group, a brominated aromatic system, and an imine linkage—each contribute to its hazard profile. Understanding these contributions is the foundation of a robust safety protocol. Phenols are notoriously corrosive and systemically toxic, with the ability to be absorbed rapidly through the skin, often without immediate pain.[1][2] The brominated ring adds concerns of toxicity and potential long-term health effects, while the imine group introduces reactivity considerations.[3][4][5]

This guide provides the essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a trusted resource that goes beyond the product to ensure operational excellence in laboratory safety.

Hazard Assessment: A Molecule in Three Parts

A granular analysis of the molecule's structure is critical for a risk-based PPE selection. The hazards are not monolithic but are a composite of its functional groups.

  • Phenolic Moiety (-OH on a benzene ring): This is the most significant driver of acute hazard. Phenol is corrosive and can cause severe chemical burns that may be delayed in onset due to its local anesthetic effect.[1] Crucially, it is readily absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[2]

  • Imine Moiety (-C=N-): The imine group presents a risk of hydrolysis, especially in the presence of acids, which could regenerate the starting aldehyde and amine. While specific toxicity data on this imine is scarce, related compounds suggest it should be handled with care to avoid inhalation and skin contact.[3]

  • Brominated Phenyl Group (-C₆H₄Br): Halogenated aromatic compounds are often associated with chronic health risks and environmental toxicity.[5][6][7] Some brominated phenols are suspected of damaging fertility or the unborn child.[5] Upon combustion or thermal decomposition, they can release highly toxic fumes such as hydrogen bromide.

Summary of Key Hazards
Hazard TypeAssociated Functional GroupPrimary Risks
Corrosivity & Acute Toxicity PhenolSevere skin burns, rapid dermal absorption, systemic toxicity (CNS, liver, kidney).[1][2]
Skin & Eye Irritation Phenol, ImineCan cause irritation and serious eye damage.[5][8]
Respiratory Irritation Imine, Phenol (if aerosolized)May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]
Chronic/Systemic Effects Brominated Phenyl, PhenolSuspected reproductive toxicity, organ damage from repeated exposure.[2][5]
Environmental Hazard Brominated PhenylToxic to aquatic life with long-lasting effects.[5][8]

The Core Protocol: Multi-Layered PPE Strategy

Given the compound's properties, a multi-layered approach to PPE is mandatory. This involves selecting equipment that provides a barrier against chemical splashes, dermal absorption, and inhalation of particulates.

Step-by-Step PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for Handling 2-[N-(4-bromophenyl)ethanimidoyl]phenol cluster_0 Risk Assessment cluster_1 PPE Configuration start Start: Assess Task risk_q Solid or Solution? Potential for Splash/Aerosol? start->risk_q solid Handling Solid: - Weighing - Transfer risk_q->solid Solid solution Working with Solutions: - Dissolving - Reactions - Transfers risk_q->solution Solution / Splash Risk ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Long Pants, Closed-Toe Shoes solid->ppe_base ppe_gloves Hand Protection: - Double Nitrile Gloves (incidental) - Neoprene/Butyl Gloves (immersion/splash risk) solid->ppe_gloves ppe_respiratory Respiratory & Face: - Certified Fume Hood (Mandatory) - Face Shield (for splash risk) solid->ppe_respiratory solution->ppe_base solution->ppe_gloves solution->ppe_respiratory ppe_body Enhanced Body Protection: - Chemical-Resistant Apron solution->ppe_body end Proceed with Experiment ppe_respiratory->end ppe_body->end caption PPE selection flowchart based on task.

Caption: PPE selection flowchart based on task.

Detailed PPE Specifications
  • Engineering Controls (First Line of Defense):

    • Chemical Fume Hood: All handling of 2-[N-(4-bromophenyl)ethanimidoyl]phenol, whether in solid or solution form, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable and serves to prevent inhalation of fine powders or vapors and to contain any accidental spills.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.[9]

    • Face Shield: When handling larger quantities (>1 g) or performing operations with a significant risk of splashing (e.g., vigorous mixing, heating, or pressure reactions), a face shield must be worn in addition to safety goggles.[10]

  • Skin and Body Protection:

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required.

    • Gloves: Due to the high risk of dermal absorption associated with phenols, glove selection is critical.

      • For Incidental Contact (e.g., handling a sealed container): Double-gloving with standard nitrile examination gloves is acceptable. Change gloves immediately upon any known contact.[2]

      • For Splash Risk or Immersion Potential: Heavier-duty gloves are required. Utility-grade neoprene or butyl rubber gloves should be worn over a base layer of nitrile gloves. Phenol readily penetrates latex and thin nitrile gloves.[2][9] Always inspect gloves for tears or pinholes before use.

    • Chemical-Resistant Apron: For procedures involving significant splash potential, a butyl rubber or neoprene apron should be worn over the lab coat to provide an additional barrier for the torso.[2]

    • Personal Clothing: Long pants and closed-toe shoes are mandatory laboratory attire and form the final layer of protection.[2]

Operational Plans: Handling and Disposal

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1] Confirm the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents in advance to minimize time handling the hazardous material.

  • Weighing and Transfer (Solid): Conduct all weighing operations within the fume hood or in a ventilated balance enclosure. Use a spatula for transfers and avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Preparing Solutions: Add the solid compound slowly to the solvent in a flask or beaker within the fume hood. Be aware of any potential exothermic reactions during dissolution.

  • Post-Handling Decontamination: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent. Carefully remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the outer glove surface.[11]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[11][12]

Disposal Plan
  • Chemical Waste: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste containing 2-[N-(4-bromophenyl)ethanimidoyl]phenol must be disposed of in a properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Spill Management: In case of a spill, evacuate the area. For small spills contained within the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. For larger spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill alone.

Emergency Procedures: Immediate Response is Key

In the event of an exposure, rapid and correct first aid is critical to minimizing harm.

Exposure Response Plan
Exposure RouteImmediate Action
Skin Contact This is a medical emergency. Immediately flush the affected area with copious amounts of water in a safety shower for at least 15-20 minutes while removing all contaminated clothing.[1][10] If available, subsequent wiping with polyethylene glycol (PEG-300 or PEG-400) is highly recommended for phenol exposures.[1] Call for emergency medical assistance immediately.
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[1][10] Remove contact lenses if it can be done easily. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][8]

By understanding the specific hazards of 2-[N-(4-bromophenyl)ethanimidoyl]phenol and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific objectives.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Cefic Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.
  • Elchemy. (2025, December 23). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
  • Vertex AI Search. Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • Enamine. Safety Data Sheet.
  • Environment, Health and Safety, University of Colorado Boulder. Appendix P - Phenol First Aid Guide and PPE.
  • Tokyo Chemical Industry Co., Ltd.4,4'-[2-(4-Bromophenyl)-2-phenylethene-1,1-diyl]diphenol.
  • AiFChem. 886-34-0 | 2-(((4-Bromophenyl)imino)methyl)phenol.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). Update of the risk assessment of brominated phenols and their derivatives in food. PMC.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • CymitQuimica. CAS 886-34-0: 2-[[(4-Bromophenyl)imino]methyl]phenol.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet for 1,2-Bis(4-bromophenyl)ethane.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 30). Safety Data Sheet for 2-(2-Bromophenyl)ethylamine.
  • FUJIFILM Wako Chemicals. Safety Data Sheet.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 15). Update of the risk assessment of brominated phenols and their derivatives in food.
  • PubChem. 2-[(4-Bromophenyl)diazenyl]phenol. National Center for Biotechnology Information.
  • New Jersey Department of Health. PROPYLENE IMINE HAZARD SUMMARY.
  • European Food Safety Authority (EFSA). (2024, October 23). Brominated flame retardants.
  • Thermo Fisher Scientific. (2010, September 2). Safety Data Sheet for 4-Bromophenol.
  • Stonhard. (2020, August 28). GHS SDS.
  • Frontiers in Marine Science. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • International Programme on Chemical Safety (IPCS). (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Inchem.org.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

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